4-Bromochalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031041 | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-66-9, 22966-09-2 | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromochalcone
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds serve as crucial intermediates in the biosynthesis of flavonoids and isoflavonoids.[2] Among the various chalcone derivatives, 4-bromochalcone has garnered significant attention in medicinal chemistry and organic synthesis due to its versatile applications.[3] It serves as a valuable building block for the synthesis of more complex molecules, including potential anti-cancer and anti-inflammatory agents.[3][4]
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the intricacies of the Claisen-Schmidt condensation, the primary synthetic route, and provide detailed protocols for both conventional and microwave-assisted methods. Furthermore, this guide will cover the essential spectroscopic techniques for structural elucidation and purity assessment.
Synthesis of this compound via Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.[6][7] In the synthesis of this compound, 4-bromobenzaldehyde reacts with acetophenone in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][9]
The Underlying Mechanism: A Step-by-Step Look
The Claisen-Schmidt condensation proceeds through a crossed-aldol condensation mechanism. The base abstracts an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-bromobenzaldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol or water) to yield a β-hydroxy ketone (an aldol). Subsequent dehydration of the aldol, facilitated by the base, results in the formation of the α,β-unsaturated ketone, this compound.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for this compound synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound using both conventional and microwave-assisted techniques.
Protocol 1: Conventional Synthesis at Room Temperature
This method is a standard procedure that relies on stirring the reaction mixture at room temperature for several hours.[10]
Materials:
-
4-Bromobenzaldehyde
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 1.0 gram of sodium hydroxide in 15 mL of distilled water.[8]
-
Add 12 mL of ethanol and a magnetic stir bar.[8]
-
Cool the flask in an ice/water bath while stirring.[8]
-
To the cooled solution, add 3.7 grams of acetophenone and 5.55 grams of 4-bromobenzaldehyde.[8]
-
Stopper the flask and allow the reaction to stir overnight at room temperature.[8]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.[8]
-
Wash the product with cold distilled water until the pH of the filtrate is neutral.[10]
-
Allow the product to air dry. For further purification, recrystallization from ethanol can be performed.[10]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers a more time-efficient and environmentally friendly approach.[10]
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol with stirring.[10]
-
Add 265.3 mg (2.5 mmol) of benzaldehyde to the solution.[10]
-
Add 1.5 mL of 10% NaOH solution dropwise.[10]
-
Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at 140 watts.[10]
-
After irradiation, quench the reaction mixture with ice water and place it in an ice bath to facilitate precipitation.[10]
-
Filter the precipitate using vacuum filtration and wash with cold water until the pH is neutral.[10]
-
Dry the precipitate in a desiccator. The product can be further purified by recrystallization from ethanol.[10]
Caption: Experimental workflow for the synthesis and purification of this compound.
Purification and Troubleshooting
The crude this compound product can be purified by recrystallization from a suitable solvent, commonly ethanol.[11] If the crude product is oily or gummy, column chromatography is a more effective purification method.[12] A broad and depressed melting point of the purified product indicates the presence of impurities, necessitating further purification.[12]
Physicochemical and Spectroscopic Characterization
Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁BrO |
| Molecular Weight | 287.15 g/mol [13] |
| Appearance | Light yellow crystalline solid[14] |
| Melting Point | 55 - 58 °C[14] |
Spectroscopic Data
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are employed for structural elucidation.[15]
FT-IR Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~1697 | C=O (carbonyl) stretching[1] |
| ~3051 | C-H (aromatic) stretching[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H NMR and ¹³C NMR are instrumental in confirming the structure of this compound.
¹H NMR Spectral Data (in CDCl₃) [16]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.93 | m | 2H | Aromatic Protons |
| 7.7 | d | 1H | Vinylic Proton |
| 7.57 | d | 2H | Aromatic Protons |
| 7.52 | m | 1H | Aromatic Proton |
| 7.42 | m | 2H | Aromatic Protons |
| 7.40 | d | 2H | Aromatic Protons |
¹³C NMR Spectral Data (in CDCl₃) [16]
| Chemical Shift (δ ppm) | Assignment |
| 190.5 | Carbonyl Carbon (C=O) |
| 142.9 | Vinylic Carbon |
| 138.1 | Aromatic Carbon |
| 133.8 | Aromatic Carbon |
| 133.3 | Aromatic Carbon |
| 132.4 | Aromatic Carbon |
| 130.0 | Aromatic Carbon |
| 128.8 | Aromatic Carbon |
| 128.5 | Aromatic Carbon |
| 124.0 | Aromatic Carbon (C-Br) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8] The molecular ion peak is observed at m/z 286, with an isotopic peak at m/z 288.[8] The loss of the bromine atom results in a fragment at m/z 207.[8]
Safety and Handling
It is imperative to adhere to strict safety protocols when handling the chemicals involved in the synthesis of this compound.
-
4-Bromobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[17] Wear protective gloves, clothing, and eye protection.[17]
-
Acetophenone: Combustible liquid, harmful if swallowed, and causes serious eye irritation.[18] Keep away from heat and open flames.[18] Wear protective gloves and eye protection.[18]
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[19] It is a corrosive material.[20] Wear appropriate personal protective equipment, including gloves and eye protection.[19] The dissolution of sodium hydroxide in water is highly exothermic.[20]
-
This compound: Avoid contact with skin and eyes.[21] Use in a well-ventilated area.[21]
Always consult the Safety Data Sheets (SDS) for each chemical before commencing any experimental work.[14][18][19][21]
Conclusion
This technical guide has provided a comprehensive and in-depth exploration of the synthesis and characterization of this compound. By understanding the underlying principles of the Claisen-Schmidt condensation and adhering to the detailed experimental protocols, researchers can reliably synthesize this valuable compound. The guide has also emphasized the importance of thorough spectroscopic characterization to ensure the identity and purity of the final product. With its wide-ranging applications in medicinal chemistry and organic synthesis, a solid understanding of this compound's preparation and properties is essential for scientists in the field.
References
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Castellente, R. (2014, January 27). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Retrieved from [Link]
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CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. (2022, December 25). Jurnal Kimia dan Pendidikan Kimia. Retrieved from [Link]
-
Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH. Retrieved from [Link]
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Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015, December 19). The Royal Society of Chemistry. Retrieved from [Link]
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Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of Some Bromochalcones Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH. Retrieved from [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved from [Link]
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Sodium hydroxide. (n.d.). In Wikipedia. Retrieved from [Link]
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Sodium Hydroxide 40% - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. (2021, June 21). Retrieved from [Link]
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Safety Data Sheet: sodium hydroxide. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
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Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. (n.d.). MDPI. Retrieved from [Link]
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4'-Bromochalcone. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
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Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Claisen Schmidt condensation reaction for chalcone synthesis. (n.d.). ResearchGate. Retrieved from [Link]
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The Ascendant Role of 4-Bromochalcones in Therapeutic Development: A Technical Guide to Biological Activities
Introduction: The Chalcone Scaffold and the Significance of Bromination
Chalcones represent a unique class of bicyclic compounds, characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This structural motif, a biogenetic precursor to flavonoids, has positioned chalcones as a "privileged scaffold" in medicinal chemistry. Their inherent chemical reactivity and diverse biological activities have made them a focal point for the development of novel therapeutic agents.[1] The introduction of a bromine atom, particularly at the 4-position of one of the aromatic rings, has been shown to significantly modulate the physicochemical properties and enhance the pharmacological potency of the parent chalcone. This guide provides an in-depth exploration of the multifaceted biological activities of 4-bromochalcone derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental methodologies, and mechanistic insights.
Synthesis of this compound Derivatives: The Claisen-Schmidt Condensation
The cornerstone of this compound synthesis is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction. This method involves the aldol condensation of a substituted 4-bromoacetophenone with an appropriate aromatic aldehyde.[1][2][3]
Workflow for Claisen-Schmidt Condensation:
Caption: General workflow for the synthesis of this compound derivatives via Claisen-Schmidt condensation.
Part 1: Anticancer Activity of this compound Derivatives
A significant body of research has highlighted the potent anticancer activities of this compound derivatives against a spectrum of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, primarily involving the induction of apoptosis and the generation of reactive oxygen species (ROS).
Quantitative Analysis of Anticancer Efficacy
The cytotoxic potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for various this compound derivatives against different cancer cell lines.
| This compound Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| (E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 | Breast | 3.66 µg/mL | [5] |
| (E)-1,3-bis(3-bromophenyl)prop-2-en-1-one | MCF-7 | Breast | 51.05 µg/mL | [5] |
| (E)-1-(3-chlorophenyl)-3-(4-bromophenyl)prop-2-en-1-one | MCF-7 | Breast | 21.62 µg/mL | [5] |
| Brominated Chalcone (H72) | MGC803 | Gastric | 3.57 - 5.61 | [6] |
| Brominated Chalcone (H72) | HGC27 | Gastric | 3.57 - 5.61 | [6] |
| Brominated Chalcone (H72) | SGC7901 | Gastric | 3.57 - 5.61 | [6] |
| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | K562 | Human Erythroleukemia | ≤ 3.86 µg/mL | [7] |
| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | MDA-MB-231 | Breast | ≤ 3.86 µg/mL | [7] |
| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | SK-N-MC | Human Neuroblastoma | ≤ 3.86 µg/mL | [7] |
Mechanism of Action: Induction of Apoptosis via the Extrinsic Pathway
A key mechanism underlying the anticancer activity of certain this compound derivatives is the induction of apoptosis through the upregulation of death receptors 4 and 5 (DR4 and DR5).[6] This initiates the extrinsic apoptosis pathway, a critical cellular process for eliminating cancerous cells.
Caption: Proposed mechanism of this compound-induced apoptosis via DR4/DR5 upregulation.
Part 2: Antimicrobial Activity of this compound Derivatives
This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. The presence of the bromine atom and other substituents on the chalcone scaffold plays a crucial role in their antimicrobial efficacy.[8]
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potential of these compounds is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| This compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli ATCC 8739 | - (Zone of Inhibition: 11 ± 0.3 mm) | [8][9] |
| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium ATCC 14028 | - (Zone of Inhibition: 15 ± 0.7 mm) | [8][9] |
| 4'-Bromo-4-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 | [8] |
| Pyrazine-based brominated chalcone (CH-0y) | Staphylococcus aureus (clinical isolates) | 15.625 - 62.5 µM | [10] |
| Pyrazine-based brominated chalcone (CH-0y) | Enterococcus faecium | 31.25 - 62.5 µM | [10] |
| Pyrazine-based chlorinated chalcone (CH-0w) | Staphylococcus aureus (clinical isolates) | 31.25 - 125 µM | [10] |
| Pyrazine-based chlorinated chalcone (CH-0w) | Enterococcus faecium and Enterococcus faecalis | 62.5 µM | [10] |
Part 3: Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory properties of chalcones are well-documented, and this compound derivatives are no exception. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[11]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Chalcones can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This blockage of IκBα degradation sequesters NF-κB in the cytoplasm, thereby preventing the transcription of inflammatory mediators.[12][13]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Part 4: Detailed Experimental Protocols
This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation[1][3]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1 equivalent).
-
Base Catalysis: Cool the mixture in an ice bath and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature below 25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and then dry.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain the purified this compound derivative.
Protocol 2: MTT Assay for Anticancer Activity[7][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing[16][17][18][19]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity[20][21][22][23][24]
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivative orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity. Furthermore, in-depth preclinical and clinical studies are warranted to translate the therapeutic potential of this compound derivatives into tangible clinical applications.
References
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Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. (2024). MDPI. Retrieved from [Link]
-
The proposed mechanism of chalcones on the inhibition of NF-κB... (n.d.). ResearchGate. Retrieved from [Link]
-
Inhibition of TNF α -induced NF- κ B activation by (A) chalcone 11 and... (n.d.). ResearchGate. Retrieved from [Link]
-
Lazarević, J., et al. (2022). SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES. Acta Medica Medianae, 61(4), 12-17. Retrieved from [Link]
-
Asgari, F., et al. (2018). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 17(1), 196-204. Retrieved from [Link]
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Puspitasari, F., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Molekul, 17(2), 153-162. Retrieved from [Link]
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Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. (2024). MDPI. Retrieved from [Link]
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Ghasemzadeh, H. R., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Reports in Pharmaceutical Sciences, 3(2), 190-197. Retrieved from [Link]
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THE SYNTHESIS OF CHALCONE COMPOUNDS WITH CL AND BR SUBSTITUENTS AND THEIR POTENTIAL ANTICANCER ACTIVITIES AGAINST MCF-7 BREAST CANCER CELLS. (n.d.). Retrieved from [Link]
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The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (2012). PMC. Retrieved from [Link]
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Zhang, S., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and Applied Pharmacology, 309, 77-86. Retrieved from [Link]
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Kamal, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. Retrieved from [Link]
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Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. (n.d.). ACG Publications. Retrieved from [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. (2022). MDPI. Retrieved from [Link]
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Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022). Frontiers. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Bromochalcone
This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 4-Bromochalcone ((E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one). As a key intermediate in the synthesis of various heterocyclic compounds and a molecule of interest for its therapeutic potential, unambiguous structural confirmation is paramount.[1] We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a holistic view for researchers and drug development professionals.
Molecular Structure and Spectroscopic Rationale
This compound is an α,β-unsaturated ketone featuring two aromatic rings connected by a three-carbon bridge.[2] This conjugated system, along with the presence of a bromine atom and a carbonyl group, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the first step in interpreting the spectral data.
Caption: Molecular structure of this compound with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Analysis: Mapping the Proton Environment
Theoretical Insight: The chemical shift (δ) of a proton is highly sensitive to its electronic environment. In this compound, we expect distinct regions for aromatic protons and vinylic protons (Hα and Hβ). The electron-withdrawing nature of the carbonyl group deshields the adjacent vinylic protons, shifting them downfield. The trans-configuration of the double bond results in a large coupling constant (J-value), typically >15 Hz, between Hα and Hβ.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which the compound is soluble.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher).[3]
Data Interpretation & Summary
The ¹H NMR spectrum reveals signals in the aromatic and vinylic regions. The two vinylic protons, Hα and Hβ, appear as distinct doublets due to their coupling. The aromatic protons on the two different phenyl rings also show characteristic multiplets.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.93 | m | 2H | Aromatic Protons (ortho to C=O) |
| ~7.70 | d | 1H | Vinylic Proton (Hα or Hβ)[4][5] |
| ~7.57 | d | 2H | Aromatic Protons |
| ~7.52 | m | 1H | Aromatic Proton (para to C=O) |
| ~7.42 | m | 2H | Aromatic Protons (meta to C=O) |
| ~7.40 | d | 2H | Aromatic Protons |
Note: Chemical shifts are typically reported in CDCl₃ and can vary slightly based on solvent and concentration.[4]
¹³C NMR Analysis: Probing the Carbon Skeleton
Theoretical Insight: ¹³C NMR spectroscopy provides a map of the unique carbon environments. The carbonyl carbon of an α,β-unsaturated ketone is characteristically deshielded and appears significantly downfield (~190 ppm).[5][6][7] The conjugation of the π-system causes the β-carbon (Cβ) to be more deshielded (further downfield) than the α-carbon (Cα).[6][8] The carbon atom attached to the bromine (C-Br) also has a characteristic chemical shift.
Data Interpretation & Summary
The ¹³C NMR spectrum is expected to show 10 distinct signals (due to symmetry in the phenyl rings), including a prominent downfield signal for the carbonyl carbon.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~190.5 | Carbonyl Carbon (C=O)[4][5] |
| ~142.9 | Vinylic Carbon (Cβ)[4] |
| ~138.1 | Aromatic Carbon (quaternary, attached to C=O) |
| ~133.8 | Aromatic Carbon |
| ~133.3 | Aromatic Carbon[5] |
| ~132.4 | Aromatic Carbon[4] |
| ~130.0 | Aromatic Carbon |
| ~128.8 | Aromatic Carbon[4][5] |
| ~128.5 | Aromatic Carbon[4][5] |
| ~124.0 | Aromatic Carbon (C-Br)[4] |
Note: Assignments are based on typical chemical shift ranges for chalcones and published data.[4][7]
Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy probes the vibrational frequencies of functional groups. The most diagnostic peak for this compound is the strong absorption from the carbonyl (C=O) group. Its position is influenced by conjugation, which lowers the vibrational frequency compared to a saturated ketone. Other key absorptions include those from the C=C double bonds of the vinylic bridge and aromatic rings.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of dry this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.[1]
Data Interpretation & Summary
The IR spectrum provides a quick and reliable confirmation of the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3120–3010 | Medium-Weak | Aromatic & Vinylic C-H Stretching[6][7] |
| ~1660 | Strong | Conjugated Ketone (C=O) Stretching[5][6][7] |
| 1610–1570 | Medium-Strong | Aromatic C=C Stretching[6][7] |
| ~980 | Strong | Trans C-H Bending (Out-of-plane) |
| ~680 | Medium-Strong | C-Br Stretching[9] |
Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern. For this compound, the most critical feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a single bromine atom in the molecule.[1][5]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).[5]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.[5]
-
Separation & Ionization: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized (typically by Electron Ionization, EI).
-
Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating the mass spectrum.
Data Interpretation & Summary
The mass spectrum confirms the molecular weight and the presence of bromine. The fragmentation pattern provides corroborating evidence for the proposed structure.
Table 4: Key Mass Spectrometry Data for this compound
| m/z Value | Assignment | Rationale |
|---|---|---|
| 286, 288 | [M]⁺, [M+2]⁺ | Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for one bromine atom.[1][5][10] |
| 207 | [M-Br]⁺ | Loss of the bromine radical, a common fragmentation pathway.[1][5][10] |
| 131 | [M-C₆H₄Br]⁺ | Cleavage of the bond between Cβ and the bromophenyl ring. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, resulting from α-cleavage next to the carbonyl group.[11] |
| 77 | [C₆H₅]⁺ | Phenyl cation, from the loss of CO from the benzoyl fragment.[11] |
Integrated Spectroscopic Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a straightforward process when the principles of NMR, IR, and MS are systematically applied. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the trans-vinylic geometry. The IR spectrum provides rapid verification of the key α,β-unsaturated carbonyl functionality. Finally, mass spectrometry unequivocally establishes the molecular weight and the presence of a bromine atom through its distinct isotopic pattern. This integrated approach ensures a high degree of confidence in the structural assignment, a critical requirement for any further research or development involving this compound.
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Rahman, A. F. M. M., et al. (2020). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. Available at: [Link]
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Rajeswari, R., & Raja, A. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation and Its Characterization by FT-IR and XRD Analysis. International Journal for Research in Applied Science & Engineering Technology, 5(XI), 211-215. Available at: [Link]
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Al-Majidi, S. M. H., et al. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]
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da Silva, A. C., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 26(11), 3373. Available at: [Link]
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Chegg. (2023). identify all peaks and interpret Nmr and Ir of C15H11BrO or - Chalcone,4'-bromo. Chegg.com. Available at: [Link]
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Gurudata, & Stothers, J. B. (1969). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 47(19), 3515-3525. Available at: [Link]
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Nurrochmad, A., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE. Molekul, 17(2), 153-162. Available at: [Link]
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Chegg. (2022). This is an IR spectrum for a synthesized chalcone, the peaks have been labelled. Chegg.com. Available at: [Link]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Crystal Structure and Analysis of 4-Bromochalcone
Date: January 14, 2026
Introduction
This compound, with the chemical formula C₁₅H₁₁BrO, is a prominent member of the chalcone family, which constitutes a significant class of open-chain flavonoids.[1] These compounds are characterized by an α,β-unsaturated carbonyl system that forms a bridge between two aromatic rings. Chalcones serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds and are the subject of extensive research for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] The inclusion of a bromine atom on one of the phenyl rings makes this compound an especially valuable synthetic building block and a compound of interest for structure-activity relationship studies in drug development.[1]
This technical guide provides a comprehensive, research-level overview of the synthesis, crystallization, and definitive structural elucidation of this compound. We will delve into the causality behind the experimental methodologies, present detailed protocols for synthesis and analysis, and summarize the key structural and spectroscopic data that define this molecule.
Synthesis and Crystallization: A Deliberate Approach
The synthesis of this compound is most reliably achieved through the Claisen-Schmidt condensation, a robust base-catalyzed reaction. The choice of this method is dictated by the chemical nature of the precursors: an enolizable ketone (4-bromoacetophenone) and an aldehyde that cannot enolize (benzaldehyde). The base catalyst is crucial as it facilitates the formation of a nucleophilic enolate from the ketone, which is the critical first step for the subsequent carbon-carbon bond formation.
Experimental Protocol: Synthesis and Purification
-
Reactant Preparation: Equimolar amounts of 4-bromoacetophenone and freshly distilled benzaldehyde are dissolved in a suitable solvent, typically absolute ethanol.[1] Ethanol is selected for its ability to dissolve both reactants while allowing the less soluble chalcone product to precipitate upon formation, driving the reaction forward.
-
Catalysis: A strong base, such as pulverized potassium hydroxide (KOH) or sodium hydroxide (NaOH), is added to the reaction mixture.[1][2] Using a pulverized form increases the surface area, promoting a more efficient and uniform catalytic action. The base is added portion-wise or slowly to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: The mixture is stirred vigorously at room temperature.[1] The progress of the condensation is monitored using thin-layer chromatography (TLC), allowing for a precise determination of the reaction's completion and preventing the formation of byproducts from prolonged reaction times.
-
Isolation: Upon completion, the reaction mixture is often quenched with ice-cold water.[3] This step serves two purposes: it stops the reaction and precipitates the crude this compound product, which is typically a solid. The crude product is then collected by vacuum filtration.
-
Purification and Crystallization: The collected solid is purified by recrystallization. Ethanol is a commonly used solvent for this purpose.[1] This process involves dissolving the crude product in a minimum amount of hot ethanol and allowing it to cool slowly. The pure this compound crystallizes out, leaving impurities behind in the solvent. This step is paramount for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[4]
Workflow for this compound Synthesis
Caption: Synthesis and purification workflow for this compound.
Definitive Structure Elucidation by Single-Crystal X-ray Diffraction
To unambiguously determine the three-dimensional atomic arrangement, molecular geometry, and intermolecular packing of this compound, single-crystal X-ray diffraction is the gold standard. This technique provides precise coordinates of each atom in the crystal lattice, offering unparalleled insight into the solid-state structure.
Experimental Protocol: X-ray Diffraction Data Collection
-
Crystal Selection and Mounting: A high-quality, single crystal of this compound, free of visible defects, is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and maintained at a constant low temperature (e.g., 120 K) using a cryostream.[1] This low temperature minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and more precise structural data. The crystal is then exposed to a monochromatic X-ray beam (e.g., MoKα radiation, λ = 0.71073 Å).[1]
-
Data Processing: A complete set of diffraction data (reflections) is collected as the crystal is rotated through a range of angles. This raw data is then processed—integrated, scaled, and corrected for absorption—to generate a final reflection file.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods, which reveals the initial atomic positions. This initial model is then refined against the experimental data to optimize the atomic coordinates and thermal parameters, resulting in a final, highly accurate molecular structure.
Workflow for Crystal Structure Determination
Caption: Experimental workflow for single-crystal X-ray diffraction.
Crystallographic and Structural Data
The analysis of this compound reveals a non-planar molecule that crystallizes in the monoclinic system.[1] The precise arrangement and packing within the crystal lattice are governed by a series of intermolecular interactions. The foundational crystallographic data, as reported in the literature, provides the definitive blueprint of its solid-state structure.[5]
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₁BrO | [5] |
| Molecular Weight | 287.15 g/mol | [5] |
| Crystal System | Monoclinic | [1] |
| Space Group | C 1 c 1 (No. 9) | [5] |
| a | 29.027 Å | [5] |
| b | 7.26 Å | [5] |
| c | 5.917 Å | [5] |
| α | 90° | [5] |
| β | 101.38° | [5] |
| γ | 90° | [5] |
The molecular structure is characterized by two phenyl rings that are not coplanar, a feature common to many chalcones. The crystal packing is stabilized by intermolecular interactions, which can include edge-to-face C–H⋯π interactions.[2] These non-covalent forces are critical in dictating the overall supramolecular architecture of the crystal.
Spectroscopic Validation and Characterization
A suite of spectroscopic methods is essential to validate the identity and purity of the synthesized this compound before proceeding with crystallographic analysis. Each technique provides a unique piece of structural information, and together they create a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon and hydrogen environments within the molecule.
-
Protocol: A sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[6]
-
Key Data:
| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |
| Carbonyl | ~190.5 | C=O |
| Vinylic | ~142.9, ~122.0 | -CH=CH- |
| Aromatic | ~124.0 to ~138.1 | Phenyl & Bromophenyl Carbons |
Reference for ¹³C NMR data.[6]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and confirm the elemental composition.
-
Protocol: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Key Data: The mass spectrum of this compound is distinguished by a characteristic pair of molecular ion peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[1]
| m/z Value | Assignment | Rationale |
| 286, 288 | [M]⁺, [M+2]⁺ | Molecular ion peaks with ~1:1 intensity, confirming the presence of one bromine atom.[1] |
| 207 | [M-Br]⁺ | A significant fragment corresponding to the loss of the bromine atom.[1] |
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Protocol: A sample is typically prepared as a potassium bromide (KBr) pellet and scanned with infrared radiation.[1]
-
Interpretation: The resulting spectrum displays characteristic absorption bands. For this compound, key peaks include a strong C=O stretch for the conjugated ketone (~1660-1680 cm⁻¹), aromatic C=C bond stretches, and a vibration corresponding to the C-Br bond.[1][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system.
-
Protocol: A dilute solution of the compound in a suitable solvent (e.g., ethanol) is analyzed with a UV-Vis spectrophotometer.[1]
-
Interpretation: this compound exhibits a strong absorption band, typically in the 312-327 nm range, which is attributed to the π → π* electronic transition within its extended conjugated system.[1]
Computational Insights
To complement the experimental data, computational methods such as Density Functional Theory (DFT) are often employed.[4] These theoretical calculations can predict molecular geometry, analyze electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and calculate the electrostatic potential map.[4][8] Such studies provide deeper insight into the molecule's reactivity and its potential for applications in materials science, for instance, as a nonlinear optical (NLO) material.[4]
Conclusion
The crystal structure of this compound has been definitively established through a synergistic combination of robust synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction. Its synthesis via the Claisen-Schmidt condensation is efficient and reliable, yielding high-quality crystals necessary for detailed structural analysis. Spectroscopic techniques including NMR, MS, FT-IR, and UV-Vis provide a comprehensive and self-validating system for confirming the molecular identity. The resulting data—from precise atomic coordinates to characteristic spectral signatures—forms a complete technical profile of this compound, grounding its use as a foundational molecule for advanced research in the fields of medicinal chemistry and materials science.
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dos Santos, J. C., et al. (2020). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 25(23), 5727. Retrieved from [Link]
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Prabu, S., Nagalakshmi, R., & Srinivasan, P. (2013). Investigations on the Physico Chemical Properties of this compound Single Crystals for Nonlinear Optical Applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 45–52. Retrieved from [Link]
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Fatimah, I., et al. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start. JKPK (Jurnal Kimia dan Pendidikan Kimia), 7(3), 346-358. Retrieved from [Link]
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Chidan Kumar, C. S., et al. (2017). Crystal structure and Hirshfeld surface analysis of a bromochalcone: (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one. IUCrData, 2(6). Retrieved from [Link]
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4-Bromochalcone mechanism of action in cancer cells
An In-Depth Technical Guide to the Core Mechanism of Action of 4-Bromochalcone in Cancer Cells
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of open-chain flavonoids, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. Among them, this compound and its derivatives stand out for their potent cytotoxic effects against a wide array of cancer cell lines. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms through which this compound exerts its anticancer effects. We will explore its role in inducing reactive oxygen species (ROS), triggering apoptosis via intrinsic and extrinsic pathways, instigating cell cycle arrest, and inhibiting critical pro-survival signaling cascades like NF-κB and Wnt/β-catenin. This document provides not only a mechanistic overview but also detailed, field-proven experimental protocols to empower researchers to validate these actions in their own work.
Introduction: The Therapeutic Potential of this compound
Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings. This core structure serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its biological activity.[1][2] The introduction of a bromine atom at the 4-position of a phenyl ring is a key modification. This halogenation can enhance the lipophilicity of the molecule, which is thought to improve its cellular uptake and overall potency.[1][3]
Numerous studies have demonstrated that this compound and its derivatives are effective anticancer agents, operating through a multi-pronged attack on cancer cell viability. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the suppression of pathways that promote tumor growth and metastasis.[1][4]
The Core Triad of Anticancer Action
The efficacy of this compound against cancer cells can be attributed to three interconnected mechanisms: the generation of oxidative stress, the induction of apoptosis, and the disruption of the cell cycle.
Generation of Reactive Oxygen Species (ROS)
A primary and often initiating event in the action of this compound is the significant elevation of intracellular reactive oxygen species (ROS).[1][5] ROS, such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), are normal byproducts of cellular metabolism, but at high concentrations, they inflict damage upon vital cellular components like lipids, proteins, and DNA, creating a state of oxidative stress.[6][7] Cancer cells, due to their heightened metabolic rate, often exist in a state of increased basal oxidative stress, making them more vulnerable to further ROS induction than normal cells.[6] This selective pressure is a key therapeutic window. The ROS surge induced by brominated chalcones serves as a critical upstream signal that triggers the downstream events of apoptosis.[8][9]
Induction of Apoptosis: A Two-Pronged Assault
This compound effectively leverages cellular machinery to induce apoptosis, primarily through the mitochondria-mediated intrinsic pathway and, in some cases, the death receptor-mediated extrinsic pathway.
The ROS-induced oxidative stress directly impacts the mitochondria, which are central regulators of apoptosis. The sequence of events is as follows:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Brominated chalcones cause a decrease in the mitochondrial membrane potential, a critical event indicating mitochondrial dysfunction.[8][9]
-
Modulation of Bcl-2 Family Proteins: These compounds alter the balance of the Bcl-2 protein family. They have been shown to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while up-regulating pro-apoptotic proteins such as Bim.[8][10] This shift favors the permeabilization of the mitochondrial outer membrane.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[8][9]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase for the intrinsic pathway. Caspase-9 then activates the executioner caspase, caspase-3.[8]
-
Execution of Apoptosis: Activated caspase-3 cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[8][9]
Some brominated chalcone derivatives have been found to enhance the expression of death receptors, such as DR4 and DR5, on the cancer cell surface.[5][8] This upregulation sensitizes the cells to apoptosis initiated by ligands like TRAIL (TNF-related apoptosis-inducing ligand). The activation of these receptors leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, which can then directly activate caspase-3, converging with the intrinsic pathway to execute apoptosis.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO < 0.1%). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value. [10][11]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50, 2x IC50) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. [8]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: Treat cells as described above, then lyse them in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, cleaved caspase-3, cleaved PARP, DR5) overnight at 4°C. [8][9]6. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit. Use a loading control like β-actin or GAPDH to ensure equal protein loading. [8]
Challenges: Drug Resistance
A significant challenge in cancer chemotherapy is the development of drug resistance. For chalcones, a primary mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). [5]These transporters act as efflux pumps, actively removing this compound from the cancer cell, thereby reducing its intracellular concentration and diminishing its cytotoxic effect. [5]
Conclusion and Future Directions
This compound has emerged as a potent and promising scaffold in the development of novel anticancer agents. Its multifaceted mechanism of action—centered on the induction of ROS-mediated apoptosis, cell cycle arrest, and inhibition of key survival pathways—provides multiple points of attack against cancer cells. The data presented in this guide offer a solid foundation for its anticancer potential.
Future research should focus on conducting in vivo studies in xenograft models to validate the efficacy and assess the safety of lead compounds. [8][9]Furthermore, exploring combination therapies, where this compound is used to sensitize cancer cells to other chemotherapeutic agents, could provide a powerful strategy to overcome drug resistance and improve patient outcomes.
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- Arianingrum, R., et al. (2018). The Effect of Bromo Chalcone [1-(4'-bromophenyl)-3-(4- hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D Breast Cancer Cells. AIP Publishing.
- Zhang, S., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. National Institutes of Health.
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- Kumar, B., et al. (2011). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. PubMed.
- Kumar, B., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. National Institutes of Health.
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The Solubility Profile of 4-Bromochalcone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromochalcone ((2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one), a prominent member of the chalcone family with significant applications in medicinal chemistry and materials science.[1] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening. This document synthesizes available quantitative and qualitative solubility data, outlines a robust experimental protocol for solubility determination, and explores the underlying physicochemical principles governing the dissolution of this compound.
Introduction: The Significance of this compound and Its Solubility
This compound is a synthetic organic compound characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2] The presence of a bromine atom on one of the phenyl rings significantly influences its physicochemical properties and biological activities.[2] Chalcones, as a class of compounds, are of considerable interest due to their diverse pharmacological potential.[3]
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a fundamental parameter that dictates its behavior in various experimental and manufacturing processes. For researchers in drug discovery, poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and diminished bioavailability.[4] In the realm of organic synthesis, knowledge of solubility is crucial for reaction setup, purification through crystallization, and product isolation.[2] This guide aims to provide a comprehensive resource on the solubility of this compound to aid scientists in overcoming these challenges.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁BrO | [2][5] |
| Molecular Weight | 287.15 g/mol | [2][5] |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 85-105 °C | [2][6][7] |
| logP (Calculated) | 4.345 | [2] |
The relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The calculated octanol-water partition coefficient (logP) indicates a lipophilic nature, predicting poor solubility in water and favorable solubility in organic solvents.[2][7]
Solubility of this compound in Organic Solvents
The solubility of this compound is highly dependent on the nature of the solvent, particularly its polarity, and the temperature of the system. The following table consolidates available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Solubility Data | Temperature (°C) | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | >50 mg/mL | 4 | - | [8] |
| Ethanol | C₂H₅OH | 30 mg/mL | 25 | Also reported as "soluble" | [6][8] |
| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified | Quantitative data not available | [6][8] |
| Acetone | C₃H₆O | Soluble | Not Specified | Effective solvent for crystallization | [8] |
| Methanol | CH₃OH | Soluble | Not Specified | Effective solvent for crystallization | [8] |
| Chloroform | CHCl₃ | Data Not Available | - | - | [8] |
| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - | - | [8] |
| Water | H₂O | Insoluble | Not Specified | - | [6][8] |
As anticipated from its lipophilic character, this compound exhibits good solubility in polar aprotic solvents like DMSO and alcohols such as ethanol, while being practically insoluble in water.[6][8]
Experimental Determination of Solubility
For applications requiring precise solubility values, experimental determination is indispensable. The equilibrium shake-flask method is widely regarded as the gold standard for obtaining thermodynamic solubility data.[8] This section provides a detailed protocol for this method, followed by options for quantitative analysis.
The Equilibrium Shake-Flask Protocol
This protocol is designed to establish a saturated solution of this compound in a chosen organic solvent at a specific temperature, ensuring that the dissolved solute is in equilibrium with the undissolved solid.
Materials and Equipment:
-
This compound (high purity solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath with temperature control
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and other standard laboratory glassware
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to periodically check for the continued presence of undissolved solid.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 24 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.
Quantitative Analysis of the Saturated Solution
Following the generation of a saturated solution, the concentration of dissolved this compound can be determined using various analytical techniques. Two common methods are detailed below.
The gravimetric method is a straightforward and reliable technique that involves the evaporation of the solvent to determine the mass of the dissolved solute.[8]
Procedure:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the filtered saturated solution into the pre-weighed dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.[8]
-
Dry the residue to a constant weight.
-
The final weight of the residue corresponds to the mass of this compound that was dissolved in the known amount of solvent.
-
Calculate the solubility in the desired units (e.g., mg/mL, g/100g ).
This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and is particularly useful for lower solubility values.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination
Factors Influencing the Solubility of this compound
The dissolution of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
The "Like Dissolves Like" Principle
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Solutes tend to dissolve in solvents that have similar polarity. This compound is a relatively non-polar molecule, with its aromatic rings and the C-Br bond contributing to its lipophilicity. However, the carbonyl group introduces a degree of polarity.
-
Non-polar and weakly polar solvents: These solvents can effectively interact with the phenyl rings of this compound through van der Waals forces (specifically, London dispersion forces), leading to good solubility.
-
Polar aprotic solvents (e.g., DMSO, Acetone): These solvents possess a significant dipole moment that can interact favorably with the polar carbonyl group of the chalcone, while their organic portion can interact with the non-polar parts of the molecule. This dual nature often makes them excellent solvents for compounds like this compound.
-
Polar protic solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors and acceptors. While this compound has a hydrogen bond acceptor (the carbonyl oxygen), it lacks a donor. The solubility in these solvents is a balance between favorable dipole-dipole interactions and the energy required to disrupt the hydrogen bonding network of the solvent.
-
Highly polar solvents (e.g., Water): Water is a highly structured solvent with a strong hydrogen-bonding network. The energy required to break these water-water interactions is not sufficiently compensated by the formation of weaker interactions with the largely non-polar this compound molecule, resulting in very low solubility.
The following diagram illustrates the key intermolecular forces at play in the dissolution of this compound.
Caption: Intermolecular Forces in Dissolution
Effect of Temperature
For most solid solutes dissolving in liquid solvents, the solubility increases with temperature.[3] This is because the dissolution process is typically endothermic, meaning it requires an input of energy to overcome the forces holding the solid crystal lattice together. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute. Studies on other chalcones have shown a near-linear increase in solubility with rising temperature in solvents like chloroform and dichloromethane.[3] While specific temperature-dependent data for this compound is limited, a similar trend can be expected.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in various organic solvents. The available data indicates that this compound is readily soluble in common organic solvents such as DMSO, ethanol, and dichloromethane, and is insoluble in water, consistent with its physicochemical properties. For applications requiring precise solubility data, a robust experimental protocol based on the equilibrium shake-flask method has been presented. The solubility of this compound is primarily governed by the interplay of its molecular structure with the polarity of the solvent, with temperature also playing a significant role. This guide serves as a valuable resource for researchers, enabling informed decisions in experimental design, formulation development, and synthetic chemistry involving this compound.
References
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-
The solubility and stability of heterocyclic chalcones compared with trans-chalcone | Request PDF - ResearchGate. [Link]
-
Chalcones: A Solubility study at different temperatures. [Link]
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The solubility and stability of heterocyclic chalcones compared with trans-chalcone. [Link]
-
Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications. [Link]
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(PDF) Chalcones: A Solubility Study at Different Temperatures - ResearchGate. [Link]
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A Technical Guide to the Photophysical Properties of 4-Bromochalcone
Introduction
4-Bromochalcone, systematically known as (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one, is a derivative of chalcone, an open-chain flavonoid that forms the central core for a variety of important biological compounds.[1] Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The presence of a bromine atom on one of the phenyl rings significantly modulates the molecule's electronic distribution, and consequently, its physicochemical and photophysical properties.
This technical guide offers an in-depth exploration of the photophysical characteristics of this compound. For researchers in drug development and materials science, a profound understanding of a molecule's interaction with light is not merely academic; it is fundamental. It informs the design of novel fluorescent probes, photosensitizers, and optoelectronic materials.[2][3] We will proceed from the foundational synthesis and structural verification of the molecule to a detailed analysis of its electronic absorption, fluorescence, and the critical influence of its chemical environment, grounding our discussion in both experimental protocols and theoretical insights.
Section 1: Synthesis and Structural Verification
A robust investigation of photophysical properties begins with an unambiguously pure sample. The most reliable and common method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[4][5]
The Underlying Chemistry: A Mechanistic Perspective
The Claisen-Schmidt condensation proceeds via a three-step mechanism. First, a strong base (e.g., NaOH) abstracts an acidic α-proton from 4-bromoacetophenone to form a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product is then readily dehydrated under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, this compound, driven by the formation of an extended conjugated system.[5] Understanding this mechanism is key to troubleshooting the synthesis and optimizing yield and purity.
Experimental Protocol 1: Synthesis and Purification of this compound
This protocol is designed to be self-validating through rigorous purification and subsequent characterization.
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Erlenmeyer Flask
-
Büchner Funnel and Vacuum Flask
-
Thin Layer Chromatography (TLC) plate (silica gel)
Procedure:
-
Reactant Preparation: In a 125 mL Erlenmeyer flask, dissolve 5.0 g of 4-bromoacetophenone in 40 mL of 95% ethanol. Stir until fully dissolved.
-
Aldehyde Addition: To this solution, add 2.65 mL of pure benzaldehyde.
-
Catalyst Initiation: In a separate beaker, prepare the catalyst solution by dissolving 2.5 g of NaOH in 25 mL of deionized water and cooling the solution to room temperature.
-
Reaction: Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the ketone and aldehyde. Maintain vigorous stirring at room temperature. The formation of a yellow precipitate indicates product formation.
-
Monitoring: The reaction progress should be monitored by TLC to ensure the consumption of the limiting reactant.
-
Isolation: After stirring for 3-4 hours, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected solid with a copious amount of cold deionized water to remove any residual NaOH, followed by a small volume of cold ethanol to remove unreacted starting materials.
-
Purification: The crucial step for photophysical analysis is purification. Recrystallize the crude solid from hot 95% ethanol to obtain pale yellow crystals of pure this compound.[7]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (~40-50 °C). The expected melting point is in the range of 104-107 °C.[1][5]
Synthesis and Purification Workflow
Caption: Effect of solvent polarity on the energy levels of this compound.
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a critical measure of a molecule's emission efficiency. It is defined as the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications such as fluorescent probes and OLEDs. Chalcones often have modest quantum yields, as their flexible structure provides pathways for non-radiative decay (e.g., vibrational relaxation, intersystem crossing) to compete with fluorescence. [8]The presence of the heavy bromine atom in this compound can further decrease the quantum yield by promoting intersystem crossing to the triplet state.
Summary of Photophysical Data
The following table summarizes representative photophysical data for chalcone derivatives, illustrating the principles discussed. Specific data for this compound may vary, but the trends are consistent.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| Chalcone Derivative | DMSO | 412-431 | 512-567 | 93-139 | 0.11 - 0.21 | [9] |
| Chalcone Derivative | Methanol | 414-428 | 546-567 | 130-139 | 0.012 - 0.027 | [9] |
| Bromo-Chalcone Derivative | DMSO | 336 | - | - | - | [10] |
Section 3: Standardized Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols outline standardized methods for characterizing the core photophysical properties of this compound.
Experimental Protocol 2: Measurement of Absorption and Emission Spectra
Rationale: This protocol establishes the fundamental spectral fingerprint of the molecule.
-
Stock Solution: Prepare a concentrated stock solution (~1 mM) of purified this compound in a spectroscopic grade solvent (e.g., DMSO).
-
Working Solution: Dilute the stock solution to prepare a working solution with an absorbance between 0.05 and 0.1 at the absorption maximum (λ_max) to avoid inner filter effects. This typically corresponds to a concentration of 1-10 µM. [11]3. UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from ~250 nm to 500 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its λ_max determined in the previous step. Record the emission spectrum over a wavelength range starting ~10 nm above the excitation wavelength to ~600 nm. Ensure the emission and excitation slit widths are kept constant for comparative studies.
Experimental Protocol 3: Determination of Relative Fluorescence Quantum Yield (Φf)
Rationale: The comparative method is a widely accepted technique that measures the quantum yield of a sample relative to a well-characterized standard. [11]1. Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Fluorescein in 0.1 M NaOH (Φf = 0.95) is a common choice, though others may be suitable. [9]2. Absorbance Matching: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. Adjust their concentrations so their absorbance values at the excitation wavelength are below 0.1 and are closely matched. 3. Fluorescence Spectra: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard. 4. Data Integration: Integrate the area under the emission curve for both the sample and the standard. 5. Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively. [11]
Photophysical Measurement Workflow
Caption: Standard workflow for basic photophysical characterization.
Section 4: Theoretical Correlation with DFT
Experimental results provide the "what"; computational chemistry offers the "why". Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for modeling the electronic structure of molecules like this compound. [12][13] HOMO-LUMO Analysis: DFT calculations can determine the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO).
-
HOMO: For this compound, the HOMO is typically localized across the π-system of the entire molecule.
-
LUMO: The LUMO is also delocalized but often shows a larger contribution from the carbonyl and adjacent atoms. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a theoretical approximation of the lowest energy electronic transition. This calculated energy gap can be directly correlated with the experimentally observed λ_max from the UV-Vis absorption spectrum. [10][14]For instance, a calculated HOMO-LUMO gap of 3.97 eV was reported for a closely related bromochalcone derivative, which corresponds well with its observed UV absorption. [10]This synergy between theory and experiment provides a more complete and validated understanding of the molecule's electronic behavior.
Conclusion
This compound presents a compelling case study in molecular photophysics. Its properties are dictated by the interplay between its extended π-conjugated system, the electron-withdrawing nature of its carbonyl group, and the heavy-atom effect of the bromine substituent. The molecule's distinct solvatochromic behavior, driven by an intramolecular charge transfer excited state, makes it a sensitive reporter of its local environment. A comprehensive characterization, built upon a foundation of high-purity synthesis and validated by a combination of standardized spectroscopic protocols and theoretical modeling, is essential for unlocking its full potential in the development of advanced functional materials and chemical probes.
References
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Castellente, R. (2014, January 27). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [7][15]2. EvitaChem. This compound. [4]3. Srinivasan, B., et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 26(10), 2969. [9]4. Faski, F., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Jurnal Kimia Valensi, 8(2). [5]5. Prabu, S., et al. (2013). Investigations on the Physico Chemical Properties of this compound Single Crystals for Nonlinear Optical Applications. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 103, 45-52. [14]6. Varghese, A., et al. Effect of solvent polarity on the photophysical properties of chalcone derivatives. RSC Advances. [16]7. Ahmad, A., et al. (2023). Synthesis, photophysical properties and DFT studies of chalcones and their 2-methoxy-3-cyanopyridine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 437, 114494. [8]8. Mellado, M., et al. (2023). Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 291, 122332. [17]9. ResearchGate. Investigations on the physico chemical properties of this compound single crystals for nonlinear optical applications. [2]10. S. N., et al. (2020). Two-Photon Absorption and Dynamics of Excited States in Bromochalcone Derivatives. The Journal of Physical Chemistry A, 124(41), 8459-8469. [11]11. Chem-Impex. 4'-Bromochalcone. [3]12. Semantic Scholar. Structural Properties and Quantum Chemical Analysis on a New Chalcone Derivative of (E)-3-(4-bromophenyl). [12]13. ResearchGate. (PDF) Effect of solvent polarity on the photophysical properties of chalcone derivatives. [18]14. de Oliveira, A. B., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 26(7), 1836. [10]15. BenchChem. 4'-Bromochalcone crystal structure and analysis. [6]16. Mohammed, S. H., et al. (2022). Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY, 10(1), 48-53. [13]17. BenchChem. Physicochemical Properties of 4'-Bromochalcone: A Technical Guide.
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In Silico Docking Studies of 4-Bromochalcone with Target Proteins
An In-Depth Technical Guide
This guide provides a comprehensive, field-proven methodology for conducting in silico molecular docking studies of 4-Bromochalcone. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list to delve into the scientific rationale behind each step. Our focus is on building a robust, reproducible workflow that generates trustworthy and actionable insights into the binding potential of this promising chalcone derivative.
Foundational Concepts: this compound and the In Silico Approach
Chalcones are a class of organic compounds (1,3-diaryl-2-propen-1-ones) that form the central core for a variety of important biological molecules.[1][2] They are precursors in flavonoid biosynthesis in plants and have attracted significant attention for their broad spectrum of pharmacological activities.[1][2] this compound, a specific derivative with a bromine atom on one of the phenyl rings, has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The bromine substituent can significantly influence the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds, thereby modulating its interaction with biological targets.[3]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein), forming a stable complex.[5][6] This method is instrumental in modern drug discovery, allowing for the high-throughput screening of virtual compound libraries and the detailed analysis of binding interactions, thereby saving significant time and resources by prioritizing candidates for experimental validation.[5]
The Core Workflow: A Three-Phase Approach
A successful docking study is a tripartite process: meticulous preparation, robust simulation, and insightful analysis. Each phase is critical for the validity of the final results.
Caption: High-level overview of the in silico docking workflow.
Phase 1: Meticulous Preparation of Molecular Structures
The adage "garbage in, garbage out" is acutely true for molecular docking. The accuracy of the simulation is fundamentally constrained by the quality of the input ligand and protein structures.
Target Protein Selection & Preparation
Expertise & Experience: The selection of a target protein is the most critical biological decision in the project. For this compound, its documented anticancer properties suggest that relevant targets could include protein kinases, cell cycle regulators (like cyclin-dependent kinases), or apoptosis modulators (like Bcl-2).[7][8] For this guide, we will proceed with a hypothetical protein kinase as our target.
Protocol 1: Target Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å) and a co-crystallized ligand, which helps validate the location of the binding site.
-
Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[9] Remove all non-essential components:
-
Water Molecules: Unless a water molecule is known to be critical for ligand binding (a "structural water"), all solvent molecules should be deleted to simplify the system.
-
Co-crystallized Ligands & Ions: Remove the original ligand and any non-physiologically relevant ions or cofactors.
-
-
Structural Correction:
-
Add Hydrogens: PDB files typically omit hydrogen atoms. Add them using the software's built-in tools. This is non-negotiable, as hydrogens are essential for proper charge distribution and hydrogen bonding.
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is necessary for the scoring function to calculate electrostatic interactions.
-
-
Finalization for Docking: Save the cleaned, hydrogen-added, and charged protein structure in the .pdbqt format required by AutoDock Vina. This format includes atomic charge and atom type information.
Causality: Each cleaning step is designed to remove confounding variables. Water molecules can occupy space and form hydrogen bonds that would interfere with the ligand's docking. Missing hydrogens lead to an incorrect representation of the binding site's electrostatic and hydrogen-bonding potential. Failure to perform these steps will produce unreliable and non-reproducible results.
Ligand Preparation
The ligand must be converted from a 2D representation to a valid 3D, energy-minimized conformation.
Protocol 2: this compound Preparation
-
Obtain Structure: Draw this compound in a chemical sketcher or download its structure from a database like PubChem (CID 5355204).[10] Save it in a 3D format like .sdf or .mol2.
-
Energy Minimization: The initial 3D structure is not necessarily in its lowest energy state. Use a program with force fields (e.g., Avogadro, UCSF Chimera) to perform energy minimization. This process adjusts bond lengths and angles to find a more stable, lower-energy conformation.
-
Define Torsional Bonds: For flexible docking, identify the rotatable bonds in the ligand. Most docking preparation software (like AutoDock Tools) can do this automatically. This allows the docking algorithm to explore different conformations of the ligand during the simulation.
-
Finalization for Docking: Save the prepared ligand in the .pdbqt format.
Phase 2: The Docking Simulation
With prepared molecules, the simulation can be configured and executed. We will use AutoDock Vina, a widely used, validated, and efficient docking program.
Protocol 3: Executing the Docking Simulation
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to search. This is done by defining a 3D grid box centered on the active site.
-
Locate the Site: Use the position of the co-crystallized ligand (if available) or use site prediction software to identify the binding pocket.
-
Set Dimensions: The grid box must be large enough to fully contain the ligand in any possible orientation. A common practice is to ensure a 4-5 Å buffer between the ligand's atoms and the edge of the box.
-
Record Coordinates: Note the center coordinates (x, y, z) and size dimensions (x, y, z in Ångstroms) of the box.
-
-
Create the Configuration File: Prepare a simple text file (config.txt) that tells Vina where to find the input files and how to run the simulation.
-
Run Vina: Execute the simulation from the command line.
Vina will generate a .pdbqt output file containing the predicted binding poses and their scores.
Phase 3: Post-Docking Analysis and Interpretation
Raw docking scores are only the beginning. The true scientific value comes from a detailed analysis of the predicted binding poses.
Quantitative Analysis: Binding Affinity
Vina calculates a binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding. The output file will rank several poses.
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.2 | 0.00 |
| 2 | -8.9 | 1.35 |
| 3 | -8.7 | 1.89 |
| 4 | -8.5 | 2.11 |
Table 1: Example docking results for this compound. The top-ranked pose is the primary candidate for further analysis.
Qualitative Analysis: Visualizing Interactions
Trustworthiness: A good binding score must be supported by chemically sensible interactions. Simply choosing the top score without visual inspection is poor scientific practice.
Protocol 4: Interaction Analysis
-
Load Results: Open the protein .pdbqt file and the results.pdbqt file in a molecular viewer (PyMOL, Chimera, Discovery Studio).
-
Inspect the Top Pose: Focus on the highest-scoring pose. Analyze its position and orientation within the binding pocket.
-
Identify Key Interactions: Look for the non-covalent interactions that stabilize the complex:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues (e.g., the carbonyl oxygen of the chalcone).
-
Hydrophobic Interactions: Note contacts between the aromatic rings of the chalcone and nonpolar residues of the protein (e.g., Leu, Val, Phe).
-
Pi-Pi Stacking: Look for stacking interactions between the phenyl rings of this compound and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
Halogen Bonding: Critically, check if the bromine atom is positioned to form a halogen bond with a Lewis basic atom (like a backbone carbonyl oxygen) in the protein. This can be a significant contributor to affinity.
-
Caption: Logical diagram of potential molecular interactions.
Conclusion: From Prediction to Validation
This guide has detailed a rigorous workflow for the in silico docking of this compound. The final output is a compelling, structure-based hypothesis of how this molecule may bind to a therapeutic target. It is imperative to recognize that these are computational predictions. The crucial next step is to use these insights to design and perform experimental validation, such as in vitro enzyme inhibition assays or biophysical binding assays (e.g., SPR, ITC), to confirm the computational findings.
References
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors. Oriental Journal of Chemistry.
- 4'-Bromochalcone Properties and Biological Activity. Smolecule.
- Current targets for anticancer drug discovery. PubMed - NIH.
- In Silico Molecular Docking Study of Some Novel Chalcone Deriv
- The Multifaceted Biological Activities of 4'-Bromochalcone Derivatives: A Technical Guide for Researchers. Benchchem.
- In Silico Molecular Docking Study of Some Novel Chalcone Derivatives as Anticancer Agents.
- Molecular Docking Experiments. Chemistry LibreTexts.
- Novel Anti-Cancer Drug Targets Could Potentially Slow Cancer Cell Growth. Scripps Research.
- Bioactivity Analysis of Chalcone-Derived Compounds Based on In-Silico Molecular Docking Study.
- 4'-Bromochalcone. PubChem - NIH.
- The Collection of Drug Target Proteins. Cusabio.
- The Effect of Bromo Chalcone on T47D Breast Cancer Cells. AIP Publishing.
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Methodological & Application
Synthesis of 4-Bromochalcone via Claisen-Schmidt condensation
Application Note & Protocol
Topic: High-Yield Synthesis of (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one (4-Bromochalcone) via Claisen-Schmidt Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Significance
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring an α,β-unsaturated carbonyl system connecting two aromatic rings.[1] This structural motif serves as a versatile precursor for a multitude of heterocyclic compounds and is a focal point in medicinal chemistry due to its association with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific compound, this compound, incorporates a bromine atom, a common halogen in pharmaceutical agents, which can modulate the molecule's lipophilicity and metabolic stability.
The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a reliable and efficient method for forming carbon-carbon bonds to create α,β-unsaturated ketones.[2] It is a specific type of crossed aldol condensation that occurs between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone, catalyzed by a base.[3] This application note provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the mechanistic rationale behind the procedure and robust methods for purification and characterization.
Reaction Principle and Mechanism
The Claisen-Schmidt condensation proceeds via a three-step mechanism under basic conditions, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] The reaction's success hinges on the differential reactivity of the two carbonyl partners. The aromatic aldehyde (4-bromobenzaldehyde) cannot enolize as it lacks α-hydrogens, preventing self-condensation and making it an excellent electrophilic target. The ketone (acetophenone) possesses acidic α-hydrogens and readily forms a nucleophilic enolate.
The mechanism unfolds as follows:
-
Enolate Formation: A hydroxide ion (from NaOH) deprotonates the α-carbon of acetophenone, forming a resonance-stabilized enolate ion. This is the rate-determining step.[3]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This results in the formation of a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by water (or the solvent, ethanol), forming a β-hydroxy ketone (aldol addition product). This intermediate rapidly undergoes base-catalyzed dehydration, as the resulting double bond is stabilized by conjugation with both aromatic rings and the carbonyl group, driving the reaction to completion.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for the base-catalyzed synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-bromobenzaldehyde and acetophenone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 5.55 g | 30.0 | Electrophile |
| Acetophenone | C₈H₈O | 120.15 | 3.70 g (3.6 mL) | 30.8 | Nucleophile |
| Sodium Hydroxide | NaOH | 40.00 | 1.00 g | 25.0 | Catalyst |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~40-50 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | - | Solvent/Wash |
Equipment
-
125 mL or 250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Graduated cylinders and beakers
-
Büchner funnel and filter flask assembly
-
Watch glass
-
Melting point apparatus
-
TLC plates (silica gel), chamber, and UV lamp
Safety Precautions
-
General: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves at all times.[6] Conduct the reaction in a well-ventilated fume hood.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
4-Bromobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[7][8]
-
Acetophenone: Harmful if swallowed. Causes serious eye irritation. Handle in a well-ventilated area.[6][9]
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
Step-by-Step Synthesis Procedure
-
Catalyst Solution Preparation: In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 15 mL of deionized water. Add 12 mL of 95% ethanol and a magnetic stir bar.[10]
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool for about 10-15 minutes with gentle stirring. Maintaining a low temperature minimizes side reactions, such as the Cannizzaro reaction of the aldehyde.[11]
-
Addition of Reactants: To the cold, stirring base solution, add 3.7 g (3.6 mL) of acetophenone, followed by 5.55 g of 4-bromobenzaldehyde.[10] It is often beneficial to dissolve the solid 4-bromobenzaldehyde in a minimal amount of the reaction solvent (ethanol) before addition to ensure homogeneity.
-
Reaction: Stopper the flask and allow the mixture to stir vigorously in the ice bath. The reaction progress can be monitored by TLC (e.g., using a 5:1 hexane:ethyl acetate eluent).[11] Typically, a precipitate of the yellow chalcone product will begin to form. Continue stirring for at least 2-3 hours or leave overnight for optimal yield.[4][10]
-
Isolation of Crude Product: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. This precipitates the water-insoluble chalcone product and dissolves the NaOH catalyst and other water-soluble byproducts.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel.[4] Wash the solid precipitate thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This step is crucial to remove any residual sodium hydroxide, which can interfere with purification and characterization.[4]
-
Drying: Allow the product to air-dry on the filter paper for some time, then transfer the solid to a pre-weighed watch glass and dry completely in a desiccator or a low-temperature oven. Record the mass of the crude product and calculate the crude yield.
Purification by Recrystallization
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing chalcones.[1]
-
Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol, just enough to completely dissolve the solid.[11] Using excess solvent will result in a lower recovery yield.[12]
-
Crystallization: Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice/water bath for at least 20 minutes to maximize the precipitation of the purified product.
-
Final Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals, record the final mass, calculate the percent yield, and proceed with characterization.
Product Characterization
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product. The chalcone product should appear as a single spot with a distinct Rf value from the starting materials.
-
Melting Point: Determine the melting point range of the purified product. A sharp melting point close to the literature value (approx. 104-107 °C) indicates high purity.[4] A broad or depressed melting point suggests the presence of impurities.[12]
-
Spectroscopy:
-
FT-IR: Confirm the presence of key functional groups. Expect a strong absorption for the C=O (carbonyl) group of the α,β-unsaturated ketone (~1650-1670 cm⁻¹) and peaks corresponding to the C=C double bond (~1600-1625 cm⁻¹) and aromatic C-H bonds.
-
¹H NMR: Confirm the structure by analyzing the chemical shifts and coupling constants. Key signals include the vinyl protons of the α,β-unsaturated system (two doublets with a large coupling constant, J ≈ 15 Hz, indicative of the trans or E-isomer) and aromatic protons.
-
Mass Spectrometry: Confirm the molecular weight (287.15 g/mol for C₁₅H₁₁BrO). The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio), with peaks at m/z corresponding to [M]⁺ and [M+2]⁺.[10]
-
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process.
Caption: High-level workflow for the synthesis and purification of this compound.
Expected Results and Troubleshooting
-
Appearance: The final product, (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one, should be a pale yellow crystalline solid.
-
Yield: This procedure, when carefully executed, can produce yields ranging from 65% to over 90%.[4][10]
-
Purity: A sharp melting point (e.g., 105-107 °C) and a single spot on a TLC plate are indicators of high purity.
| Troubleshooting Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Ineffective catalyst (old/hydrated NaOH); Impure aldehyde (oxidized to carboxylic acid); Insufficient reaction time. | Use fresh, anhydrous base; Use freshly distilled or high-purity benzaldehyde; Monitor reaction by TLC to ensure completion.[11] |
| Oily/Gummy Product | Significant impurities disrupting crystallization; Presence of residual water or solvent. | Purify using column chromatography instead of recrystallization; Ensure the crude product is thoroughly dried before purification.[12] |
| Broad/Low Melting Point | Presence of impurities. | Repeat the recrystallization process, ensuring slow cooling; If impurities persist, use column chromatography.[12] |
| Cannizzaro Side Reaction | High base concentration or temperature can cause the aldehyde to disproportionate into an alcohol and a carboxylate salt. | Use the minimum effective concentration of NaOH; Maintain a low reaction temperature (ice bath).[11] |
Conclusion
The Claisen-Schmidt condensation offers a direct and highly effective method for synthesizing this compound. By carefully controlling reaction conditions, particularly temperature and the purity of reagents, this protocol can be reliably used to generate high yields of the target compound. The straightforward purification via recrystallization makes this procedure accessible and scalable for applications in synthetic chemistry and drug discovery research. The robust characterization techniques outlined ensure the structural integrity and purity of the final product, providing a solid foundation for subsequent research and development.
References
-
Odinity. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Available at: [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]
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University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]
-
Narwanti, I., & Afifah, H. N. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Starting Material. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 7(3), 346-358. Available at: [Link]
-
Asfandyar, M. (2025). Claisen Condensation and Claisen-Schmidt Condensation Reaction. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Claisen Schmidt condensation reaction for chalcone synthesis. Available at: [Link]
-
ResearchGate. (n.d.). General mechanism of the Claisen Schmidt reaction using sodium hydroxide (NaOH) as catalyst. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Available at: [Link]
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ResearchGate. (2025). A theoretical and experimental study of the formation mechanism of 4-X-chalcones by the Claisen–Schmidt reaction. Available at: [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]
-
National Institutes of Health (NIH). (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Available at: [Link]
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Protocol for the Recrystallization of 4-Bromochalcone: A Guide for Enhanced Purity
This comprehensive guide provides a detailed protocol for the purification of 4-Bromochalcone via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the technique, offers a step-by-step methodology, and explains the critical parameters that ensure the attainment of high-purity crystalline this compound, a vital precursor in the synthesis of various bioactive molecules.[1][2][3]
Introduction: The Rationale for Recrystallization
Recrystallization is a paramount technique for the purification of nonvolatile organic solids.[4] The fundamental principle hinges on the differential solubility of a compound in a given solvent at varying temperatures.[5][6] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5][6] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).[4][6]
This compound, a key intermediate in medicinal chemistry and materials science, is often synthesized via methods like the Claisen-Schmidt condensation.[1][3][7] The crude product from such syntheses invariably contains unreacted starting materials and byproducts, necessitating a robust purification method like recrystallization to ensure the integrity of subsequent research and development.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁BrO | [1][8][9] |
| Molecular Weight | 287.15 - 287.16 g/mol | [1][8][10] |
| Appearance | Pale yellow crystalline solid | [1][8][10] |
| Melting Point (Purified) | 98 - 105 °C | [1][10] |
| Solubility Profile | Soluble in ethanol, dichloromethane, acetone, and DMSO; insoluble in water. | [8][11] |
Selecting the Optimal Recrystallization Solvent
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for this compound should meet the following criteria:
-
High-Temperature Solubility: It should readily dissolve this compound at or near its boiling point.
-
Low-Temperature Insolubility: this compound should have limited solubility in the solvent at room temperature or below to maximize crystal recovery.
-
Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).
-
Chemical Inertness: The solvent must not react with this compound.[4][12]
-
Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals.[4][12]
Based on available data and common laboratory practice, 95% ethanol is a highly effective and frequently recommended solvent for the recrystallization of chalcones, including this compound.[2][13] Acetone is also noted as an effective solvent for crystallization.[11] This protocol will focus on the use of 95% ethanol.
Experimental Protocol for Recrystallization of this compound
This protocol assumes the starting material is crude, solid this compound.
Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Deionized Water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Drying oven or desiccator
Safety Precautions
-
This compound: May cause skin and serious eye irritation, and may cause respiratory irritation.[14][15][16] Handle in a well-ventilated fume hood.[10][15]
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
Step-by-Step Procedure
The following diagram illustrates the key stages of the recrystallization workflow.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. On a hot plate, gently heat a separate flask containing 95% ethanol. Add the hot ethanol to the crude solid portion-wise, with stirring, until the this compound just completely dissolves.[6] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution; using an excess will significantly reduce the yield of recrystallized product.[4][5]
-
Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration. This step is essential to remove impurities that do not dissolve in the hot solvent.
-
Cooling and Crystallization: Once a clear, saturated solution is obtained, remove it from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[5] Rushing the cooling process can trap impurities. Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for 15-20 minutes to maximize crystal precipitation.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: While the crystals are in the Büchner funnel, wash them with a small amount of ice-cold 95% ethanol. This will rinse away any remaining mother liquor containing dissolved impurities without dissolving a significant amount of the product.
-
Drying: Transfer the washed crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a drying oven at a temperature well below the melting point of this compound or in a desiccator.
-
Purity Assessment: The purity of the recrystallized this compound can be assessed by determining its melting point. A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[17]
Troubleshooting and Key Considerations
-
No Crystals Form Upon Cooling: The most likely cause is the use of too much solvent. The solution can be concentrated by gently heating it to evaporate some of the solvent and then attempting the cooling process again.
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
Low Recovery: This can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with solvent that is not ice-cold.
By adhering to this detailed protocol and understanding the principles behind each step, researchers can effectively purify this compound, ensuring the quality and reliability of their subsequent scientific endeavors.
References
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Application Notes & Protocols: Leveraging 4-Bromochalcone as a Versatile Precursor for Flavonoid Synthesis
Introduction: The Strategic Importance of 4-Bromochalcone in Flavonoid Synthesis
Flavonoids are a vast and diverse class of polyphenolic natural products that form the structural backbone of numerous pharmacologically active agents.[1][2] Their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, makes them privileged scaffolds in medicinal chemistry and drug development.[2][3][4]
The synthesis of the flavonoid core is a cornerstone of synthetic organic chemistry, with the oxidative cyclization of 2'-hydroxychalcones standing out as a robust and versatile strategy.[3][5] Chalcones, which are 1,3-diphenyl-2-propen-1-one structures, serve as the crucial precursors for this transformation.[6] They are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.[1][7]
This guide focuses on the strategic use of a specific precursor: This compound . The bromine substituent is not merely an incidental feature; it serves two primary purposes:
-
Electronic Modulation: The electron-withdrawing nature of the bromine atom can influence the reactivity of the chalcone system, impacting cyclization yields and reaction kinetics.
-
Synthetic Handle: More importantly, the bromine atom provides a reactive site for post-synthesis modification. It is an invaluable "handle" for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of extensive compound libraries from a single flavonoid core. Studies have shown that the introduction of bromine can enhance the biological activity of flavonoids.[8][9][10]
This document provides a comprehensive overview, field-proven protocols, and expert insights into the synthesis of flavonoids using this compound, from the initial condensation to the final cyclization and characterization.
Part A: Synthesis of the this compound Precursor
The foundational step is the base-catalyzed Claisen-Schmidt condensation. This reaction joins two aromatic rings with a three-carbon α,β-unsaturated carbonyl system, which is the defining feature of a chalcone.[6]
Causality of the Claisen-Schmidt Reaction
The mechanism begins with the deprotonation of the α-carbon of the acetophenone (in this case, 2'-hydroxy-5'-bromoacetophenone) by a strong base like sodium hydroxide (NaOH) to form a reactive enolate ion.[7] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of water), driven by the formation of a highly conjugated and stable α,β-unsaturated ketone system, to yield the chalcone.[7]
Workflow for Chalcone Synthesis
Caption: Workflow for this compound Synthesis.
Protocol 1: Conventional Synthesis of 2'-Hydroxy-5'-bromochalcone
This protocol is adapted from established Claisen-Schmidt condensation procedures.[7][11]
Materials:
-
2'-Hydroxy-5'-bromoacetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol (approx. 5 mL per gram of acetophenone)
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
Distilled water (ice-cold)
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-5'-bromoacetophenone (1.0 eq) in ethanol with stirring until the solid is completely dissolved.
-
To this solution, add benzaldehyde (1.0 eq).
-
Slowly, add the 10% NaOH solution dropwise to the mixture while maintaining vigorous stirring at room temperature. The solution will typically turn a deep color (yellow to orange/red).
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: hexane:ethyl acetate = 5:1). The reaction is complete when the starting acetophenone spot has been consumed.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water. This will cause the crude chalcone product to precipitate.[12]
-
If necessary, neutralize the mixture by adding a few drops of dilute HCl until the pH is approximately 7.[12]
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filtered solid with ample cold water until the washings are neutral to pH paper.[7]
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
For final purification, recrystallize the crude solid from hot ethanol to yield the pure 2'-hydroxy-5'-bromochalcone as a crystalline solid.[11]
Trustworthiness Check: The purity of the synthesized chalcone is paramount for the subsequent cyclization step.[5] Confirm the product's identity and purity via:
-
Melting Point: Compare with literature values.
-
Spectroscopy: Use ¹H-NMR, ¹³C-NMR, and FT-IR to confirm the structure. The ¹H-NMR should clearly show the characteristic α- and β-protons of the propenone system as doublets with a coupling constant (J) of ~15-16 Hz, confirming the trans configuration.
Part B: Oxidative Cyclization to the Flavone Scaffold
The conversion of the 2'-hydroxy-5'-bromochalcone intermediate into the corresponding 6-bromoflavone is most commonly achieved via an iodine-mediated oxidative cyclization.[13][14]
Mechanism of Iodine-Catalyzed Oxidative Cyclization
While the exact mechanism can be debated, two primary pathways are generally proposed.[3][15] The most prevalent theory for the I₂/DMSO system involves an intramolecular oxo-Michael addition followed by oxidation.
-
Cyclization: The 2'-hydroxyl group of the chalcone performs an intramolecular nucleophilic attack on the β-carbon of the α,β-unsaturated system. This forms a flavanone intermediate.
-
Oxidation: Iodine, in conjunction with DMSO, acts as an oxidizing agent. The flavanone intermediate is oxidized to the thermodynamically more stable flavone, creating the aromatic pyrone ring.[15]
Caption: Iodine-Mediated Synthesis of 6-Bromoflavone.
Protocol 2: Iodine-Mediated Synthesis of 6-Bromoflavone
This protocol is a robust and widely used method for the oxidative cyclization of 2'-hydroxychalcones.[3][5]
Materials:
-
2'-Hydroxy-5'-bromochalcone (1.0 eq)
-
Iodine (I₂) (catalytic to stoichiometric amounts, e.g., 0.2 - 1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
20% Sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 2'-hydroxy-5'-bromochalcone (1.0 eq) and iodine (I₂) in DMSO.[5]
-
Heat the reaction mixture to reflux (typically 120-140 °C) with stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the chalcone starting material.[5]
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude flavone product.[5]
-
Collect the precipitate via vacuum filtration.
-
Wash the solid first with a 20% sodium thiosulfate solution to remove any residual iodine (the brown color will disappear), followed by washing with cold water until the filtrate is neutral.[3]
-
Dry the crude product thoroughly.
-
Purify the 6-bromoflavone by recrystallization from a suitable solvent, such as ethanol.
Expert Insight & Troubleshooting:
-
Low Yield: If the yield is low, the most common culprit is impure chalcone starting material. Ensure the precursor is fully purified before proceeding.[5]
-
Reaction Stalled: If the reaction stalls, a slightly higher temperature or the addition of a small, fresh portion of iodine may help drive it to completion.
-
Alternative: Microwave Synthesis: For rapid synthesis, a microwave-assisted protocol can be employed. Dissolve the chalcone and iodine in DMSO in a microwave-safe vessel, seal, and irradiate. This can dramatically reduce reaction times to minutes.[3]
Alternative Pathway: Synthesis of Flavanones
If the desired target is a flavanone (the saturated analogue), the synthetic strategy must be altered to favor cyclization without the subsequent oxidation step. This is typically achieved under acidic or milder basic conditions.[6][16]
Protocol 3: Acid-Catalyzed Cyclization to 6-Bromoflavanone
Acid-catalyzed intramolecular Michael addition is a common method for synthesizing flavanones from 2'-hydroxychalcones.[6][17]
Materials:
-
2'-Hydroxy-5'-bromochalcone (1.0 eq)
-
Glacial Acetic Acid or Ethanol with catalytic H₂SO₄ or HCl
-
Sodium bicarbonate solution
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the 2'-hydroxy-5'-bromochalcone in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of strong acid (e.g., concentrated H₂SO₄ or HCl) if using ethanol. If using acetic acid, it may serve as both solvent and catalyst.[17]
-
Heat the mixture to reflux and monitor the reaction by TLC. The conversion can be slower than oxidative cyclization, sometimes requiring several hours to days.[17]
-
After completion, cool the mixture and pour it into ice water.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain the pure 6-bromoflavanone.
Data Summary and Comparison
The choice of synthetic method significantly impacts the final product, reaction time, and yield. The bromine substituent can influence these outcomes.
| Method | Precursor | Key Reagents | Primary Product | Typical Reaction Time | Notes |
| Claisen-Schmidt | 2'-OH-5'-Br-Acetophenone | 10% NaOH, Ethanol | 2'-OH-5'-Br-Chalcone | 2-4 hours (Conventional) | High yields are common; purity of precursor is key. |
| Oxidative Cyclization | 2'-OH-5'-Br-Chalcone | I₂, DMSO | 6-Bromoflavone | 2-4 hours (Conventional) | Robust and high-yielding method for flavones.[5] |
| Microwave Oxidative | 2'-OH-5'-Br-Chalcone | I₂, DMSO | 6-Bromoflavone | 5-30 minutes | Significant rate enhancement.[3] |
| Acid-Catalyzed Cyclization | 2'-OH-5'-Br-Chalcone | Acetic Acid or H⁺ | 6-Bromoflavanone | Hours to Days | Favors the saturated flavanone core; oxidation is avoided.[17] |
Conclusion
This compound is a highly effective and strategically valuable precursor for the synthesis of a wide range of flavonoid derivatives. The foundational Claisen-Schmidt condensation provides reliable access to the chalcone core, while subsequent choices in cyclization methodology—either iodine-mediated oxidation or acid-catalyzed cyclization—allow for controlled synthesis of either 6-bromoflavones or 6-bromoflavanones, respectively. The bromine atom serves as a crucial synthetic handle, opening avenues for extensive derivatization and the development of novel compounds for drug discovery and materials science. The protocols outlined herein provide researchers with robust and reproducible methods for leveraging this versatile building block.
References
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Basnet, B. B., & Shrestha, A. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151. [Link]
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Ngadjui, B. T., & Njamen, D. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]
-
Hassan, S. A., et al. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE. [Link]
-
Jadhav, B. G., & Samant, S. D. (2014). Unusual Tandem Oxidative C-C Bond Cleavage and Acetalization of Chalcone Epoxides in the Presence of Iodine in Methanol. Synlett, 25(11), 1591-1595. [Link]
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Kim, H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Advances, 11(25), 15233-15237. [Link]
-
Lin, W.-C., et al. (2021). A case study of the iodine-mediated cyclization of C2′-OH- and C2-OH-chalcones toward the synthesis of flavones: Reinvestigation of the mechanisms. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Iodine-PEG as a unique combination for the metal-free synthesis of flavonoids through iodonium-triiodide ion-pair complexation. Scientific Reports, 14(1), 4259. [Link]
-
Yadav, R., & Kumar, S. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones. International Journal of Pharmaceutical and Bio-Medical Science, 3(5), 1-9. [Link]
-
Ferreira, M. J., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(5), 1729. [Link]
-
Silva, A. M., et al. (2018). Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. Molbank, 2018(2), M988. [Link]
-
Zulaikha, S., et al. (2022). Conventional and Microwave-Assisted Synthesis of 4'-Bromochalchone Utilizing 4-Bromoacetophenone and Benzaldehyde as Start. Indonesian Journal of Chemical Research. [Link]
-
Odinity. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]
-
Jantan, I., et al. (2025). Synthesis of promising brominated flavonoids as antidiabetic and anti-glycation agents. Scientific Reports, 15(1), 9040. [Link]
-
Li, Y., et al. (2015). Hypoiodite-catalysed oxidative cyclisation of Michael adducts of chalcones with 1,3-dicarbonyl compounds: a facile and versatile approach to substituted furans and cyclopropanes. Chemical Communications, 51(63), 12592-12595. [Link]
-
Hurtová, M., et al. (2025). Synthesis of 6- or 8-Bromo Flavonoids by Regioselective Mono-Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. ResearchGate. [Link]
-
Silva, A. M. S. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
-
Asiri, A. M., & Khan, S. A. (2010). BIS-CHALCONES AND FLAVONES: SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Journal of the Serbian Chemical Society, 75(11), 1541-1548. [Link]
-
YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]
-
Pop, O., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(15), 5779. [Link]
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Staszek, P., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5482. [Link]
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Staszek, P., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
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Application of 4-Bromochalcone in Organic Light-Emitting Diodes (OLEDs): A Technical Guide
Authored by: A Senior Application Scientist
Introduction: The Potential of Chalcones in Optoelectronics
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This conjugated π-system is the cornerstone of their intriguing photophysical properties, making them compelling candidates for various optoelectronic applications.[1] 4-Bromochalcone, a specific derivative, features a bromine atom on one of the phenyl rings. This modification can influence the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and potentially enhance intersystem crossing, which is a critical process in advanced OLED emitters. While extensively studied for nonlinear optical (NLO) properties, the application of this compound and its derivatives as electroluminescent materials in OLEDs is an emerging area of research.[2] This guide provides a comprehensive overview of the synthesis, characterization, and a representative protocol for the fabrication of OLEDs incorporating this compound, aimed at researchers exploring novel materials for next-generation displays and lighting.
Physicochemical Properties of this compound
A thorough understanding of the material's fundamental properties is essential before its integration into a device.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrO | [3] |
| Molecular Weight | 287.15 g/mol | [2][3] |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 98 - 105 °C | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | [3] |
| IUPAC Name | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [3] |
Synthesis of this compound via Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted benzaldehyde and an acetophenone.[4]
Causality Behind Experimental Choices:
-
Catalyst: Sodium hydroxide (NaOH) is a strong base that deprotonates the α-carbon of acetophenone, generating a reactive enolate ion. This nucleophile is crucial for attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde.[4]
-
Solvent System: A mixture of ethanol and water is used. Ethanol solubilizes the organic reactants, while water dissolves the NaOH catalyst, creating a homogenous reaction environment.
-
Temperature Control: The reaction is initiated at a low temperature (ice bath) to control the initial exothermic reaction rate and prevent unwanted side reactions.
Experimental Workflow for Synthesis
Caption: Workflow for this compound Synthesis.
Detailed Synthesis Protocol
Materials:
-
4-Bromobenzaldehyde (5.55 g, 0.03 mol)
-
Acetophenone (3.7 g, 0.03 mol)
-
Sodium Hydroxide (NaOH) (1.2 g, 0.03 mol)
-
Ethanol (12 mL)
-
Deionized Water
-
Ice Bath, Magnetic Stirrer, Büchner Funnel, Filter Paper
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 1.0 g of NaOH in 15 mL of deionized water.[5]
-
Add 12 mL of ethanol and cool the mixture in an ice/water bath while stirring.[5]
-
To the cold, stirred solution, add 3.7 g of acetophenone, followed by 5.55 g of 4-bromobenzaldehyde.[5]
-
Remove the flask from the ice bath and allow it to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4][6]
-
Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining NaOH.
-
Purify the crude product by recrystallization from 95% ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Filter the purified crystals and let them air dry. A typical yield for this reaction is around 65%.[5]
Characterization of this compound
To confirm the identity and purity of the synthesized product, the following characterization techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the chemical shifts and coupling constants of the protons and carbons, respectively.
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic peaks for the C=O (carbonyl) stretch (around 1650-1670 cm⁻¹) and the C=C (alkene) stretch of the enone system.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.[7]
Application in OLEDs: Device Fabrication
While this compound itself is not a widely commercialized OLED material, its properties make it a suitable candidate for investigation, potentially as a blue-emitting dopant within a host material or as a component in a charge-transport layer. The following is a representative protocol for fabricating a multilayer OLED device using thermal evaporation, a standard technique for small-molecule OLEDs.[8][9]
OLED Device Architecture
The device structure is critical for efficient charge injection, transport, and recombination.[10] A common architecture is as follows:
Caption: Representative multilayer OLED structure.
Device Fabrication Protocol
This protocol must be performed in a cleanroom environment, with the organic and metal deposition steps carried out in a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).[9][11]
Materials & Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material: e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB)
-
Emissive Layer (EML) Host material: e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
Emissive Layer (EML) Dopant: Synthesized this compound
-
Electron Transport Layer (ETL) material: e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Cathode materials: Lithium Fluoride (LiF) and Aluminum (Al)
-
Deionized water, acetone, isopropanol
-
Ultrasonic bath, UV-ozone or plasma cleaner, high-vacuum thermal evaporator
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol (15 minutes each).[9]
-
Dry the substrates with a high-purity nitrogen stream.
-
Treat the cleaned substrates with UV-ozone or oxygen plasma for 5-10 minutes to increase the work function of the ITO for efficient hole injection.[9]
-
-
Organic Layer Deposition:
-
Transfer the substrates to the high-vacuum thermal evaporation chamber.
-
Deposit a ~40 nm thick layer of NPB as the HTL.
-
Co-evaporate the EML by depositing the CBP host material doped with this compound. The doping concentration is a critical parameter to optimize (typically 1-10%). The total thickness of this layer is typically ~20-30 nm.
-
Deposit a ~30 nm thick layer of Alq₃ as the ETL.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin (~1 nm) layer of LiF to facilitate electron injection.
-
Deposit a ~100 nm thick layer of Aluminum (Al) to serve as the cathode.
-
-
Encapsulation:
-
The completed device is highly sensitive to moisture and oxygen.[11] It must be immediately encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a cover glass.
-
Device Performance Characterization
Once fabricated, the OLED's performance must be evaluated.
| Parameter | Description | Measurement Instrument |
| Current-Voltage-Luminance (J-V-L) | Measures the current density and luminance (brightness) as a function of the applied voltage. Determines the turn-on voltage. | Source measure unit with a photodiode/spectrometer |
| Electroluminescence (EL) Spectrum | Shows the color and spectral purity of the emitted light. The peak emission wavelength (λₘₐₓ) is determined. | Spectrometer |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. This is a key metric for device efficiency. | Calculated from J-V-L and EL spectrum data |
| Power Efficiency | The amount of light output (in lumens) per unit of electrical power input (in watts). | Calculated from J-V-L data |
Conclusion and Future Outlook
This compound presents a versatile and accessible molecular scaffold for research in organic electronics. Its synthesis is straightforward, and its inherent photophysical properties make it a promising material for investigation in OLEDs. The protocols detailed in this guide provide a robust framework for synthesizing the material and fabricating test devices to evaluate its electroluminescent potential. Future work should focus on modifying the chalcone structure—for instance, by adding donor or acceptor groups to the phenyl rings—to tune the emission color and improve charge transport properties, thereby paving the way for its use in highly efficient and stable OLEDs.
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Castellente, R. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available at: [Link]
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Susanti, V. H. E., & Setyowati, W. A. E. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Jurnal Kimia Sains dan Aplikasi. Available at: [Link]
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Liao, S., et al. (2023). Experimental Design for the Room-temperature Synthesis of this compound Using Retro-synthetic Analysis and Pure Organic Catalysis. Experiment Science and Technology. Available at: [Link]
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Susanti, V. H. E., & Setyowati, W. A. E. (2019). Synthesis and Characterization of Some Bromochalcones Derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
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ChemistryViews. (2019). Stable Boron Emitters for OLEDs. ChemistryViews. Available at: [Link]
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da Silva, A. C., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules. Available at: [Link]
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Wijaya, P. K., et al. (2023). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. International Journal of Electronics and Communication and Mechatronics Engineering. Available at: [Link]
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MBRAUN. (n.d.). OLED panel manufacturing. MBRAUN. Available at: [Link]
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Application Notes and Protocols for 4-Bromochalcone as a Potential Antimicrobial Agent
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the evaluation of 4-Bromochalcone as a novel antimicrobial agent. This document provides a detailed exploration of its synthesis, foundational antimicrobial screening protocols, and insights into its potential mechanism of action, underpinned by established scientific principles and methodologies.
Introduction: The Therapeutic Potential of Chalcones
Chalcones are a class of naturally occurring compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one framework.[1][2] These molecules and their synthetic derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The antimicrobial efficacy of chalcones is often attributed to the α,β-unsaturated keto moiety, which can interact with microbial cellular components.[1][5] Structural modifications, such as halogenation, have been shown to modulate the biological activity of these compounds. The introduction of a bromine atom at the 4-position of a phenyl ring in the chalcone scaffold, yielding this compound, is a strategic modification to enhance its antimicrobial potential.[3]
Synthesis of this compound: The Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[2][6] This base-catalyzed reaction involves the condensation of an acetophenone with a benzaldehyde. Specifically for this compound, 4-bromoacetophenone reacts with benzaldehyde.
Rationale for Method Selection
The Claisen-Schmidt condensation is a robust and high-yielding reaction. The use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), facilitates the deprotonation of the α-carbon of the acetophenone, forming an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product yields the stable, conjugated chalcone structure. Both conventional and microwave-assisted methods can be employed, with the latter offering a significant reduction in reaction time.[2][6]
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound via Claisen-Schmidt condensation.
Detailed Synthesis Protocol (Conventional Method)
-
Dissolution of Base: In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 15 mL of deionized water.[7]
-
Addition of Solvent and Reactants: To the flask, add a stir bar and 12 mL of 95% ethanol.[7] Place the flask in an ice/water bath on a stirring plate and allow it to cool while stirring.
-
Reactant Addition: Add 3.7 g of acetophenone and 5.55 g of 4-bromobenzaldehyde to the cooled solution.[7] Note: The reverse reaction using 4-bromoacetophenone and benzaldehyde is also common.[2][6]
-
Reaction: Stopper the flask and allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is left overnight.[7]
-
Isolation of Crude Product: Collect the precipitated product by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected solid with cold deionized water to remove any remaining base and other water-soluble impurities.[7]
-
Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.[7]
-
Drying and Characterization: Allow the purified crystals to air dry. Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[6]
Antimicrobial Activity Screening
The initial evaluation of the antimicrobial potential of this compound can be performed using several standardized methods. The choice of method depends on the specific research question, whether it is a qualitative screening or a quantitative determination of antimicrobial potency.
Agar Disk Diffusion Method
This is a widely used qualitative screening method to assess the antimicrobial activity of a compound.[8][9]
Principle: A standardized inoculum of a test microorganism is spread uniformly over the surface of an agar plate. A paper disk impregnated with the test compound (this compound) is placed on the agar surface. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the disk.[9][10] The diameter of this zone is proportional to the antimicrobial activity of the compound.
Protocol:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, pick 4-5 isolated colonies and suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[9]
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.[11]
-
Application of Disks: Using sterile forceps, place a paper disk impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[12]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[13][14] This is a quantitative measure of the potency of an antimicrobial agent. The broth microdilution method is a commonly used technique for determining the MIC.[13][15]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth (turbidity). The lowest concentration of the agent at which no growth is observed is the MIC.[13][14][16]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the expected MIC.[17]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension as described in the disk diffusion protocol (0.5 McFarland standard). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[13]
-
Plate Setup: Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.[12]
-
Serial Dilution: Add 50 µL of the this compound working solution (prepared from the stock) to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard 50 µL from the last well.
-
Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum. This will bring the total volume in each well to 100 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[13][15]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[15]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[18][19] This assay is performed after the MIC has been determined.
Principle: Following the MIC assay, a small volume of the broth from the wells that show no visible growth is subcultured onto an agar plate. After incubation, the number of surviving colonies is counted. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC.[17][18][19]
Protocol:
-
Subculturing: From the wells of the completed MIC assay that show no visible growth (the MIC well and at least two more concentrated wells), pipette a small aliquot (e.g., 10-100 µL) and spread it onto a fresh, antibiotic-free agar plate.[19]
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Enumeration and Calculation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a kill of ≥99.9% of the initial bacterial inoculum.[18]
Data Presentation and Interpretation
For clarity and comparative analysis, the results of antimicrobial screening should be presented in a tabular format.
Table 1: Antimicrobial Activity of this compound and Derivatives
| Compound | Test Organism | Method | Result | Reference |
| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli ATCC 8739 | Disk Diffusion | 11 ± 0.3 mm zone of inhibition | [1] |
| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium ATCC 14028 | Disk Diffusion | 15 ± 0.7 mm zone of inhibition | [1] |
| 4'-Bromo-4-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC: 16 µg/mL | [20] |
| Pyrazine-based brominated chalcone (CH-0y) | Staphylococcus aureus | Broth Microdilution | MIC: 15.625 - 62.5 µM | [21] |
| Pyrazine-based brominated chalcone (CH-0y) | Enterococcus faecium | Broth Microdilution | MIC: 31.25 - 62.5 µM | [21] |
Proposed Mechanism of Antimicrobial Action
The precise mechanism of action for this compound is a subject of ongoing research. However, based on studies of chalcones and their derivatives, several potential mechanisms can be proposed. The primary mode of action is believed to involve interaction with the microbial cell membrane.[1][4]
Potential Mechanisms:
-
Cell Membrane Disruption: The lipophilic nature of chalcones allows them to intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Inhibition of Efflux Pumps: Some chalcone derivatives have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can restore susceptibility to existing antibiotics.[22]
-
Enzyme Inhibition: The α,β-unsaturated ketone system can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in essential microbial enzymes, thereby inactivating them. Glucosamine-6-phosphate synthase, involved in cell wall biosynthesis, has been suggested as a potential target.[4]
-
Inhibition of Biofilm Formation: Certain chalcones have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[22]
Putative Mechanistic Pathway
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A Comprehensive Guide to Measuring the Antioxidant Activity of 4-Bromochalcone
Application Note & Protocol
Abstract
This application note provides a detailed framework and validated protocols for measuring the in vitro antioxidant activity of 4-Bromochalcone, a synthetic derivative of the chalcone family. Chalcones, characterized by an open-chain flavonoid structure, are of significant interest due to their diverse pharmacological properties, including antioxidant potential.[1][2] Understanding the capacity of this compound to mitigate oxidative stress is crucial for its development in pharmaceuticals and cosmeceuticals.[3] This guide delves into the scientific rationale behind antioxidant mechanisms and assay selection, offering step-by-step protocols for the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. It is designed to equip researchers with the necessary tools to obtain reliable and reproducible data on the antioxidant profile of this compound.
Scientific Background: Chalcones and Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, including cancer, neurodegenerative disorders, and cardiovascular disease.[4][5] Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction before vital molecules are damaged.[6]
Chalcones are a prominent class of flavonoids found in various plants and are recognized for their broad biological activities.[7] Their antioxidant properties are attributed to their unique chemical structure: two aromatic rings linked by an α,β-unsaturated carbonyl system.[8][9] This structure facilitates electron delocalization, making them effective radical scavengers. The antioxidant mechanisms of chalcones include:
-
Direct Radical Scavenging: Donating a hydrogen atom or an electron to neutralize free radicals.[10][11]
-
Enzyme Modulation: Activating endogenous antioxidant enzymes like superoxide dismutase and catalase.[12]
-
Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS.[10]
The introduction of substituents, such as halogen atoms, onto the chalcone scaffold can significantly modulate its biological activity.[13][14][15] This guide focuses on this compound, a derivative with a bromine atom on one of the phenyl rings, which is studied for its potential as a bioactive molecule.[1][3]
Physicochemical Properties & Sample Preparation
Accurate sample preparation is foundational to any successful assay. The following properties of this compound are critical for designing experiments.
| Property | Value | Source(s) |
| Systematic Name | (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [2][16] |
| Molecular Formula | C₁₅H₁₁BrO | [2][3] |
| Molecular Weight | 287.15 g/mol | [2][3] |
| Appearance | Pale yellow crystalline solid | [2][3] |
| Melting Point | 98 - 105 °C | [3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol, Dichloromethane); Insoluble in water. | [17][18] |
Sample Preparation Protocol: For in vitro antioxidant assays, it is imperative to dissolve this compound in a suitable organic solvent before diluting it to working concentrations.
-
Primary Stock Solution (e.g., 10 mM): Weigh an appropriate amount of this compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) or Ethanol to create a high-concentration primary stock.
-
Causality Note: DMSO is a powerful solvent suitable for highly lipophilic compounds and is miscible with the aqueous/alcoholic media used in most antioxidant assays. However, the final concentration of DMSO in the assay well should be kept low (typically <1%) to avoid interfering with the reaction.
-
-
Working Solutions: Prepare a series of dilutions from the primary stock solution using the same solvent. These working solutions will be used to establish a dose-response curve.
Recommended Assays for Antioxidant Activity
No single assay can fully capture the complexity of antioxidant action.[5][19] Therefore, we recommend using at least two complementary methods that operate via different mechanisms. Here, we detail protocols for the DPPH (electron/hydrogen atom transfer) and ABTS (electron transfer) assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a popular method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[20] The DPPH radical is a deep violet color in solution and becomes colorless or pale yellow upon reduction. The change in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[20]
Assay Parameter Comparison:
| Parameter | DPPH Assay | ABTS Assay |
| Principle | Radical Scavenging (H•/e⁻ transfer) | Radical Cation Scavenging (e⁻ transfer) |
| Radical Color | Deep Violet | Blue-Green |
| Wavelength | 515-517 nm | 734 nm |
| Assay Medium | Organic Solvent (Methanol/Ethanol) | Aqueous or Organic |
| Standard Control | Ascorbic Acid, Quercetin | Trolox |
| Result Metric | IC₅₀ (µg/mL or µM) | TEAC (Trolox Equivalents) |
| Key Advantage | Simple, commercially available radical | Measures hydrophilic & lipophilic compounds |
Conclusion
This guide provides robust and scientifically grounded protocols for the in vitro evaluation of the antioxidant activity of this compound. By employing complementary assays like DPPH and ABTS, researchers can build a comprehensive profile of its radical scavenging capabilities. Adherence to the detailed steps, including proper sample preparation and the use of appropriate controls, is essential for generating trustworthy and publication-quality data. The insights gained from these assays are a critical first step in elucidating the therapeutic potential of this compound and its derivatives in combating conditions associated with oxidative stress.
References
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Introduction: Expanding the Chalcone Scaffold via Palladium Catalysis
An Application Note and Protocol for the Suzuki Coupling Reaction of 4-Bromochalcone
Chalcones represent a critical class of organic compounds, characterized by an α,β-unsaturated ketone system linking two aromatic rings. This scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a vast array of pharmacological activities. The ability to precisely modify the chalcone framework is therefore of paramount importance for developing novel therapeutic agents and functional materials.[1]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[3] Its widespread adoption is due to its mild reaction conditions, exceptional functional group tolerance, the commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts.[2][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing a Suzuki coupling reaction with this compound. We will explore the underlying mechanism, present a robust experimental protocol, discuss key optimization parameters, and provide the necessary framework for successfully synthesizing novel biaryl chalcone derivatives.
The Mechanism: A Palladium-Driven Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This is typically the rate-determining step of the reaction.[6] This process oxidizes the palladium to a Pd(II) species, forming a square-planar organopalladium complex. The reactivity of the halide in this step follows the order: I > Br > OTf >> Cl.[2]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer of its organic moiety to the palladium center, displacing the halide.[4][8]
-
Reductive Elimination : In the final step, the two organic groups (the chalcone and the group from the boronic acid) on the Pd(II) complex are coupled, forming the new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4'-Aryl Chalcone
This section provides a general, robust protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
-
Substrate : this compound (1.0 equiv)
-
Coupling Partner : Arylboronic acid (1.2 equiv)
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Base : Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent : 1,4-Dioxane and Water (4:1 v/v, degassed)
-
Equipment : Flame-dried Schlenk flask, magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification.
-
Reagents for Work-up & Purification : Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel.
Step-by-Step Procedure
-
Reaction Setup :
-
Place this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv) into a flame-dried Schlenk flask equipped with a magnetic stir bar.[9]
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Catalyst and Solvent Addition :
-
Reaction Execution :
-
Fit the flask with a condenser (under inert gas).
-
Heat the reaction mixture to 90-100 °C using an oil bath and stir vigorously.[7][8]
-
Monitor the reaction progress periodically by thin-layer chromatography (TLC) or GC-MS until the this compound starting material is consumed (typically 2-16 hours).[8][9]
-
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Add water (10 mL) to the flask and transfer the mixture to a separatory funnel.[9]
-
Extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).[9]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[7][9]
-
-
Purification :
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.[7]
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate), to afford the pure coupled product.[7][9]
-
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Optimization of Reaction Parameters
The success and efficiency of the Suzuki coupling are highly dependent on the choice of catalyst, base, and solvent. The protocol above provides a reliable starting point, but optimization may be required for challenging substrates or to improve yield and reaction time.
| Parameter | Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ : A reliable, general-purpose catalyst.[9] Pd(dppf)Cl₂ : Versatile and robust, often used for more challenging couplings.[11] Pd(OAc)₂ + Ligand : Requires a separate phosphine ligand (e.g., SPhos, XPhos, PPh₃). Allows for fine-tuning reactivity; bulky, electron-rich ligands can improve efficiency for less reactive halides.[8][11][12] | The choice of catalyst and ligand is critical. For electron-rich or sterically hindered aryl bromides, more active catalysts with bulky, electron-donating ligands may be necessary to facilitate the oxidative addition step.[12] Catalyst loading typically ranges from 1-5 mol%. |
| Base | Carbonates : K₂CO₃, Na₂CO₃, Cs₂CO₃. Widely used, effective, and economical. Cs₂CO₃ is more soluble and can be beneficial in difficult reactions.[8] Phosphates : K₃PO₄. A stronger base that can accelerate the reaction, especially with less reactive boronic esters.[8] Hydroxides : NaOH, KOH. Strong bases used in aqueous or biphasic systems.[3] | The base is essential for activating the boronic acid for transmetalation.[8] The strength and solubility of the base can significantly impact the reaction rate. Care must be taken with base-sensitive functional groups on either coupling partner. |
| Solvent | Ethers : 1,4-Dioxane, THF (often with water).[5] Aromatics : Toluene (often with water or alcohol).[5][10] Amides : DMF, DMAc. Polar aprotic solvents that can aid in dissolving reagents.[5] | The solvent must solubilize the reagents and catalyst system. Biphasic systems (e.g., Toluene/Water or Dioxane/Water) are very common as they help dissolve both the organic substrates and the inorganic base.[3][13] Degassing the solvent to remove oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. They should be handled in a well-ventilated fume hood, and an inert atmosphere should be used where necessary.[9]
-
Organic solvents like 1,4-dioxane and toluene are flammable and hazardous. Avoid inhalation and ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Suzuki reaction. Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
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Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
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Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Jurnal Sains Malaysiana. [Link]
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An Efficient Synthesis of Chalcones Based on the Suzuki Reaction. ResearchGate. [Link]
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Strategic Synthesis of Bioactive Pyrazoline Scaffolds Utilizing 4-Bromochalcone as a Key Intermediate
An Application Note for Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, using 4-bromochalcone as a versatile starting material. The document is structured to provide not only step-by-step instructions but also the underlying chemical rationale, empowering researchers to optimize and adapt these methods for the development of novel therapeutic agents.
Introduction: The Significance of Pyrazolines and the Role of this compound
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant properties.[1][2][3][4] The versatility of the pyrazoline scaffold allows for extensive structural modification, making it a privileged structure in drug discovery programs.
One of the most robust and widely adopted methods for pyrazoline synthesis is the cyclocondensation reaction of an α,β-unsaturated ketone (a chalcone) with a hydrazine derivative.[5][6] this compound, in particular, has emerged as a highly valuable precursor.[7][8] Its chemical structure offers several advantages:
-
Activated System: The α,β-unsaturated carbonyl group provides two electrophilic sites susceptible to nucleophilic attack, facilitating the cyclization reaction.[8]
-
Modulation of Activity: The presence of a bromine atom, an electron-withdrawing group, on one of the phenyl rings can significantly influence the electronic properties and, consequently, the biological activity of the final pyrazoline derivative.[9]
-
Handle for Further Functionalization: The bromine atom serves as a convenient synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[9]
This document details the two-stage synthetic pathway: the initial synthesis of the this compound intermediate via a Claisen-Schmidt condensation, followed by its conversion to the target pyrazoline derivatives.
Overall Synthetic Workflow
The synthesis is a sequential, two-step process. The first step involves the base-catalyzed condensation of an aryl ketone with an aryl aldehyde to form the chalcone backbone. The second step is the reaction of this intermediate with a hydrazine compound to form the five-membered pyrazoline ring.[10]
Caption: General two-stage synthesis of pyrazoline derivatives.
PART I: Synthesis of this compound Intermediate
The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, involving a base-catalyzed cross-aldol reaction between an aromatic ketone and an aromatic aldehyde, which subsequently dehydrates.[11]
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol is adapted from established methodologies for Claisen-Schmidt condensation.[12][13]
Materials:
-
4'-Bromoacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Ice bath, magnetic stirrer, Buchner funnel, filter paper
Step-by-Step Procedure:
-
Prepare the Base Solution: In a 125 mL Erlenmeyer flask, dissolve potassium hydroxide (or sodium hydroxide) in deionized water, then add ethanol. For a typical 10 mmol scale, 1.0 g of NaOH in 15 mL of water and 12 mL of ethanol can be used.[13] Cool this solution in an ice/water bath with stirring.
-
Add Reactants: To the cooled, stirring base solution, add 4'-bromoacetophenone (1.0 eq) followed by benzaldehyde (1.0 eq).
-
Reaction: Stopper the flask and allow the mixture to stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may be complete in a few hours or left overnight at room temperature to ensure completion.[13] A precipitate of the chalcone product will form.
-
Isolation: Pour the reaction mixture into ice-cold water to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold deionized water until the filtrate is neutral to remove excess base.
-
Drying and Purification: Dry the crude this compound. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.
Causality and Experimental Insights:
-
Why a Base Catalyst? The base (e.g., OH⁻) deprotonates the α-carbon of the 4'-bromoacetophenone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Why No Self-Condensation of Benzaldehyde? Benzaldehyde lacks α-hydrogens and therefore cannot form an enolate, preventing it from undergoing self-condensation.
-
Dehydration: The initial aldol addition product readily dehydrates under the reaction conditions to form the highly conjugated and thermodynamically stable α,β-unsaturated ketone system of the chalcone.
PART II: Synthesis of Pyrazoline Derivatives from this compound
The synthesized this compound serves as the direct precursor for the pyrazoline ring. The most common method involves a cyclocondensation reaction with hydrazine or its derivatives (e.g., phenylhydrazine, thiosemicarbazide).[6]
Reaction Mechanism: Cyclocondensation
The formation of the pyrazoline ring proceeds through a well-established mechanism involving two key steps:
-
Michael Addition: The terminal nitrogen of the hydrazine acts as a nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated system of the chalcone.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine derivative then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate. This intermediate subsequently loses a molecule of water to yield the stable pyrazoline ring.
Caption: Mechanism for pyrazoline synthesis from a chalcone. (Note: Images are illustrative representations of the chemical structures for the DOT graph.)
Protocol 2: Acid-Catalyzed Synthesis of Pyrazolines
This protocol describes a common method using glacial acetic acid as both a solvent and a catalyst.[5][10]
Materials:
-
This compound (from Protocol 1)
-
Hydrazine hydrate OR Phenylhydrazine
-
Glacial Acetic Acid or Ethanol
-
Reflux apparatus, magnetic stirrer, Buchner funnel
Step-by-Step Procedure:
-
Dissolve Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid (15-20 mL).[6][10]
-
Add Hydrazine: To this solution, add the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.0-1.2 eq) dropwise.[6]
-
Catalysis (if needed): If using a neutral solvent like ethanol, add a few drops of a catalyst such as glacial acetic acid.[10]
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) with continuous stirring for 4-6 hours.[5][6] Monitor the reaction's completion using TLC (a common mobile phase is ethyl acetate:n-hexane).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then pour the contents into a beaker containing ice-cold water. A solid precipitate will form.
-
Filtration and Washing: Collect the crude pyrazoline derivative by vacuum filtration and wash with cold water.
-
Drying and Purification: Dry the solid product. Purity can be significantly improved by recrystallization from ethanol.[6]
Data Presentation: Reaction Conditions and Yields
The choice of reactants and conditions can influence the outcome of the synthesis. The following table summarizes representative data for pyrazoline synthesis from chalcones.
| Chalcone Derivative | Hydrazine Reagent | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Phenylhydrazine | Ethanol | Glacial Acetic Acid | 4 | 75-80 | 66.6 | [5] |
| 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate | Ethanol | Glacial Acetic Acid | 6 | 80 | 63.9 | [6] |
| 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | Ethanol | - | 4 | 80 | ~70 | [6] |
| This compound | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | (Not Specified) | 65.0 | [13] |
Note: The yield for this compound itself was 65%, not the subsequent pyrazoline.[13] This table illustrates typical conditions.
Conclusion and Outlook
The synthesis of pyrazoline derivatives from this compound is a highly efficient and versatile strategy in medicinal chemistry. The protocols outlined provide a reliable foundation for accessing these valuable scaffolds. The bromine substituent not only modulates the electronic character of the molecule but also provides a crucial anchor point for further chemical diversification, enabling the rapid generation of compound libraries for biological screening. This strategic approach is fundamental for researchers and scientists aiming to discover and develop next-generation therapeutic agents.
References
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Pharmaceutical importance of pyrazoline derivatives: A mini review. (2018). ResearchGate. Available at: [Link]
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Pharmaceutical importance of pyrazoline derivatives: A mini review. Universitas Indonesia. Available at: [Link]
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Pyrazoline derivatives and its pharmacological potential-review. (2024). In-depth article. Available at: [Link]
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Pharmaceutical Importance of Pyrazoline Derivatives: A Mini Review. ProQuest. Available at: [Link]
-
The proposed general mechanism for the synthesis of 1-acetyl pyrazoline... ResearchGate. Available at: [Link]
-
Synthesis 2‐pyrazolines by treating chalconic compounds with hydrazines... ResearchGate. Available at: [Link]
-
The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neurotransmitters Interaction. (2022). Egyptian Journal of Chemistry. Available at: [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. Available at: [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation Journal. Available at: [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Cardiovascular Medicine. Available at: [Link]
-
PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. International Journal of Drug Regulatory Affairs. Available at: [Link]
-
Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. (2014). Odinity. Available at: [Link]
-
Synthesis of pyrazolines 4–6 and pyrazoles 7–9 from chalcone precursors... ResearchGate. Available at: [Link]
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Application Notes and Protocols for Testing the Cytotoxicity of 4-Bromochalcone
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure of 1,3-diphenyl-2-propen-1-one.[1] These compounds, both naturally occurring and synthetic, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[2][3] 4-Bromochalcone is a synthetic derivative with a bromine atom at the para position of one of the phenyl rings, a modification that influences its chemical properties and biological activities.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture protocols for evaluating the cytotoxicity of this compound.
The core of this guide is built upon established and validated cytotoxicity assays, providing not just procedural steps but also the scientific rationale behind them. This ensures that the generated data is robust, reproducible, and interpretable, forming a solid foundation for further drug development studies.
I. Understanding this compound: Properties and Mechanism of Action
This compound (C₁₅H₁₁BrO) typically appears as a yellow crystalline solid and is soluble in organic solvents like ethanol and dichloromethane, but insoluble in water.[4] Its molecular weight is approximately 303.16 g/mol .[4] The presence of the α,β-unsaturated carbonyl system is a key structural feature of chalcones that can contribute to their biological activity.[6]
The cytotoxic effects of chalcones, including this compound, are believed to be mediated through various mechanisms. These can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and generation of reactive oxygen species (ROS).[7][8][9] One study on a bromo chalcone derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on, demonstrated its cytotoxic effect on T47D breast cancer cells by inducing apoptosis through the decreased expression of the anti-apoptotic protein Bcl-2.[8][10] Another study on a similar compound showed it induced apoptosis in HeLa cervical cancer cells.[11]
II. Experimental Design for Cytotoxicity Testing
A well-designed experiment is crucial for obtaining meaningful cytotoxicity data. The following workflow provides a general framework for assessing the cytotoxic potential of this compound.
Caption: Experimental workflow for cytotoxicity testing of this compound.
III. Core Protocols for Cytotoxicity Assessment
This section details the step-by-step protocols for three fundamental cytotoxicity assays. It is imperative to include appropriate controls in every experiment, including a vehicle control (cells treated with the solvent used to dissolve this compound, typically DMSO) and an untreated control (cells in culture medium only).
A. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Key Experimental Parameters for MTT Assay
| Parameter | Recommended Value | Rationale & Considerations |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure logarithmic growth during the experiment. |
| This compound Conc. | 0.1 - 100 µM (serial dilution) | A wide range is necessary to determine the IC50 value.[15] |
| Incubation Time | 24, 48, or 72 hours | Dependent on the cell line's doubling time and the compound's mechanism of action.[12] |
| MTT Incubation Time | 2 - 4 hours | Allows for sufficient formazan crystal formation.[12] |
| Absorbance Wavelength | 570 nm (reference ~630 nm) | Measures formazan concentration; reference wavelength corrects for background.[12][14] |
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line to 80-90% confluency.[15]
-
Harvest cells using Trypsin-EDTA and perform a cell count.[15]
-
Seed 5,000 to 10,000 cells in 100 µL of complete medium per well in a 96-well plate.[15]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.[15]
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.[15]
-
After 24 hours of cell incubation, carefully remove the medium and replace it with 100 µL of the medium containing various concentrations of this compound.[15]
-
Include vehicle control wells with the same percentage of DMSO as the highest this compound concentration.[15]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
B. Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture supernatant.[16][17] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[18]
Step-by-Step LDH Assay Protocol
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay (Steps 1 and 2).
-
It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent like Triton™ X-100).[18]
-
-
Sample Collection:
-
After the incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well.[19] This allows for the possibility of performing other assays on the remaining cells.
-
-
LDH Reaction:
-
Transfer the supernatant to a new 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and an assay buffer.[17]
-
Add the LDH reaction mixture to each well containing the supernatant.[18]
-
Incubate for approximately 30-60 minutes at room temperature, protected from light.[17][18]
-
-
Absorbance Measurement:
C. Apoptosis Detection: The Annexin V/PI Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[21] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Caption: Interpretation of Annexin V/PI staining results.
Step-by-Step Annexin V/PI Staining Protocol
-
Cell Treatment and Harvesting:
-
Staining:
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of propidium iodide solution.[20]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21]
-
-
Flow Cytometry Analysis:
IV. Data Analysis and Interpretation
The primary endpoint for the MTT and LDH assays is the calculation of the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell viability by 50%.[22] This is typically determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
For the Annexin V/PI assay, the data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). This provides valuable insight into the mechanism of cell death induced by this compound.
V. Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Poor this compound solubility | Precipitation in culture medium. | Ensure the stock solution in 100% DMSO is fully dissolved. Gentle warming or sonication may help.[6] |
| High background in MTT assay | Direct reduction of MTT by this compound. | Perform a cell-free control experiment to test for this interference.[6] |
| High variability between replicates | Uneven cell seeding or pipetting errors. | Ensure proper cell suspension mixing and use calibrated pipettes. |
| False positives in Annexin V assay | Mechanical stress during cell harvesting. | Handle cells gently and avoid harsh trypsinization. |
VI. Conclusion
The protocols outlined in this guide provide a robust framework for the in vitro evaluation of this compound's cytotoxicity. By employing a multi-assay approach that assesses cell viability, membrane integrity, and the mode of cell death, researchers can gain a comprehensive understanding of the compound's cytotoxic potential. This foundational data is essential for guiding further preclinical development of this compound as a potential therapeutic agent.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Gnanasekar, S., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2448, 169-175. Retrieved from [Link]
-
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Asgari, S., et al. (2016). Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research, 15(4), 799-807. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
Panda, S. S., et al. (2021). Cytotoxicity Evaluation of Chalcone-Coumarin Conjugates Against A549 Cell Line. Research Journal of Pharmacy and Technology, 14(1), 22-25. Retrieved from [Link]
-
Oyarzún-Ampuero, F. A., et al. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules, 27(14), 4432. Retrieved from [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]
-
Kumarasuriyar, A. (2007). Cytotoxicity Detection Kit (LDH) From Roche Applied Science. Biocompare. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Cytotoxic evaluations of the tested chalcone compounds against the Luc-4T1 cell line. ResearchGate. Retrieved from [Link]
-
Meiyanto, E., et al. (2018). The Effect of Bromo Chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D Breast Cancer Cells. AIP Conference Proceedings, 2023, 020092. Retrieved from [Link]
-
Meiyanto, E., et al. (2018). The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. AIP Conference Proceedings, 2023(1), 020092. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Meiyanto, E., et al. (2023). Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) induces apoptosis on HeLa cancer cells. AIP Conference Proceedings, 2553, 030002. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Wang, Y., et al. (2015). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Oncotarget, 6(39), 41893-41907. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Bromochalcone. PubChem Compound Summary for CID 5355204. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 5367147. Retrieved from [Link]
-
Estévez-Sarmiento, F., et al. (2025). Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. Biochimie, 219, 10-21. Retrieved from [Link]
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- 22. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 4-Bromochalcone analysis
An Application Note on the Stability-Indicating HPLC Method for the Analysis of 4-Bromochalcone
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound (C₁₅H₁₁BrO) is a key synthetic intermediate in the development of novel therapeutics, making a reliable analytical method essential for quality control, purity assessment, and stability studies.[1][2] This guide provides an in-depth protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices. The method described herein is designed to separate this compound from its potential degradation products, ensuring specificity and accuracy as per regulatory expectations.
Introduction and Scientific Background
This compound belongs to the chalcone family, a class of compounds characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[3] These compounds serve as crucial precursors in the synthesis of various biologically active molecules and are investigated for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2][4] The bromine substitution at the para-position of one phenyl ring significantly influences the molecule's physicochemical properties and biological activity.[4]
Given its therapeutic potential, ensuring the purity and stability of this compound is paramount. A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, or excipients.[1] Reverse-phase HPLC (RP-HPLC) is the premier analytical technique for this purpose due to its high sensitivity, reproducibility, and its ability to separate compounds based on hydrophobicity.[5] This method utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and resolving a moderately non-polar molecule like this compound.[5]
Principle of the Chromatographic Method
The separation is achieved on a C18 stationary phase, which consists of silica particles bonded with octadecylsilane. The mobile phase is a gradient mixture of acidified water and acetonitrile. The principle of separation is based on the partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. This compound, being relatively hydrophobic, interacts strongly with the C18 column. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased, causing the analyte to elute from the column. The addition of a small amount of formic acid to the mobile phase is critical; it protonates the free silanol groups on the silica surface, minimizing peak tailing, and ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks and reproducible retention times.[6] Detection is performed using a UV detector, as chalcones possess a strong chromophore that absorbs significantly in the UV region.[4]
Instrumentation, Materials, and Reagents
3.1 Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonication bath.
-
Class A volumetric glassware.
3.2 Materials and Reagents
-
This compound reference standard (≥98% purity).[2]
-
Acetonitrile (HPLC gradient grade).
-
Water (HPLC or Milli-Q grade).
-
Formic acid (≥98% purity).
-
Methanol (HPLC grade).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Syringe filters (0.45 µm, PTFE or nylon).
Optimized Chromatographic Conditions
The following parameters have been optimized to ensure robust and reliable separation of this compound from its potential degradants.
| Parameter | Recommended Condition | Causality and Rationale |
| Stationary Phase (Column) | C18 Column (250 mm x 4.6 mm, 5 µm) | The C18 phase provides excellent hydrophobic retention for the non-polar this compound. The specified dimensions offer high efficiency and resolution.[1][7] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and lower viscosity. Formic acid improves peak symmetry by suppressing silanol activity and ensuring consistent analyte protonation.[1] |
| Elution Mode | Gradient Elution | A gradient is employed to ensure elution of potential degradation products with a wide range of polarities while maintaining a reasonable run time and sharp peak for the parent compound.[1] |
| Gradient Program | Time (min): 0, %B: 50Time (min): 15, %B: 80Time (min): 20, %B: 80Time (min): 22, %B: 50Time (min): 25, %B: 50 | This program provides a robust separation window for the parent analyte and any stress-induced impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure and separation efficiency.[1][7] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[1] |
| Detection Wavelength | 280 nm | Chalcones exhibit strong UV absorbance around this wavelength, providing high sensitivity for detection. A PDA detector can be used to confirm peak purity.[1][8] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from solvent effects while providing sufficient mass for sensitive detection.[1][4] |
| Run Time | 25 minutes | Sufficient time to elute the analyte and any late-eluting degradation products, followed by column re-equilibration.[1] |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas by sonication for 15-20 minutes.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL Class A volumetric flask.[1]
-
Add approximately 7 mL of acetonitrile and sonicate for 5 minutes to dissolve the solid completely. This compound is soluble in organic solvents like acetonitrile and methanol.[9][10]
-
Allow the solution to return to room temperature and dilute to the mark with acetonitrile. Mix well.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (prepared by mixing 50% Mobile Phase A and 50% Mobile Phase B).[1] This ensures the sample solvent is compatible with the initial chromatographic conditions, preventing peak distortion.
Sample Preparation (Bulk Drug):
-
Prepare the sample solution in the same manner as the working standard solution to achieve a nominal concentration of 100 µg/mL.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulates that could damage the column.
Protocol 2: HPLC System Operation
-
System Startup: Purge all pump lines with their respective mobile phases to remove air bubbles.
-
Column Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Equilibrate the C18 column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blank injections (mobile phase) to confirm baseline stability, system suitability injections, and the analytical samples.
-
Analysis: Inject 10 µL of each solution and begin the sequence.
Caption: General workflow for the HPLC analysis of this compound.
Protocol 3: System Suitability Testing (SST)
Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the working standard solution (100 µg/mL).
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. Higher plate counts indicate sharper peaks and better separation power. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Measures the precision and repeatability of the injector and the system.[7] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Measures the stability and precision of the pump and mobile phase delivery. |
Protocol 4: Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies are performed to generate potential degradation products. A target degradation of 10-30% is generally recommended.[1]
-
Acid Hydrolysis:
-
To 1 mL of the 1000 µg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60 °C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with mobile phase to a final concentration of 100 µg/mL.[1]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with mobile phase.[1]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 10 mL with mobile phase.[1]
-
-
Thermal Degradation:
-
Expose solid this compound powder to 85 °C for 24 hours in a hot air oven.
-
After exposure, prepare a 100 µg/mL solution as described in Protocol 1.[1]
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound to UV light (254 nm) for 24 hours.[1]
-
Analyze alongside an unstressed sample and a blank.
-
Caption: Experimental workflow for forced degradation studies.
Data Analysis and Method Validation
6.1 Data Analysis
-
Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.
-
Quantification: The amount of this compound in a sample is calculated by comparing the peak area from the sample chromatogram to the peak area from the working standard chromatogram.
-
Specificity: The specificity of the method is demonstrated by the forced degradation studies. The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main this compound peak, confirming that they do not interfere with its quantification. Peak purity analysis using a PDA detector can further support this claim.
6.2 Method Validation Overview For use in a regulated environment, the analytical method must be fully validated according to International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: As demonstrated by forced degradation studies.
-
Linearity: Assessed by analyzing a series of solutions over a concentration range (e.g., 5-15 µg/mL), with an expected correlation coefficient (R²) of ≥ 0.999.[7][8]
-
Accuracy: Determined by recovery studies of spiked samples, with recovery typically expected to be within 98-102%.[8]
-
Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day), with %RSD values not exceeding 2%.[7][8]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[7]
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) to demonstrate the method's reliability during normal use.[11]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, specific, and robust approach for the quantitative analysis of this compound. The use of a C18 column with an acidified water/acetonitrile gradient ensures excellent separation from potential degradation products. The protocols for sample preparation, system operation, and forced degradation studies provide a comprehensive framework for researchers, scientists, and quality control professionals. Proper validation of this method will confirm its suitability for routine use in the pharmaceutical industry for purity testing and stability studies of this compound.
References
-
Ong, J., et al. (2019). Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major Dihydrochalcone Glucosides from Thonningia sanguinea VAHL. PubMed. [Link]
-
Tavares, L., et al. (2015). Development and Characterization of Synthetic Chalcones-Loaded Eudragit RS 100 Microparticles for Oral Delivery. SciELO. [Link]
-
Juliastuti, S. R., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Jurnal Kimia Sains dan Aplikasi. [Link]
-
Raheja, R., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]
-
da Silva, P. B., et al. (2017). Validation of a HPLC Method to Assay a Synthetic Chalcone in a Nanoemulsion Dosage Form and in Porcine Ear Skin for Permeation/Retention Studies. ResearchGate. [Link]
-
Raheja, R., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Odinity. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]
-
VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a UHPLC-DAD Method for the Quantitative Analysis of Major Dihydrochalcone Glucosides from Thonningia sanguinea VAHL - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromochalcone
Welcome to the dedicated technical support center for the synthesis of 4-bromochalcone. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
The Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, is a robust reaction. However, its success is contingent on carefully controlled parameters. This guide will navigate you through common pitfalls and their remedies.
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Issue 1: Low or Non-Existent Product Yield
Question: My reaction has run for several hours, but upon workup, I have a very low yield of this compound, or none at all. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield in a Claisen-Schmidt condensation typically points to one of four key areas: reactant quality, catalyst activity, reaction conditions, or incomplete reaction.
-
Reactant Integrity:
-
Causality: The primary reactants for this synthesis are 4-bromoacetophenone and benzaldehyde. Benzaldehyde is notoriously susceptible to oxidation to benzoic acid when exposed to air. If benzoic acid is present, it will be deprotonated by the base catalyst (e.g., NaOH), consuming the catalyst and forming sodium benzoate, which is unreactive in this condensation.
-
Solution: Always use freshly distilled or newly purchased benzaldehyde. To check for the presence of benzoic acid, you can perform a simple extraction with a sodium bicarbonate solution on a small sample of the benzaldehyde dissolved in an organic solvent. If significant effervescence occurs, it indicates the presence of acid.
-
-
Catalyst Inactivity:
-
Causality: The reaction relies on a strong base, typically NaOH or KOH, to deprotonate the α-carbon of 4-bromoacetophenone, forming a reactive enolate. Solid bases can absorb atmospheric moisture and carbon dioxide, reducing their effectiveness.
-
Solution: Use fresh, high-quality base for preparing your catalytic solution. Ensure the base is fully dissolved. A 10% aqueous solution of NaOH is commonly effective.[1]
-
-
Suboptimal Reaction Conditions:
-
Causality: The Claisen-Schmidt condensation is an equilibrium-driven process. While often conducted at room temperature, the rate can be slow.[1] Insufficient mixing can also lead to localized areas of low reactant or catalyst concentration, hindering the reaction.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can increase the rate. However, be aware that higher temperatures can also promote side reactions.[1]
-
-
Monitoring Reaction Progress:
-
Causality: Without monitoring, it's impossible to know if the reaction has reached completion. Stopping the reaction prematurely will naturally result in a low yield.
-
Solution: Utilize Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. A typical reaction time at room temperature is around 3 hours, but this can vary.[1]
-
Below is a decision-making workflow for troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Formation of an Oily or Sticky Product Instead of a Solid
Question: My reaction seems to have worked, but instead of a crystalline solid, I have an oily or sticky precipitate. What causes this and how can I isolate my product?
Answer: The formation of a non-solid product is a common issue and can stem from several factors.
-
Presence of Impurities:
-
Causality: Unreacted starting materials or the formation of side products, such as the initial aldol addition product (a β-hydroxy ketone), can act as impurities that inhibit crystallization.[2] The aldol adduct is an intermediate that may persist if the final dehydration step is slow.
-
Solution: First, ensure the reaction has gone to completion via TLC. If starting materials are still present, consider extending the reaction time or gently heating. If the issue persists, purification via column chromatography is the most effective method to separate the desired chalcone from impurities. A common eluent system is a mixture of hexane and ethyl acetate.[3]
-
-
Inducing Crystallization:
-
Causality: Sometimes, a product may form a supersaturated solution or an amorphous solid that is reluctant to crystallize.
-
Solution: If you suspect the product is present but oily, you can attempt to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites. Alternatively, adding a seed crystal of pure this compound, if available, is highly effective.
-
-
Low Melting Point:
-
Causality: While this compound has a reported melting point of 103-107°C, derivatives of this scaffold could have lower melting points, potentially appearing as oils at room temperature.[4]
-
Solution: If the product is inherently an oil, recrystallization will not be a viable purification method. In this case, after an appropriate aqueous workup, the product should be purified by column chromatography.[2]
-
Issue 3: Side Reactions Complicating the Synthesis
Question: My TLC plate shows multiple spots, indicating the formation of several byproducts. What are the common side reactions and how can I suppress them?
Answer: Selectivity is key in the Claisen-Schmidt condensation. The primary reason for its effectiveness is that benzaldehyde lacks α-hydrogens and cannot undergo self-condensation.[3] However, other side reactions can occur.
-
Cannizzaro Reaction:
-
Causality: In the presence of a high concentration of a strong base, benzaldehyde can undergo a disproportionation reaction, known as the Cannizzaro reaction, to yield benzyl alcohol and sodium benzoate.[1] This consumes the aldehyde, reducing the yield of the desired chalcone.
-
Solution: This side reaction is favored by high base concentrations and elevated temperatures. Use the minimum effective concentration of the base (e.g., 10% NaOH) and maintain the reaction at room temperature or below to minimize this pathway.[1]
-
-
Michael Addition:
-
Causality: The enolate of 4-bromoacetophenone can, in principle, act as a nucleophile and attack the β-carbon of the newly formed this compound (a Michael acceptor). This leads to the formation of a larger, more complex byproduct.
-
Solution: This is generally less common under standard Claisen-Schmidt conditions but can be promoted by an excess of the ketone or prolonged reaction times after the initial product has formed. Using a 1:1 stoichiometry of the aldehyde and ketone is crucial.
-
The following diagram illustrates the desired reaction pathway versus the primary side reaction.
Caption: Desired vs. side reaction pathways in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis and recrystallization of this compound?
A1: Ethanol is the most commonly used solvent for both the synthesis and recrystallization of this compound.[2][5] It is a good solvent for the reactants at room temperature and an excellent solvent for recrystallizing the final product, as the chalcone is highly soluble in hot ethanol but sparingly soluble in cold ethanol. For certain derivatives, other solvents like methanol or mixtures of hexane/ethyl acetate may also be effective for recrystallization.[2]
Q2: Are there "green" or more efficient alternatives to the conventional method?
A2: Yes, several green chemistry approaches have been successfully applied.
-
Microwave-Assisted Synthesis: This method can dramatically reduce the reaction time from several hours to just a few minutes, often with comparable or slightly lower yields (around 89%).[6] The reaction is typically performed in ethanol with a base catalyst, using a power of around 140 watts.[4]
-
Solvent-Free Grinding: This technique involves grinding the solid reactants (4-bromoacetophenone and benzaldehyde) with a solid base catalyst (like NaOH) using a mortar and pestle. This method eliminates the need for organic solvents, simplifies the workup, and often results in high yields.[3][7]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of techniques should be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot indicates a likely pure compound.
-
Melting Point: The literature melting point for this compound is in the range of 103-107°C.[4] A sharp melting point within this range is a strong indicator of purity. Impurities will typically broaden and depress the melting point range.
-
Spectroscopy: For unambiguous structure confirmation, spectroscopic methods are essential.
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch around 1658-1660 cm⁻¹ and a C=C stretch for the ethylenic group around 1605 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly diagnostic. The vinylic protons (Hα and Hβ) will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of the trans configuration. The aromatic protons will resonate in the downfield region.[5]
-
Q4: My purified product has a yellowish tint. What is the cause and how can I remove it?
A4: A yellowish tint often indicates the presence of trace impurities. If the product is otherwise pure by TLC and melting point, the color may be due to minor, highly colored byproducts. One or two careful recrystallizations from ethanol should yield a pale yellow or off-white solid. If the color persists, you can try treating a solution of the product with a small amount of activated carbon, followed by filtration through celite before recrystallization.[8]
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is based on the classical Claisen-Schmidt condensation.
| Step | Procedure | Rationale |
| 1 | Dissolve 4-bromoacetophenone (1.0 eq) in ethanol in a flask equipped with a magnetic stirrer. | Provides a homogenous medium for the reaction. |
| 2 | Add an equimolar amount of benzaldehyde (1.0 eq) to the solution. | Introduces the electrophilic component. |
| 3 | Cool the mixture in an ice bath. | Helps to control the initial exothermic reaction upon base addition. |
| 4 | Slowly add a 10% aqueous solution of NaOH (or KOH) dropwise while stirring. | The base acts as a catalyst to generate the enolate. Slow addition prevents excessive heat generation and side reactions. |
| 5 | Remove the ice bath and continue stirring at room temperature for approximately 3 hours. Monitor progress with TLC. | Allows the reaction to proceed to completion. |
| 6 | Upon completion, pour the reaction mixture into cold water to precipitate the crude product. | This compound is insoluble in water, causing it to precipitate out while the base and any water-soluble byproducts remain in solution. |
| 7 | Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. | Removes the base catalyst and other water-soluble impurities. |
| 8 | Purify the crude solid by recrystallization from hot ethanol. | Removes organic impurities, yielding the pure product upon cooling. |
Protocol 2: Purification by Column Chromatography
This is an alternative for oily products or mixtures that are difficult to separate by recrystallization.
| Step | Procedure | Rationale |
| 1 | Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). | The stationary phase for the separation. |
| 2 | Pack a glass column with the silica gel slurry. | Creates the chromatographic medium. |
| 3 | Dissolve the crude product in a minimal amount of dichloromethane or the eluent. | Prepares the sample for loading onto the column. |
| 4 | Load the sample onto the top of the silica gel column. | |
| 5 | Elute the column with the solvent system, collecting fractions. | Compounds will separate based on their polarity. Non-polar compounds elute first. |
| 6 | Monitor the fractions by TLC to identify those containing the pure product. | Allows for the isolation of the desired compound. |
| 7 | Combine the pure fractions and remove the solvent under reduced pressure. | Yields the purified this compound. |
References
- Technical Support Center: Synthesis of 4'-Bromochalcone Derivatives. Benchchem.
- Solvent effects on the yield and purity of 4'-Bromochalcone. Benchchem.
- Experimental Design for the Room-temperature Synthesis of this compound Using Retro-synthetic Analysis and Pure Organic Catalysis. Experiment Science and Technology.
- Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
-
CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Jurnal UNS. Available from: [Link]
- Physicochemical Properties of 4'-Bromochalcone: A Technical Guide. Benchchem.
- Technical Support Center: 4'-Bromochalcone Synthesis via Claisen-Schmidt Condensation. Benchchem.
- Technical Support Center: Optimizing Chalcone Synthesis. Benchchem.
- An In-Depth Technical Guide to the Solubility of this compound in Organic Solvents. Benchchem.
-
Is this mechanism for a Robinson annulation of 4'-bromochalcone and Ethyl acetoacetate correct? Reddit. Available from: [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available from: [Link]
-
A theoretical and experimental study of the formation mechanism of 4-X-chalcones by the Claisen–Schmidt reaction. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Some Bromochalcones Derivatives. ResearchGate. Available from: [Link]
-
Claisen–Schmidt condensation. Wikipedia. Available from: [Link]
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Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available from: [Link]
- Technical Support Center: Purification of Brominated Organic Compounds. Benchchem.
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Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. Available from: [Link]
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Technical Support Center: Synthesis of 4-Bromochalcone
Welcome to the Technical Support Center for the synthesis of 4-Bromochalcone. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing the Claisen-Schmidt condensation to synthesize chalcone derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate and resolve common side reactions and experimental challenges.
Overview: The Claisen-Schmidt Condensation
The synthesis of this compound is most commonly achieved via a base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves the condensation of an aromatic ketone with an α-hydrogen (e.g., acetophenone) and an aromatic aldehyde that lacks α-hydrogens (e.g., 4-bromobenzaldehyde).[2] While robust, this reaction is susceptible to several competing side reactions that can impact yield and purity. This guide will address these issues directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a direct question-and-answer format.
Question 1: My reaction yielded a sticky, oily product instead of the expected solid. What went wrong?
Answer:
This is a common issue that typically points to one of two possibilities: the presence of unreacted starting materials or the formation of the intermediate aldol addition product (a β-hydroxy ketone or "ketol") that has failed to dehydrate.[3]
-
Causality: The Claisen-Schmidt condensation is a two-step process: an initial aldol addition to form a ketol, followed by a base-catalyzed dehydration to yield the final α,β-unsaturated ketone (the chalcone).[4] If the dehydration step is slow or incomplete, the resulting ketol product, which often has a lower melting point and different solubility, can present as an oil.
-
Troubleshooting Steps:
-
Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to check for the presence of starting materials. If starting materials are still present, the reaction may need more time or gentle heating to proceed.
-
Promote Dehydration: If the ketol intermediate is the main component, dehydration can be encouraged by extending the reaction time or by gentle heating (e.g., 40-50°C).[5] Be cautious, as excessive heat can promote other side reactions.
-
Induce Crystallization: If the product is indeed the desired chalcone but is slow to crystallize, try scratching the inside of the flask with a glass rod at the solution-air interface or adding a seed crystal of pure this compound.
-
Alternative Purification: If crystallization remains elusive, the oily product may need to be purified via column chromatography instead of recrystallization.[6]
-
Question 2: The overall yield of my reaction is very low, and TLC analysis shows multiple unexpected spots. What are the likely side reactions?
Answer:
Low yields with multiple byproducts suggest that competing reaction pathways are consuming your starting materials or product. The most common culprits in a base-catalyzed chalcone synthesis are the Michael addition and the Cannizzaro reaction.
-
Michael Addition: This is a frequent side reaction where the enolate of acetophenone attacks the β-carbon of the newly formed this compound product.[7] This creates a higher molecular weight byproduct. This reaction is favored by prolonged exposure to the basic catalyst after the chalcone has formed.
-
Cannizzaro Reaction: Since 4-bromobenzaldehyde lacks α-hydrogens, two molecules of it can react with each other in the presence of a strong base. This is a disproportionation reaction that produces one molecule of 4-bromobenzyl alcohol and one molecule of 4-bromobenzoic acid (as its salt).[5][8] This side reaction consumes your aldehyde, thereby reducing the yield of the desired chalcone.
-
Self-Condensation of Acetophenone: Two molecules of acetophenone can react with each other in a self-condensation reaction. However, this is generally a slower process because the aldehyde's carbonyl carbon is a much more reactive electrophile than the ketone's.[9]
-
Troubleshooting Summary:
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Inactive or insufficient base. | Use a fresh, anhydrous base like NaOH or KOH. Ensure correct stoichiometry.[5] |
| Impure reactants. | Use freshly distilled benzaldehyde to remove any benzoic acid impurities.[5] | |
| Competing side reactions. | Optimize conditions to minimize side reactions (see below). | |
| Michael Adduct | Prolonged reaction time; strong base. | Monitor reaction by TLC and stop it once the starting material is consumed. Consider a milder base (e.g., K₂CO₃).[7] |
| Cannizzaro Products | High base concentration; high temperature. | Use the minimum effective concentration of base. Run the reaction at room temperature or below.[5] |
Question 3: My product is difficult to purify by recrystallization and appears to be contaminated with a high molecular weight impurity. How do I solve this?
Answer:
This strongly suggests the formation of the Michael adduct as a significant byproduct.[7] This adduct will have a different polarity and solubility profile than your desired chalcone, complicating purification by recrystallization.
-
Causality: The α,β-unsaturated system of the chalcone product is an excellent Michael acceptor. A second molecule of the acetophenone enolate can act as a nucleophile, leading to a 1,4-conjugate addition.[10]
-
Troubleshooting & Purification Protocol:
-
Optimize Reaction Conditions: To prevent this in future syntheses, carefully control the stoichiometry. Using a slight excess of 4-bromobenzaldehyde can help ensure the acetophenone enolate reacts preferentially with the aldehyde.[7] Additionally, running the reaction at a lower temperature and for the minimum time necessary can suppress the Michael addition.[7]
-
Purification Strategy:
-
Solvent Selection: First, attempt recrystallization with a different solvent system. Common solvents for chalcones include ethanol, methanol, or mixtures like hexane/ethyl acetate.[3] The goal is to find a system where the chalcone and the Michael adduct have significantly different solubilities.
-
Column Chromatography: If recrystallization fails, column chromatography is the most effective method for separating the chalcone from the more polar, higher molecular weight Michael adduct.[6] A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. Monitor the fractions by TLC to isolate the pure this compound.
-
-
Diagram of Reaction Pathways
To better visualize the chemical transformations, the following diagrams illustrate the desired synthesis route and the major competing side reactions.
Caption: Desired Claisen-Schmidt condensation workflow.
Caption: Overview of major side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Cannizzaro reaction and why is it problematic? The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde.[8] In the first step, a hydroxide ion attacks the carbonyl carbon of a 4-bromobenzaldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde.[11] This simultaneously oxidizes the first molecule to 4-bromobenzoic acid and reduces the second to 4-bromobenzyl alcohol. It is problematic because it consumes the aldehyde starting material, directly lowering the theoretical maximum yield of your desired chalcone.[12]
Q2: Can I use a different base to avoid these side reactions? Yes, the choice of base is critical. While strong bases like NaOH and KOH are common, they can aggressively promote both the Michael addition and Cannizzaro reactions.[7] Using a catalytic amount of a milder base, such as potassium carbonate (K₂CO₃), can sometimes provide better selectivity for the desired Claisen-Schmidt condensation.[7] Alternatively, solvent-free methods, such as grinding the reactants with solid NaOH, have been shown to minimize side reactions and increase yields in some cases.[13]
Q3: How can I effectively monitor the reaction to prevent byproduct formation? Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside standards of your starting materials, you can track the consumption of the reactants and the formation of the product. This allows you to quench the reaction as soon as the limiting reactant (usually the ketone) is consumed, minimizing the time the chalcone product is exposed to basic conditions, which in turn reduces the likelihood of subsequent Michael addition.[7]
Experimental Protocol: Standard Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.
-
Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.[14]
-
Addition of Reactants: To the stirred solution, add benzaldehyde (1 equivalent).[14] Cool the mixture in an ice bath.
-
Catalysis: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the cooled, stirred mixture.[15]
-
Reaction: Continue stirring the reaction mixture at room temperature for approximately 3 hours.[14] Monitor the formation of the precipitate and check the reaction progress periodically using TLC (e.g., with a 5:1 n-hexane:ethyl acetate eluent).[14]
-
Work-up: Once the reaction is complete, quench the mixture by pouring it into ice water.[15] Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral to pH paper. This removes excess NaOH and other water-soluble impurities.[14]
-
Purification: Dry the crude product in a desiccator. The crude this compound can then be purified by recrystallization from hot ethanol to yield pale yellow crystals.[14][16]
-
Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR, and IR spectroscopy.[6][17]
References
- Benchchem.
- Odinity. Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole.
- Benchchem. how to prevent Michael addition side products in chalcone synthesis.
- The Royal Society of Chemistry.
-
Jurnal Kimia dan Pendidikan Kimia. CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. [Link]
- Wikipedia.
- Homework.Study.com.
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Wikipedia. Self-condensation. [Link]
- YouTube. Chalcone Synthesis Mechanism-E2 vs E1cb.
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YouTube. Chalcone Synthesis Mechanism-E2 vs E1cb. [Link]
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ResearchGate. Mechanism of Chalcone synthesis. [Link]
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-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
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Journal of Chemical Education. Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. [Link]
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Wikipedia. Claisen–Schmidt condensation. [Link]
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Chemical Review and Letters. Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. [Link]
- Wikipedia.
- Benchchem. Physicochemical Properties of 4'-Bromochalcone: A Technical Guide.
- Benchchem.
- Allen. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs.
- Benchchem.
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Chemistry Steps. Cannizzaro Reaction. [Link]
- Benchchem.
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- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. The reaction of (2-oxo-2-phenyl-ethyl sulfanyl)-Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone – Oriental Journal of Chemistry [orientjchem.org]
- 11. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Purification of 4-Bromochalcone
Welcome to the technical support resource for the purification of 4-Bromochalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the post-reaction work-up and purification of this important synthetic intermediate.
Understanding the Chemistry: Why Purification is Critical
This compound is typically synthesized via a Claisen-Schmidt condensation between 4-bromoacetophenone and benzaldehyde.[1][2] This base-catalyzed reaction, while effective, can generate a variety of byproducts that complicate purification.[3] The goal of purification is to isolate the desired α,β-unsaturated ketone product from unreacted starting materials and side-products. The purity of the final compound is paramount, as contaminants can interfere with subsequent reactions and biological assays. A broad or depressed melting point is a strong indicator that impurities are present.[4]
Common Reaction Byproducts Include:
-
Unreacted Starting Materials: 4-bromoacetophenone and benzaldehyde.
-
Self-Condensation Products: 4-bromoacetophenone can react with its own enolate.[3]
-
Cannizzaro Reaction Products: If an excess of strong base is used, benzaldehyde (which lacks α-hydrogens) can disproportionate into benzyl alcohol and a benzoate salt.[3]
-
Michael Addition Products: The enolate of 4-bromoacetophenone can potentially add to the newly formed this compound.[3]
Purification Strategy: A Logic-Based Approach
Choosing the correct purification method is the most critical step. The physical state of your crude product is the first and most important indicator.
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues in a question-and-answer format.
Issue 1: The crude product is an oil or a sticky gum, not a solid.
Q: My reaction yielded a yellow-orange oil instead of the expected solid. Why did this happen and can I still purify it?
A: An oily or gummy crude product is a common issue and strongly indicates the presence of significant impurities that inhibit crystallization.[4] The primary culprits are often unreacted starting materials or byproducts like benzyl alcohol from the Cannizzaro side reaction.[3]
-
Causality: The crystal lattice of pure this compound is disrupted by impurities. Even a small amount of liquid byproduct can make the entire mixture oily. Residual solvent or water can also contribute to this appearance.[4]
-
Solution: Do not attempt recrystallization at this stage; it will likely fail. The most effective method for purifying a highly impure, oily product is column chromatography .[4] This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired chalcone from various contaminants.[5] Proceed to Protocol 3 .
Issue 2: Poor separation during column chromatography.
Q: I ran a column, but my fractions are still mixed. My TLC plate shows overlapping spots for the product and an impurity. How do I improve separation?
A: This is a classic chromatography problem that stems from a suboptimal mobile phase (eluent). The goal is to find a solvent system where the product and impurities have different affinities for the stationary phase (silica gel), resulting in different Rf values.[6]
-
Causality: The polarity of the eluent directly controls how quickly compounds travel up the TLC plate or through the column. If the eluent is too polar, all compounds will travel quickly and close together (high Rf), leading to poor separation. If it's not polar enough, compounds will stick to the silica and won't move (low Rf). An ideal Rf value for the desired compound for column chromatography is typically between 0.2 and 0.4.[6]
-
Solution: Systematic TLC Analysis. Before running a column, you must optimize the eluent system with analytical TLC.
-
Start with a standard system: A common eluent for chalcones is a mixture of hexane and ethyl acetate.[6] Begin with a ratio like 9:1 or 8:2 (Hexane:Ethyl Acetate).
-
Adjust Polarity:
-
Try Different Solvents: If adjusting ratios doesn't provide adequate separation, change the solvent system entirely to alter selectivity.[6] Good alternatives include Dichloromethane/Hexane or Toluene/Ethyl Acetate.[6]
-
| Solvent System (v/v) | Polarity | Typical Use Case |
| 9:1 Hexane:EtOAc | Low | Good starting point for separating non-polar impurities from the chalcone. |
| 4:1 Hexane:EtOAc | Medium | Often provides an ideal Rf for this compound. |
| 1:1 Hexane:EtOAc | High | Used to elute more polar compounds or if the product is not moving from the origin. |
| 95:5 DCM:Hexane | Medium | An alternative system that can change the separation selectivity. |
Table 1: Common solvent systems for TLC and column chromatography of this compound.
Issue 3: Low yield after recrystallization.
Q: I successfully recrystallized my product, but my final yield was only 30%. Where did my product go?
A: Significant product loss during recrystallization is typically due to using too much solvent or cooling the solution too rapidly.[4]
-
Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures. If you use an excessive volume of hot solvent, a large amount of your product will remain dissolved even after cooling, and will be lost in the mother liquor during filtration.[4]
-
Solution: Optimize the Recrystallization Protocol.
-
Use the Minimum Amount of Hot Solvent: Heat your chosen solvent (95% ethanol is standard for this compound) to boiling.[7][8] Add the hot solvent to your crude product dropwise, with swirling, until it just dissolves. Do not add excess solvent.
-
Slow Cooling is Crucial: Once dissolved, cover the flask and allow it to cool slowly to room temperature undisturbed. Rapid cooling (e.g., plunging into an ice bath) causes the product to crash out of solution as small, impure crystals, trapping impurities.[4]
-
Induce Crystallization: If crystals don't form, scratch the inside of the flask with a glass rod at the solution's surface.[6]
-
Ice Bath: Only after the solution has cooled to room temperature and crystals have formed should you place it in an ice bath to maximize the recovery of the solid product.[8]
-
Issue 4: The purified product has a low or broad melting point.
Q: My final product has a melting point of 95-101°C, but the literature value is ~109.8°C. Is it still impure?
A: Yes. A broad and depressed melting point is a definitive sign of impurities.[4] Pure crystalline solids have a sharp, defined melting point.
-
Causality: Impurities disrupt the uniform crystal lattice of a solid. This requires less energy (a lower temperature) to break the intermolecular forces and melt the solid. The melting occurs over a wider range as different parts of the impure solid melt at different temperatures.
-
Solution: Re-purify. The purification method used was insufficient.
-
If you performed recrystallization, the impurities likely have similar solubility profiles to your product. Re-purification via column chromatography is necessary.[6]
-
If you performed column chromatography, your fractions may not have been cut cleanly, or the chosen eluent system was not optimal. Re-run the column using a shallower polarity gradient or a different solvent system to achieve better separation.[6]
-
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
This is an essential first step to assess purity and optimize conditions for column chromatography.
-
Preparation: Dissolve a tiny amount of your crude product in a volatile solvent like ethyl acetate. On a silica gel TLC plate, spot the crude mixture alongside spots of the starting materials (4-bromoacetophenone and benzaldehyde) as references.[6]
-
Development: Place the plate in a developing chamber containing your chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate). Ensure the solvent level is below the spots.[6]
-
Visualization: Once the solvent front is ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[9]
-
Analysis: Calculate the Rf value for each spot. An ideal system for column chromatography will show good separation between the product spot and all impurity spots, with the product Rf between 0.2 and 0.4.[6]
Protocol 2: Purification by Recrystallization
Use this method for crude products that are already mostly solid and appear relatively clean on a TLC plate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol, swirling constantly, until the solid is fully dissolved.[7][8]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[4]
-
Crystallization: As the solution cools, pure crystals of this compound should form. If not, scratch the inner wall of the flask with a glass rod. Once crystallization begins, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven can be used to remove the final traces of solvent.
Protocol 3: Purification by Flash Column Chromatography
The gold standard for purifying complex mixtures or oily products.[9]
Caption: General workflow for purification by flash column chromatography.
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using your chosen eluent (e.g., 9:1 Hexane:EtOAc).[5] Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of your crude product adsorbed onto the silica. Carefully add this powder to the top of the packed column.[6]
-
Elution: Gently add the eluent to the top of the column. Using gentle air pressure, push the solvent through the column, causing the compounds to travel down and separate.[9]
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitoring: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the fractions that contain only the pure this compound. Evaporate the solvent using a rotary evaporator to yield the purified solid product.[8]
Physicochemical Data for Reference
| Compound | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 287.15 | White to pale yellow solid | ~109.8 °C |
| 4-Bromoacetophenone (SM) | 199.04 | White to off-white solid | 49-51 °C |
| Benzaldehyde (SM) | 106.12 | Colorless liquid | -26 °C |
Table 2: Key properties of the product and starting materials (SM).[7]
References
- BenchChem (2025). Application Note: Protocol for the Purification of 4'-Bromochalcone by Recrystallization.
- BenchChem (2025). Technical Support Center: Troubleshooting Chalcone Purification by Column Chromatography.
- BenchChem (2025). Troubleshooting chalcone purification by column chromatography.
- BenchChem (2025). Technical Support Center: Purification of Crude this compound.
-
Castellente, R. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available at: [Link]
- BenchChem (2025). 4'-Bromochalcone | Research Chemical.
- BenchChem (2025). 4'-Bromochalcone crystal structure and analysis.
- BenchChem (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 4'-Bromochalcone.
- BenchChem (2025). solvent effects on the yield and purity of 4'-Bromochalcone.
- Montafia, M. P., et al. High-performance liquid chromatography of chalcones: Quantitative structure-retention relationships using partial least-squares.
- JETIR (2019). SYNTHESIS OF CHALCONES. JETIR.org.
- The Royal Society of Chemistry (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
-
Chithiraikumar, V., et al. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA), 7(3), 346-358. Available at: [Link]
- BenchChem (2025). Technical Support Center: 4'-Bromochalcone Synthesis via Claisen-Schmidt Condensation.
- BenchChem (2025). Physicochemical Properties of 4'-Bromochalcone: A Technical Guide.
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- 9. rsc.org [rsc.org]
Technical Support Center: 4-Bromochalcone Formulation Strategies
Here is the technical support center for Overcoming poor solubility of 4-Bromochalcone in aqueous media.
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound. As a valued member of the research community, you are likely working with this compound due to its significant potential in fields like medicinal chemistry and materials science.[1] However, its utility is often hampered by a critical challenge: extremely low aqueous solubility.[2][3]
This guide is designed to be your primary resource for overcoming this hurdle. We will move beyond simple protocols to explain the fundamental principles behind each solubilization strategy. Our goal is to empower you not just to follow steps, but to make informed, scientifically-grounded decisions to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is this compound so poorly soluble in water?
A1: The poor aqueous solubility of this compound is rooted in its molecular structure. The molecule consists of two aromatic (phenyl) rings and an α,β-unsaturated carbonyl system, making it predominantly nonpolar and hydrophobic (water-hating).[2] Water, being a highly polar solvent, prefers to interact with other polar molecules. This compound cannot form significant hydrogen bonds with water, leading to its insolubility. Its calculated logP (a measure of lipophilicity) is high, at approximately 4.3, confirming its preference for nonpolar environments over aqueous ones.[2]
Q2: What are the basic physicochemical properties of this compound I should be aware of?
A2: Understanding the core properties is crucial for troubleshooting. Here is a summary of key data:
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁BrO | [2][4] |
| Molecular Weight | ~287.15 g/mol | [2][4] |
| Appearance | Pale yellow crystalline solid | [1][2] |
| Aqueous Solubility | Insoluble | [3][5] |
| Organic Solvent Solubility | Soluble in DMSO (>50 mg/mL) and Ethanol (30 mg/mL) | [5] |
| Calculated logP | 4.345 | [2] |
| Melting Point | 98 - 105 °C | [1] |
Q3: Can I just dissolve it in 100% DMSO and add it to my aqueous buffer or cell culture medium?
A3: While this is a common starting point, it is often problematic. Adding a concentrated DMSO stock solution directly to an aqueous system can cause the this compound to immediately precipitate out. This occurs because the DMSO rapidly disperses, and the compound is suddenly exposed to an environment (the aqueous buffer) where it is not soluble. This is a phenomenon known as "solvent shock." The final concentration of DMSO in your experiment should ideally be kept low (often <0.5%) to avoid solvent-induced artifacts or toxicity.
Part 2: Troubleshooting Guide: Common Experimental Failures
Issue 1: My compound precipitated immediately after I added my DMSO stock to the aqueous buffer.
-
Causality: You have likely exceeded the aqueous solubility limit of this compound. The final concentration of your co-solvent (DMSO) is too low to keep the compound in solution.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to lower the final target concentration of this compound in your assay.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, always run a vehicle control to ensure the solvent itself is not affecting the results.
-
Change Solubilization Strategy: If the above steps fail, you must employ a more robust solubilization method. Proceed to the strategies outlined in Part 3.
-
Issue 2: The solution was clear initially, but I see precipitate after incubating for several hours.
-
Causality: This indicates that your formulation is not stable over time. The compound may be slowly crashing out of a supersaturated solution or interacting with components in your medium (e.g., proteins in serum).[6]
-
Troubleshooting Steps:
-
Assess Media Interaction: Prepare your this compound solution in your complete experimental medium (e.g., cell culture media with FBS) and incubate it under the same conditions but without cells. If precipitation occurs, the formulation is incompatible with the medium.[6]
-
Employ a Stabilizing Formulation: This is a strong indicator that a simple co-solvent system is insufficient. Techniques that encapsulate the compound, such as using cyclodextrins or surfactants, provide much greater stability and are strongly recommended.[7][8]
-
Part 3: Core Solubility Enhancement Strategies & Protocols
This section provides a logical workflow and detailed protocols for proven solubilization methods.
Workflow for Selecting a Solubilization Strategy
Before diving into protocols, it's essential to have a decision-making framework. The choice of method depends on the required concentration, experimental duration, and the sensitivity of your biological system.
Caption: Decision workflow for solubilizing this compound.
Method 1: Co-Solvency
Q: How do co-solvents work and when should I use them?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for nonpolar compounds like this compound. This is the simplest enhancement method but often provides limited stability. It is best suited for short-term experiments where only a modest increase in solubility is required.
Experimental Protocol: Preparing a Co-Solvent Formulation
This protocol uses a combination of DMSO and a non-ionic surfactant, Tween® 80, to improve initial solubility and stability.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Tween® 80 (Polysorbate 80)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare a 10% (w/v) stock solution of Tween® 80 in your target aqueous buffer.
-
To prepare the final working solution, add the components in the following order while vortexing gently: a. Start with the required volume of aqueous buffer. b. Add the required volume of the 10% Tween® 80 stock. c. Slowly, drop-by-drop, add the this compound/DMSO stock solution to the vortexing buffer/Tween® mixture.
-
Example Calculation for a 10 µM final solution: To make 1 mL of a 10 µM solution (assuming MW ~287 g/mol , so 10 mg/mL is ~34.8 mM) with 1% Tween® and 0.5% DMSO:
-
Start with 887.5 µL of PBS.
-
Add 100 µL of 10% Tween® 80 stock.
-
Add 12.5 µL of a 2.78 mg/mL (9.68 mM) intermediate stock of this compound in DMSO. (Note: an intermediate dilution may be necessary to achieve low final DMSO concentrations).
-
-
Method 2: Cyclodextrin Inclusion Complexation
Q: What are cyclodextrins and how do they improve solubility?
A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[11] They have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) inner cavity.[7] Poorly soluble molecules like this compound can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[12] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high solubility and low toxicity.[11]
Caption: Encapsulation of this compound within a cyclodextrin cavity.
Experimental Protocol: Phase Solubility Study with HP-β-CD
This protocol determines the optimal ratio of HP-β-CD to this compound. It is adapted from the Higuchi-Connors method.[6]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vials, orbital shaker, 0.22 µm syringe filters, HPLC or UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20 mM) in your buffer.
-
Add an excess amount of solid this compound to each vial. Ensure undissolved solid remains at the bottom.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate for 48-72 hours to ensure the solution is saturated.
-
After equilibration, remove the vials and let the undissolved solid settle.
-
Carefully withdraw a sample from the clear supernatant and immediately filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).
-
Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). A linear plot indicates a 1:1 complex, and the slope can be used to determine the stability constant. This plot will guide you on how much HP-β-CD is needed to dissolve your target concentration.
-
Method 3: Surfactant-Mediated Micellar Solubilization
Q: How do surfactants like Kolliphor® or Tween® work?
A: Surfactants are amphiphilic molecules, meaning they have a hydrophilic head and a hydrophobic tail.[14] In water, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[8][15] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic drugs like this compound can partition into this core, effectively being "dissolved" in the aqueous solution.[16][17] This is a powerful technique for achieving high drug loading.[18]
Caption: this compound partitioned into the hydrophobic core of a surfactant micelle.
Experimental Protocol: Formulation using Solvent Evaporation with Kolliphor® EL
This method creates a stable, high-concentration formulation by first dissolving the drug and surfactant in an organic solvent, then removing the solvent to leave a drug-surfactant film that can be readily hydrated.
-
Materials:
-
This compound
-
Kolliphor® EL (Cremophor® EL) or other suitable surfactant
-
Ethanol or Acetone (volatile organic solvent)
-
Target aqueous buffer
-
Round-bottom flask, rotary evaporator (or nitrogen stream), water bath.
-
-
Procedure:
-
Determine the desired final ratio of drug to surfactant (e.g., 1:10 w/w).
-
In a round-bottom flask, dissolve the calculated amounts of this compound and Kolliphor® EL in a sufficient volume of ethanol to fully solubilize both components.
-
Using a rotary evaporator with a water bath set to ~40°C, evaporate the ethanol under reduced pressure. Alternatively, a gentle stream of nitrogen gas can be used.
-
Continue evaporation until a thin, transparent film is formed on the inside of the flask and all organic solvent is removed.
-
Hydrate the film by adding the pre-warmed (~37°C) target aqueous buffer to the flask.
-
Gently agitate or sonicate until the film is completely dissolved, forming a clear micellar solution. This stock solution can then be sterile-filtered and diluted for experiments.
-
Part 4: Advanced Strategy: Nanoparticle Formulation
Q: When should I consider more advanced techniques like nanoparticle formulations?
A: If you require high concentrations for in vivo studies, or if other methods fail to provide adequate stability and bioavailability, nanoparticle formulations are the next step.[19][20] Techniques like nanosuspensions reduce the drug's particle size to the nanometer range, which dramatically increases the surface area for dissolution according to the Noyes-Whitney equation.[20][21] These methods often require specialized equipment like high-pressure homogenizers or sonicators but can significantly improve a compound's performance.[21][22] Formulating poorly water-soluble compounds as pure drug nanoparticles is a modern drug-delivery strategy that has been shown to improve bioavailability for both oral and parenteral dosage forms.[19][23]
References
- BenchChem. (2025). Physicochemical Properties of 4'-Bromochalcone: A Technical Guide.
- BenchChem. (2025). An In-Depth Technical Guide to the Solubility of this compound in Organic Solvents.
- Kumar, S., & Singh, R. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Liversidge, G. G., & Cundy, K. C. (1995).
- MDPI. (n.d.).
- Gould, S., & Scott, R. C. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Ainurofiq, A., & Azhari, F. (2021).
- Gao, L., Liu, G., & Ma, J. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC - NIH.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Shegokar, R., & Müller, R. H. (2010). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
- Ali, H. S., York, P., & Blagden, N. (2010). Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs.
- Mura, P. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- ResearchGate. (2025).
- Barve, S. S., Mulla, R. A., & Sonje, S. S. (2024).
- Patel, M. R., Patel, N. M., & Patel, M. M. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- EvitaChem. (n.d.). Buy this compound (EVT-3159223) | 22966-09-2.
- Holmberg, K. (2018). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH.
- Hyda, Y. (2024).
- Blog. (2025).
- Zana, R. (2005).
- PubChem. (n.d.). 4'-Bromochalcone. NIH.
- Chem-Impex. (n.d.). 4'-Bromochalcone.
- BenchChem. (2025). Technical Support Center: Overcoming Chalcone Solubility in Biological Assays.
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- 4. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
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Stabilizing 4-Bromochalcone for long-term storage
Answering the urgent need for standardized handling protocols, this Technical Support Center provides researchers, scientists, and drug development professionals with a definitive guide to the long-term storage and stabilization of 4-Bromochalcone. Adhering to the highest standards of scientific integrity, this document synthesizes empirical data and field-proven insights to ensure the preservation of the compound's purity, activity, and shelf-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core properties?
This compound, with the chemical formula C₁₅H₁₁BrO, is a synthetic organic compound belonging to the chalcone family.[1] Chalcones are characterized by a 1,3-diphenyl-2-propen-1-one framework and serve as important precursors in the synthesis of various flavonoids and isoflavonoids.[2][3] The presence of a bromine atom at the para-position of one phenyl ring enhances its reactivity, making it a valuable intermediate in medicinal chemistry and materials science, particularly for developing anti-inflammatory and anti-cancer agents.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [1][5] |
| CAS Number | 2403-27-2; 22966-09-2 | [1][5][6] |
| Molecular Weight | 287.15 g/mol | [1][7][5] |
| Appearance | Pale yellow crystalline solid | [4][5] |
| Melting Point | 98 - 105 °C | [4][5] |
| Purity (Typical) | ≥ 98% (by HPLC) | [4][5] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. |[7] |
Q2: What are the primary handling hazards and safety precautions for this compound?
This compound is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8][9] Therefore, stringent safety measures are required during handling.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or chemical goggles, and a lab coat.[8][9][10]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Handling: Avoid all personal contact, including inhalation and direct skin/eye contact.[10] Prevent dust formation during handling.[8] After handling, wash hands thoroughly.[9]
-
First Aid:
-
If on skin: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[8][9]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[8][9]
-
If inhaled: Move the person into fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[8]
-
Troubleshooting Guide: Stability and Degradation
This section addresses common issues encountered during the storage and use of this compound, focusing on the causality behind the degradation and providing actionable solutions.
Q3: I noticed my solid this compound has changed color over time. What is the likely cause?
A change in color, typically darkening, is a visual indicator of chemical degradation. The primary culprits are exposure to light, elevated temperatures, and atmospheric oxygen. The α,β-unsaturated ketone moiety in the chalcone structure is inherently reactive and susceptible to several degradation pathways.[11][12] While stable under recommended conditions, exposure to harsh environments can compromise the compound's integrity.[7][8]
Q4: What are the common chemical degradation pathways for this compound?
The reactivity of the enone system makes this compound susceptible to several degradation mechanisms.[12] Understanding these pathways is critical for developing an effective stabilization strategy.
-
Oxidation: The conjugated double bond can be oxidized, especially in the presence of air (oxygen) and light, to form epoxides or other oxidized derivatives.[7][12]
-
Photoisomerization: Exposure to light, particularly UV radiation, can induce isomerization of the thermodynamically stable trans-isomer into the cis-isomer, altering its biological and chemical properties.[12]
-
Reduction: The double bond can be reduced to yield the corresponding saturated dihydrochalcone.[7][12]
-
Hydrolysis: While generally stable, extreme pH conditions can lead to hydrolysis.[7][12]
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for this compound.
Experimental Protocols and Best Practices
To ensure the long-term viability of this compound, the following protocols for storage and purity assessment must be strictly followed.
Protocol 1: Recommended Long-Term Storage
Improper storage is the most common cause of compound degradation. The following conditions are optimized to maintain the purity and stability of this compound.
Table 2: Recommended Storage Conditions
| Condition | Solid Form | In Solution | Rationale |
|---|---|---|---|
| Temperature | 0 - 8 °C [4] | -20 °C to -80 °C | Reduces molecular motion and slows the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas (Argon/Nitrogen) | Prevents oxidation of the reactive α,β-unsaturated ketone system.[12] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial/foil) | Prevents photo-induced degradation, such as photoisomerization.[12] |
| Moisture | Store with desiccant | Use anhydrous solvents | Prevents potential hydrolysis and moisture-mediated degradation. |
Step-by-Step Storage Procedure for Solid this compound:
-
Container Selection: Use a chemically inert, airtight container, such as an amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Before sealing, flush the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 30-60 seconds to displace air and oxygen.
-
Sealing: Tightly seal the vial cap. For extra protection, wrap the cap junction with Parafilm®.
-
Secondary Containment: Place the sealed vial inside a larger, labeled container that includes a desiccant pouch to absorb any ambient moisture.
-
Refrigeration: Store the secondary container in a refrigerator at the recommended temperature of 0 - 8 °C.[4] Ensure the storage location is dark.
The following workflow provides a decision-making guide for proper handling and storage upon receipt of the compound.
Caption: Workflow for handling and storing this compound.
Protocol 2: Assessing Purity and Detecting Degradation
Regularly assessing the purity of stored this compound is crucial to ensure the validity of experimental results. A simple Thin-Layer Chromatography (TLC) analysis can serve as a rapid and effective quality control check.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: 3:1 Hexanes/Ethyl Acetate solvent system[13]
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Step-by-Step TLC Procedure:
-
Sample Preparation: Prepare a dilute solution of your stored this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). If available, prepare a similar solution of a new, reference standard of this compound.
-
Spotting: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate. If using a reference, spot it alongside your sample.
-
Development: Place the TLC plate in a developing chamber containing the 3:1 hexanes/ethyl acetate mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Interpretation:
-
Pure Sample: A pure sample of this compound should show a single, well-defined spot.
-
Degraded Sample: The presence of additional spots (often at different Rf values) indicates the formation of degradation products or impurities. The appearance of a new spot or smearing is a clear sign of compromised purity.
-
For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method, as it can accurately determine the percentage purity.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the specific structures of any degradation products that may have formed.[2][14]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5355204, 4'-Bromochalcone. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5367147, this compound. Available at: [Link]
-
Pise, N., Raheja, R., & Prabhu, A. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available at: [Link]
-
Gu, Z., et al. (2021). Chalcone synthase is ubiquitinated and degraded via interactions with a RING-H2 protein in petals of Paeonia 'He Xie'. Journal of Experimental Botany. Available at: [Link]
-
Kumar, A., et al. (2023). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Applied Sciences. Available at: [Link]
-
Tökés, T., et al. (2015). Kinetic Analysis of Some Chalcones and Synthetic Chalcone Analogues on the Fenton-Reaction Initiated Deoxyribose Degradation Assay. Letters in Drug Design & Discovery. Available at: [Link]
-
JETIR (2019). SYNTHESIS OF CHALCONES. JETIR. Available at: [Link]
-
Johns, T. (2021). Synthesis of Substituted Chalcones. YouTube. Available at: [Link]
-
Sharma, R., et al. (2022). Review of Methods and Various Catalysts Used for Chalcone Synthesis. ResearchGate. Available at: [Link]
-
Chemistry Clicks (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available at: [Link]
-
D'Agrosa, C., et al. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Selected condensation reaction pathways for chalcones. Available at: [Link]
-
Andreu, I., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Available at: [Link]
-
Stusińska, P., et al. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. International Journal of Molecular Sciences. Available at: [Link]
-
de Oliveira, R. B., et al. (2012). Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells. Molecules. Available at: [Link]
Sources
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Technical Support Center: Interpreting the Mass Spectrum of 4-Bromochalcone
Welcome to the technical support guide for the mass spectral analysis of 4-bromochalcone (C₁₅H₁₁BrO). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the mass spectrum of this halogenated chalcone derivative. Here, we address common questions and troubleshooting scenarios encountered during experimental analysis, providing in-depth explanations grounded in established spectrometric principles.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular ion peaks for this compound and why do I see two prominent peaks of nearly equal intensity?
A1: For this compound, you should expect to see a pair of molecular ion peaks, [M]⁺ and [M+2]⁺, at m/z 286 and 288, respectively.[1][2] The molecular weight of this compound is approximately 287.15 g/mol . However, the presence of a bromine atom is the key to understanding this pattern.
Causality: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[3][4] Consequently, a molecule containing one bromine atom will present two molecular ion peaks in its mass spectrum, separated by 2 m/z units.[3][4] The peak at m/z 286 corresponds to the molecular ion containing the ⁷⁹Br isotope, while the peak at m/z 288 corresponds to the molecular ion with the ⁸¹Br isotope.[1] The nearly equal intensity of these two peaks is a characteristic signature of a monobrominated compound.[4]
Q2: I'm observing a significant peak at m/z 207. What does this fragment represent?
A2: A prominent peak at m/z 207 is a key indicator of the fragmentation of this compound and corresponds to the loss of the bromine atom from the molecular ion, forming the [M-Br]⁺ fragment.[1][2]
Mechanistic Insight: Halogens are good leaving groups, and under the high-energy conditions of mass spectrometry (like Electron Ionization), the C-Br bond can readily undergo cleavage.[5] The loss of a bromine radical from the molecular ion results in a more stable carbocation, which is why this fragment is often observed with significant intensity.
Q3: What are the other significant fragment ions I should expect to see in the mass spectrum of this compound?
A3: Besides the molecular ion peaks and the [M-Br]⁺ fragment, the mass spectrum of chalcones, including this compound, is characterized by several other key fragmentation pathways. These primarily involve cleavages around the α,β-unsaturated carbonyl system.
Expected Fragments:
-
m/z 183/185: This pair of peaks, showing the characteristic 1:1 isotopic pattern for bromine, likely corresponds to the [Br-C₆H₄-CO]⁺ fragment.
-
m/z 105: This peak is often attributed to the benzoyl cation, [C₆H₅CO]⁺, resulting from cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon.
-
m/z 77: A common fragment in the mass spectra of aromatic compounds, this peak corresponds to the phenyl cation, [C₆H₅]⁺.[2]
Troubleshooting Guide
Scenario 1: The molecular ion peaks at m/z 286/288 are very weak or absent.
-
Possible Cause 1: High Ionization Energy. Excessive ionization energy can lead to extensive fragmentation, depleting the abundance of the molecular ion.
-
Troubleshooting Step: If using a technique like Electron Ionization (EI), consider reducing the electron energy (if your instrument allows). Alternatively, a "softer" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed to generate more abundant molecular ions.[8]
-
-
Possible Cause 2: Thermal Degradation. Chalcones can be thermally labile. If the injection port or ion source temperature is too high, the molecule may degrade before ionization.
-
Troubleshooting Step: Reduce the ion source and, if applicable, the GC inlet temperature.
-
Scenario 2: I see an unexpected peak at m/z 366/368/370.
-
Possible Cause: Contamination with Chalcone Dibromide. This isotopic pattern, with three peaks in a 1:2:1 ratio, is characteristic of a molecule containing two bromine atoms.[9] Chalcone can react with bromine to form a dibromide derivative.
-
Troubleshooting Step: Review the synthesis and purification steps of your this compound to ensure no unreacted bromine or brominating agents are present.[10] Re-purify the sample if necessary.
-
Quantitative Data Summary
| m/z Value | Assignment | Interpretation |
| 286, 288 | [M]⁺, [M+2]⁺ | Molecular ion peaks, confirming the presence of one bromine atom.[1][2] |
| 207 | [M-Br]⁺ | Loss of a bromine atom from the molecular ion.[1][2] |
| 183, 185 | [BrC₆H₄CO]⁺ | Bromobenzoyl cation fragment. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment.[2] |
Experimental Protocol: Acquiring a Mass Spectrum of this compound
This protocol outlines a general procedure for obtaining a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, dichloromethane)
-
GC-MS instrument with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup:
-
Set the GC inlet temperature to 250 °C.
-
Use a suitable capillary column (e.g., HP-5ms).
-
Set the oven temperature program (e.g., start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min).
-
Set the ion source temperature to 230 °C.
-
Set the electron energy to 70 eV.
-
Set the mass analyzer to scan a range of m/z 50-400.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: Acquire the mass spectrum of the peak corresponding to the elution of this compound.
-
Data Analysis: Analyze the acquired spectrum, identifying the molecular ion peaks and key fragment ions. Compare the observed spectrum with reference spectra if available.
Visualizing Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
References
-
Tai, Y., Pei, S., Wan, J., Cao, X., & Pan, Y. (2006). Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. Available from: [Link]
-
ResearchGate. (n.d.). Proposed MS fragmentation pathway for chalcone derivatives. Available from: [Link]
-
SciSpace. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Available from: [Link]
-
PubChem. (n.d.). 4'-Bromochalcone. Available from: [Link]
-
Odinity. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Available from: [Link]
-
Chemguide. (n.d.). The M+2 peak in mass spectra. Available from: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available from: [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available from: [Link]
-
Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2012). Spectral Properties of Chalcones II. Available from: [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]
-
ResearchGate. (2025). Structural assignment of chalcones and differentiation of their isomeric derivatives by electron ionization induced fragmentation. Available from: [Link]
-
PubChem. (n.d.). Chalcone. Available from: [Link]
-
PubChemLite. (n.d.). This compound (C15H11BrO). Available from: [Link]
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Technical Support Center: Troubleshooting Low Cell Viability in 4-Bromochalcone Cytotoxicity Assays
Welcome to the technical support center for researchers utilizing 4-Bromochalcone in cytotoxicity assays. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to ensure the accuracy and reproducibility of your experimental results. As specialists in the field, we understand that unexpected low cell viability can be a significant roadblock. This resource is structured to help you diagnose and resolve these issues by explaining the underlying scientific principles of your experimental choices.
Understanding this compound
This compound is a derivative of chalcone, a class of compounds belonging to the flavonoid family.[1][2] It is characterized by an open-chain structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1][3] The presence of a bromine atom at the 4'-position often enhances the lipophilicity and biological activity of the molecule.[1] this compound is typically a pale yellow crystalline solid, soluble in organic solvents like ethanol and dichloromethane but insoluble in water.[3][4] It is generally stable under standard laboratory conditions.[4]
The primary mechanism of action for the anticancer effects of this compound and its derivatives is the induction of apoptosis (programmed cell death), often initiated by the generation of reactive oxygen species (ROS).[3][5] This can lead to mitochondrial dysfunction and the activation of caspase cascades.[5] Some brominated chalcones have been shown to up-regulate the expression of death receptors like DR4 and DR5, further promoting apoptosis.[5] Studies have also indicated that brominated chalcones can decrease the expression of the anti-apoptotic protein Bcl-2.[6][7]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this compound.
Q1: My untreated control cells show low viability. What are the likely causes?
Low viability in your negative control group points to a systemic issue with your experimental setup rather than a compound-specific effect. The primary culprits are often suboptimal cell culture conditions, contamination, or procedural errors.
-
Suboptimal Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and not over-confluent, as over-confluency can lead to spontaneous cell death.[8] Consistent passaging is also crucial.[8]
-
Microbial Contamination: Bacterial or yeast contamination can impact cell health and may also interfere with certain assay readouts, such as by reducing the MTT reagent, leading to false signals.[8] Visually inspect your plates for any signs of contamination.
-
Procedural Issues: Overly forceful pipetting during media changes or reagent addition can physically damage cell membranes.[8] Additionally, ensure your incubator provides a stable environment with correct temperature and CO2 levels, as fluctuations can stress the cells.[9]
Q2: I'm observing precipitation of this compound in my culture medium. How can I address this?
This compound is sparingly soluble in aqueous solutions.[4] Precipitation indicates that the compound's concentration exceeds its solubility limit in your culture medium.
-
Check Solvent Concentration: Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds.[10] However, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8] Some cell lines can be sensitive to even lower concentrations of DMSO.[10][11]
-
Optimize Stock Concentration: Prepare a higher concentration stock solution of this compound in a suitable solvent like DMSO. This allows you to add a smaller volume to your culture medium to achieve the desired final concentration, thereby keeping the solvent concentration low.
-
Gentle Mixing: Ensure the compound is thoroughly mixed in the medium before adding it to the cells.[8]
Q3: My absorbance/fluorescence readings in my viability assay are very low across all wells, including controls.
Low signal intensity across the entire plate often suggests a problem with the assay reagents or the detection step.
-
Optimize Cell Seeding Density: Too few cells will result in a signal that is difficult to distinguish from the background.[8][12] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[9]
-
Reagent Preparation and Storage: Prepare fresh reagents whenever possible.[8] If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[8] For instance, MTT solution should be protected from light and stored at -20°C for long-term stability.[13]
-
Incubation Times: Ensure that the incubation times for cell seeding, compound treatment, and assay reagent addition are consistent and sufficient.[8][14] For MTT assays, an incubation of 2-4 hours is typical, but some cell types may require longer.[12]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving persistent issues with low cell viability in your this compound cytotoxicity assays.
Issue 1: High Variability Between Replicate Wells
High standard deviations between your technical replicates can obscure the true effect of your compound.
Potential Causes & Solutions:
-
Uneven Cell Seeding:
-
Explanation: A non-uniform distribution of cells across the wells of your microplate is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between pipetting to prevent settling.[9] Using a multichannel pipette can introduce variability if not used carefully; ensure all tips are drawing and dispensing equal volumes.[14]
-
-
Edge Effects:
-
Explanation: Wells on the periphery of a 96-well plate are prone to uneven evaporation, which can concentrate media components and affect cell growth.[15]
-
Solution: To mitigate this, fill the outer wells with sterile PBS or culture medium to maintain humidity.[15] It is also good practice to not use the outermost wells for experimental samples.[15]
-
-
Inconsistent Reagent Addition:
-
Explanation: Variations in the volume of compound or assay reagents added to each well will lead to inconsistent results.
-
Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing air bubbles.
-
Issue 2: Discrepancy Between Microscopy and Assay Results
You observe significant cell death under the microscope, but your viability assay (e.g., MTT) shows unexpectedly high viability, or your cytotoxicity assay (e.g., LDH) shows low cytotoxicity.
Potential Causes & Solutions:
-
Assay Principle Mismatch:
-
Explanation: Different assays measure different aspects of cell health. MTT assays measure metabolic activity, which may not always directly correlate with cell number or membrane integrity, especially if your compound affects mitochondrial function without immediately causing cell lysis.[15][16] Conversely, an LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a hallmark of necrosis but may be delayed in apoptosis.[16][17]
-
Solution: Consider using a multi-parametric approach. For instance, you could complement your MTT assay with a cytotoxicity assay that measures membrane integrity, like an LDH release assay or a dye-exclusion assay (e.g., Trypan Blue).[15] For real-time analysis of cytotoxicity, assays like the CellTox™ Green Cytotoxicity Assay can be beneficial as they measure the fluorescence of a dye that binds to the DNA of membrane-compromised cells.[18]
-
-
Timing of Assay:
-
Explanation: The cytotoxic effects of this compound, which often acts by inducing apoptosis, may have a delayed onset.[5][6] If you perform your assay too early, you may not capture the full extent of cell death.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for your assay. This will help you identify the time point at which the maximum cytotoxic effect is observed.
-
Issue 3: Unexpectedly High Cytotoxicity at Low Concentrations of this compound
If you are observing significant cell death at concentrations much lower than reported in the literature, consider these possibilities.
Potential Causes & Solutions:
-
Solvent Cytotoxicity:
-
Explanation: As mentioned previously, the solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations.[10][19] The sensitivity to DMSO can vary significantly between different cell lines.[11]
-
Solution: Run a solvent control experiment where you treat cells with the same concentrations of DMSO that are present in your experimental wells. This will allow you to distinguish between the cytotoxicity of the solvent and your compound. Aim to keep the final DMSO concentration below 0.5%.[8]
-
-
Compound Stability and Handling:
-
Explanation: While generally stable, improper storage or handling of this compound could potentially lead to degradation into a more toxic substance.[4]
-
Solution: Store the compound as recommended by the supplier, typically in a cool, dark, and dry place.[20][21] Prepare fresh dilutions from your stock solution for each experiment.
-
-
Cell Line Sensitivity:
-
Explanation: Different cell lines can exhibit vastly different sensitivities to the same compound.
-
Solution: If you are using a new cell line, it is essential to perform a dose-response experiment over a wide range of concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth) for that specific cell line.
-
Data Presentation
Table 1: Troubleshooting Summary for Low Cell Viability in this compound Assays
| Observed Issue | Potential Cause | Recommended Action |
| Low viability in untreated controls | Suboptimal cell culture conditions | Ensure cells are healthy and not over-confluent.[8] |
| Microbial contamination | Visually inspect for contamination; use aseptic techniques.[8] | |
| Procedural errors (e.g., harsh pipetting) | Handle cells gently.[8] | |
| Compound precipitation in media | Exceeding solubility limit | Check final solvent concentration (keep DMSO <0.5%).[8] |
| Insufficient mixing | Ensure thorough mixing of the compound in the media.[8] | |
| Low signal across the entire plate | Suboptimal cell seeding density | Perform a cell titration to find the optimal density.[9] |
| Reagent issues | Prepare fresh reagents and store them properly.[8] | |
| Insufficient incubation times | Optimize incubation times for all steps.[8] | |
| High variability between replicates | Uneven cell seeding | Ensure a homogenous cell suspension.[9] |
| Edge effects | Fill outer wells with sterile PBS or media.[15] | |
| Discrepancy between microscopy and assay | Assay principle mismatch | Use a multi-parametric approach (e.g., combine MTT and LDH assays).[15][16] |
| Incorrect timing of assay | Perform a time-course experiment. | |
| High cytotoxicity at low concentrations | Solvent cytotoxicity | Run a solvent control experiment.[10] |
| Compound instability | Store and handle the compound properly.[20] | |
| High cell line sensitivity | Perform a dose-response experiment to determine the IC50. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[13][22]
Materials:
-
Cells in culture
-
This compound
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[13]
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14][15] Incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate controls (untreated cells and solvent control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[12][23]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][23]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) into the culture supernatant upon cell membrane damage.[17]
Materials:
-
Cells in culture
-
This compound
-
Complete culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (often included in the kit)
-
96-well plate
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, gently centrifuge the plate if working with suspension cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[24]
-
Maximum LDH Release Control: To determine the maximum LDH release, add lysis solution to control wells and incubate for a sufficient time to lyse all cells.[25]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (typically up to 30 minutes).[26]
-
Stop Reaction and Measurement: Add the stop solution to each well. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[24]
Visualizations
Experimental Workflow for Troubleshooting Cytotoxicity Assays
Caption: A flowchart outlining the logical steps for troubleshooting low cell viability in cytotoxicity assays.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis, highlighting the role of ROS and key regulatory proteins.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bircan, E., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
-
Arianingrum, R., & Arty, I. S. (2018). The Effect of Bromo Chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D Breast Cancer Cells. AIP Conference Proceedings. Retrieved from [Link]
-
AIP Publishing. (2018, October 29). The effect of bromo chalcone [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D breast cancer cells. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
FDCELL. (2023, October 28). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
AVESIS. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]
-
Kaja, S., et al. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. Retrieved from [Link]
-
Al-Ani, L., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. Retrieved from [Link]
-
Arianingrum, R., & Arty, I. S. (2023). Bromo Chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) Induces Apoptosis on HeLa Cancer Cells. AIP Conference Proceedings. Retrieved from [Link]
-
AIP Publishing. (2023, March 17). Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) induces apoptosis on HeLa cancer cells. Retrieved from [Link]
-
Semantic Scholar. (2022). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Bromochalcone. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Chan, G. K., et al. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Retrieved from [Link]
-
AIP Publishing. (2020, June 30). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Retrieved from [Link]
-
Zhang, S., et al. (n.d.). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. NIH. Retrieved from [Link]
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
Reddit. (2019, September 18). How can I improve my cytotoxicity assays?. r/labrats. Retrieved from [Link]
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- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Optimizing reaction conditions for the epoxidation of 4-Bromochalcone
This guide is designed for researchers, scientists, and professionals in drug development engaged in the epoxidation of 4-Bromochalcone. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical transformation. The content is structured to offer not just procedural steps, but also the underlying chemical principles to empower effective problem-solving in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the epoxidation of this compound, providing a foundational understanding for optimizing reaction conditions.
Q1: What are the most common methods for the epoxidation of this compound?
A1: The epoxidation of this compound, an α,β-unsaturated ketone, is typically achieved through nucleophilic epoxidation methods due to the electron-deficient nature of the double bond. The most prevalent methods include:
-
Alkaline Hydrogen Peroxide (Weitz-Scheffer Reaction): This is a widely used method where a hydroperoxide anion acts as the nucleophile.[1] It is often carried out in a biphasic system with a phase-transfer catalyst to enhance reaction rates.[1][2]
-
Organocatalytic Epoxidation: Chiral organocatalysts, such as those derived from amino acids (e.g., proline) or cinchona alkaloids, can be employed to achieve asymmetric epoxidation.[3][4][5]
-
Peroxy Acids (e.g., m-CPBA): While peroxy acids are generally more effective for electron-rich alkenes, they can be used for electron-poor alkenes like chalcones, though reaction conditions may require optimization.[6][7][8]
Q2: Why is my yield of this compound epoxide consistently low?
A2: Low yields can stem from several factors. The electron-withdrawing nature of the bromine atom and the carbonyl group deactivates the double bond towards electrophilic attack, making nucleophilic epoxidation the preferred route.[8] Potential causes for low yield include:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing in biphasic systems.
-
Side reactions: The presence of strong bases can lead to side reactions, such as the retro-aldol condensation of the starting chalcone.[9]
-
Substrate purity: Impurities in the starting this compound can interfere with the reaction.[10]
-
Reagent degradation: The oxidizing agent, particularly hydrogen peroxide, can decompose over time.
Q3: What are the expected spectroscopic signatures for successful epoxidation of this compound?
A3: Successful formation of the epoxide can be confirmed by spectroscopic analysis. In ¹H NMR, the disappearance of the vinyl protons of the chalcone and the appearance of two new signals corresponding to the protons on the epoxide ring are key indicators.[11] In IR spectroscopy, the characteristic C=C stretching frequency of the chalcone will disappear, while the C-O stretching of the epoxide ring will appear.
Q4: Can I achieve stereoselective epoxidation of this compound?
A4: Yes, stereoselective epoxidation is achievable through various methods. Chiral phase-transfer catalysts, often derived from cinchona alkaloids or chiral crown ethers, have been successfully used in asymmetric epoxidation of chalcones.[4][5][12] Additionally, organocatalytic methods employing chiral catalysts like proline derivatives can also provide enantiomerically enriched epoxides.[3] The Jacobsen-Katsuki epoxidation, while typically used for unfunctionalized alkenes, can also be adapted for some α,β-unsaturated systems.[13][14][15][16]
II. Troubleshooting Guide
This section provides a detailed breakdown of common experimental issues, their probable causes, and systematic solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows predominantly starting material (this compound).
-
Low isolated yield of the desired epoxide.
Potential Causes & Solutions:
-
Cause A: Inefficient Nucleophilic Attack. The α,β-unsaturated system in this compound is electron-deficient, but the nucleophilicity of the hydroperoxide anion (from H₂O₂) is crucial.
-
Solution 1: Optimize Base Concentration. The concentration of the base (e.g., NaOH, K₂CO₃) is critical.[9] Too little base will not generate sufficient hydroperoxide anion, while too much can promote side reactions. A systematic screening of base concentration is recommended.
-
Solution 2: Employ a Phase-Transfer Catalyst (PTC). In biphasic systems (e.g., organic solvent and aqueous H₂O₂/base), a PTC like tetrabutylammonium bromide (TBAB) or a chiral ammonium salt is essential to transport the hydroperoxide anion into the organic phase where the chalcone is dissolved.[1][2][4]
-
-
Cause B: Inactive or Decomposed Oxidant. Hydrogen peroxide is susceptible to decomposition, especially in the presence of metal impurities or upon prolonged storage.
-
Solution: Use Fresh Hydrogen Peroxide. Always use a fresh, properly stored solution of hydrogen peroxide. The concentration should be verified if decomposition is suspected.
-
-
Cause C: Suboptimal Reaction Temperature. Epoxidation reactions are often temperature-sensitive.
-
Solution: Control the Reaction Temperature. Many chalcone epoxidations are performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and decomposition of the oxidant.[5][17] If the reaction is sluggish, a modest increase in temperature may be beneficial, but this should be monitored carefully by TLC.
-
Experimental Protocol: Alkaline Hydrogen Peroxide Epoxidation of this compound
This protocol provides a starting point for the epoxidation of this compound using the Weitz-Scheffer method.
-
Dissolve this compound (1.0 eq.) in a suitable organic solvent (e.g., methanol, dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.[17]
-
Cool the solution in an ice-water bath to 0 °C.[17]
-
Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq.) if using a biphasic system.
-
Slowly add an aqueous solution of base (e.g., 2M NaOH) dropwise while stirring vigorously.[17]
-
Add 30% hydrogen peroxide (2.0-3.0 eq.) dropwise, maintaining the temperature at 0-5 °C.[17]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a large volume of cold water.[17]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[17]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots on the TLC plate in addition to the starting material and desired product.
-
Difficulty in purifying the final product.
Potential Causes & Solutions:
-
Cause A: Baeyer-Villiger Oxidation. The ketone moiety of the chalcone or the epoxide product can undergo Baeyer-Villiger oxidation in the presence of a peroxy acid oxidant, leading to ester byproducts. This is less common with alkaline hydrogen peroxide but can occur with m-CPBA.
-
Solution: Choose the Appropriate Oxidant. For α,β-unsaturated ketones, alkaline hydrogen peroxide is generally preferred to minimize this side reaction.[8]
-
-
Cause B: Retro-Aldol or Other Base-Catalyzed Reactions. Strong basic conditions can lead to the cleavage of the chalcone backbone or other undesired reactions.[9]
-
Solution 1: Use a Milder Base. Consider using a weaker base like potassium carbonate instead of sodium hydroxide.[9]
-
Solution 2: Control Base Addition. Add the base slowly and at a low temperature to control the exotherm and minimize localized high concentrations of base.
-
-
Cause C: Epoxide Ring Opening. The epoxide ring can be susceptible to nucleophilic attack, especially under acidic or strongly basic conditions, leading to diol formation or other rearranged products.
-
Solution: Maintain Neutral or Mildly Basic pH during Workup. Ensure that the workup conditions are not overly acidic or basic to prevent the opening of the newly formed epoxide ring.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Epoxidation Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observed Yield |
| Base | NaOH (2M) | K₂CO₃ (2M) | LiOH (2M) | Varies |
| Solvent | Methanol | Dichloromethane | Toluene | Varies |
| Temperature | 0 °C | Room Temp. | 40 °C | Varies |
| Catalyst | None | TBAB | Chiral PTC | Varies |
This table is illustrative. Researchers should populate it with their experimental data to identify optimal conditions.
Visualization of Key Processes
Reaction Mechanism: Alkaline Epoxidation of this compound
Caption: Mechanism of the Weitz-Scheffer epoxidation of this compound.
Troubleshooting Workflow
Sources
- 1. engfac.cooper.edu [engfac.cooper.edu]
- 2. scribd.com [scribd.com]
- 3. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. orgosolver.com [orgosolver.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. posters.unh.edu [posters.unh.edu]
- 12. researchgate.net [researchgate.net]
- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 16. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Technical Support Center: 4-Bromochalcone Synthesis
A Guide to Preventing Dimerization and Other Side Reactions
Welcome to the Technical Support Center for 4-Bromochalcone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Dimerization of this compound is a common challenge that can significantly impact yield and purity. This document provides in-depth troubleshooting advice, mechanistic insights, and preventative protocols to help you achieve optimal results in your experiments.
Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on preventing the formation of dimeric impurities.
Q1: My final product is a sticky oil or a gummy solid, not the expected crystalline this compound. What is the likely cause?
A1: An oily or gummy product often indicates the presence of significant impurities that inhibit crystallization. The most common impurity in this context is a dimeric adduct formed through a Michael addition side reaction.[1] In this reaction, the enolate of the starting material, 4-bromoacetophenone, attacks the β-carbon of the newly formed this compound. The presence of unreacted starting materials or other side products can also contribute to this issue. It is recommended to proceed with column chromatography for purification, as recrystallization may be challenging.[2]
Q2: My TLC plate shows multiple spots, even after what I thought was a complete reaction. One of the spots has a lower Rf value than my desired product. What could this be?
A2: The presence of multiple spots on your TLC plate confirms the formation of side products. The spot with a lower Rf value is likely the dimeric Michael adduct, which is more polar than the target this compound. Other spots could correspond to unreacted starting materials (4-bromoacetophenone and benzaldehyde) or the intermediate aldol addition product that has not fully dehydrated.
Q3: I'm experiencing low yields of this compound, and I suspect dimerization is the culprit. What are the key reaction conditions I should re-evaluate?
A3: Several factors in the Claisen-Schmidt condensation can promote the Michael addition side reaction, leading to dimerization and reduced yields of your desired product.[1] The primary conditions to scrutinize are:
-
Base Concentration and Strength: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) at high concentrations will increase the concentration of the 4-bromoacetophenone enolate, which acts as the Michael donor.[1]
-
Temperature: Elevated reaction temperatures provide the activation energy for the Michael addition to occur.[3]
-
Reaction Time: Prolonged reaction times, especially after the formation of the this compound, increase the likelihood of the subsequent Michael addition.[1]
-
Stoichiometry: An excess of 4-bromoacetophenone can lead to a higher concentration of the nucleophilic enolate, favoring the side reaction.[1]
Q4: How can I confirm that the impurity is a dimer and not something else?
A4: Spectroscopic analysis is key to identifying the dimeric adduct. In the ¹H NMR spectrum, the dimer will show complex signals in the aliphatic region (typically 3-5 ppm) corresponding to the newly formed C-H bonds, which are absent in the spectrum of pure this compound.[2] Mass spectrometry is also a definitive technique; the dimer will have a molecular weight that is the sum of this compound and 4-bromoacetophenone.
Expert Insights & Mechanistic Deep Dive
Understanding the underlying mechanisms of both the desired reaction and the competing side reactions is crucial for effective troubleshooting and prevention.
The Claisen-Schmidt Condensation: The Desired Pathway
The synthesis of this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation.[4] This reaction involves the condensation of 4-bromoacetophenone with benzaldehyde. The base abstracts an α-proton from the 4-bromoacetophenone to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily dehydrates to yield the stable, conjugated α,β-unsaturated ketone, this compound.
The Michael Addition: The Dimerization Culprit
The primary dimerization pathway is a Michael (1,4-conjugate) addition reaction.[1] This occurs when the enolate of 4-bromoacetophenone, instead of reacting with benzaldehyde, attacks the electron-deficient β-carbon of the already-formed this compound. This leads to the formation of a 1,5-dicarbonyl compound, a dimeric adduct.
Caption: Mechanism of Dimerization via Michael Addition
Preventative Protocols
To minimize the formation of dimeric byproducts, careful control of reaction conditions is paramount. Below are detailed protocols designed to favor the formation of this compound.
Protocol 1: Modified Claisen-Schmidt Condensation with Temperature Control
This protocol utilizes a standard base-catalyzed reaction with stringent temperature control to suppress the Michael addition side reaction.[1]
Materials:
-
4-Bromoacetophenone (10 mmol)
-
Benzaldehyde (10 mmol)
-
Ethanol (20 mL)
-
10% Sodium Hydroxide (NaOH) solution (5 mL)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (20 mL).
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add the 10% NaOH solution dropwise to the cooled mixture over 15-20 minutes. Maintaining a low temperature is critical at this stage.
-
Continue stirring the reaction mixture in the ice bath.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.[1]
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude this compound.
-
Filter the solid product, wash it with cold water until the filtrate is neutral, and then dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Solvent-Free Grinding Method
This "green chemistry" approach can reduce reaction times and minimize side reactions by eliminating the solvent.[2]
Materials:
-
4-Bromoacetophenone (10 mmol)
-
Benzaldehyde (10 mmol)
-
Solid Sodium Hydroxide (NaOH) (10 mmol)
-
Mortar and pestle
Procedure:
-
Place 4-bromoacetophenone (10 mmol), benzaldehyde (10 mmol), and solid NaOH (10 mmol) in a mortar.
-
Grind the mixture vigorously with the pestle for 5-10 minutes. The mixture will typically form a paste and may change color.
-
After grinding, add ice-cold water to the mortar and stir until the paste solidifies.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual NaOH.
-
Recrystallize the crude product from ethanol for purification.
Key Parameters for Preventing Dimerization
| Parameter | Recommendation for Minimizing Dimerization | Rationale |
| Base | Use a milder base (e.g., potassium carbonate) or a catalytic amount of a strong base.[2] | Reduces the equilibrium concentration of the reactive enolate.[2] |
| Temperature | Maintain low temperatures (0-5 °C) using an ice bath.[1] | Decreases the rate of the Michael addition side reaction.[1] |
| Reaction Time | Monitor the reaction closely with TLC and quench it as soon as the starting materials are consumed (typically 2-4 hours).[1] | Prevents the formed chalcone from reacting further to form the dimer.[1] |
| Solvent | Consider aprotic or solvent-free conditions.[2] | Protic solvents like ethanol can sometimes facilitate the Michael addition.[2] |
Purification of this compound
Should dimerization still occur, effective purification is essential.
-
Recrystallization: If the amount of dimeric impurity is minor, recrystallization from a suitable solvent like ethanol can be effective. The dimer may have different solubility characteristics than the desired product.[2]
-
Column Chromatography: For significant amounts of impurities or an oily product, column chromatography is the most reliable purification method.[2] A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the less polar this compound from the more polar dimeric adduct.
Visualization of Experimental Workflow
Caption: Workflow for Preventing Dimerization
By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the yield and purity of this compound, paving the way for more reliable and reproducible results in their downstream applications.
References
-
Physical Chemistry Chemical Physics. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. RSC Publishing. Retrieved from [Link]
-
Odinity. (2014). Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]
-
Jurnal Kimia dan Pendidikan Kimia. (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromochalcone for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromochalcone. As a key intermediate in the development of novel therapeutics, ensuring a reliable and scalable synthesis protocol is paramount.[1][2] This document moves beyond a simple recitation of steps to offer in-depth troubleshooting, answers to frequently asked questions, and the scientific rationale behind key process decisions, ensuring both success and understanding in your laboratory work.
The primary route for synthesizing this compound is the Claisen-Schmidt condensation, a robust base-catalyzed reaction between 4-bromoacetophenone and benzaldehyde.[3][4] While straightforward on a small scale, scaling up for preclinical demands introduces challenges related to yield, purity, and process control. This guide is structured to address these challenges directly.
Troubleshooting Guide: From Bench Scale to Preclinical Batches
This section addresses specific issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Question 1: My reaction yield is significantly lower upon scaling up. What are the primary causes and how can I mitigate this?
Low yield is the most common scale-up challenge and can stem from several factors. A systematic approach is crucial for diagnosis.[5]
-
Potential Cause 1: Inefficient Mixing & Mass Transfer: On a larger scale, simple magnetic stirring may be insufficient to maintain a homogenous mixture, especially as the product begins to precipitate. This leads to localized "hot spots" of reactants and catalysts, reducing overall reaction efficiency.
-
Solution: Employ mechanical overhead stirring to ensure vigorous and uniform agitation throughout the reaction vessel. For multi-liter reactions, consider the geometry of the reactor and stirrer blade to eliminate dead zones.
-
-
Potential Cause 2: Thermal Control Issues: The Claisen-Schmidt condensation is exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to dissipate heat. Uncontrolled temperature increases can promote side reactions.[6]
-
Solution: Conduct the reaction in a jacketed reactor with a circulating cooling system. For scaled-up additions, add the base catalyst (e.g., NaOH solution) slowly and monitor the internal temperature closely. Pre-cooling the initial reactant solution in an ice bath before adding the catalyst is also a standard practice.[2]
-
-
Potential Cause 3: Impure Starting Materials: The purity of reactants is critical. Benzaldehyde is prone to air oxidation, forming benzoic acid, which will be neutralized by the base catalyst, effectively reducing the catalyst's concentration and inhibiting the reaction.[6]
-
Solution: Use freshly distilled benzaldehyde for each large-scale run. Confirm the purity of 4-bromoacetophenone via melting point or NMR analysis before starting.[7]
-
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Question 2: The crude product is an oil or sticky solid, making it difficult to filter and handle. Why does this happen and what can I do?
This issue typically points to the presence of unreacted starting materials or the formation of non-crystalline side products.[8]
-
Potential Cause 1: Incomplete Reaction: If the reaction has not gone to completion, the presence of liquid benzaldehyde and dissolved 4-bromoacetophenone will result in an oily product.
-
Potential Cause 2: Formation of Aldol Addition Intermediate: The reaction proceeds via a β-hydroxy ketone intermediate (an aldol adduct). Under certain conditions (e.g., lower temperatures or insufficient base), this intermediate may not fully dehydrate to the chalcone. These intermediates are often oils or low-melting-point solids.[8]
-
Solution: Ensure a sufficient concentration of the base catalyst is present to promote the dehydration step. If an oily product is obtained, attempting to redissolve it in the reaction solvent and stirring for a longer period with the base may drive the dehydration to completion.
-
-
Workaround for Oily Products: If crystallization cannot be induced, switch the purification method. Instead of recrystallization, purify the crude oil using column chromatography on silica gel, typically with a hexane/ethyl acetate solvent system.[8]
Question 3: My final product is difficult to purify by recrystallization and has a broad melting point range. How can I improve purity?
A broad melting point range is a clear indicator of impurities.[9][10] If standard recrystallization from ethanol is ineffective, it suggests the presence of impurities with similar solubility profiles to this compound.
-
Potential Cause 1: Michael Addition Side Product: The desired this compound product can act as a Michael acceptor and react with another enolate ion from 4-bromoacetophenone. This forms a 1,5-dicarbonyl byproduct which can be difficult to remove.
-
Solution: This side reaction is favored by a high concentration of the ketone enolate. Control this by adding the 4-bromoacetophenone solution slowly to the mixture of benzaldehyde and base, rather than the other way around. This maintains a low instantaneous concentration of the enolate.
-
-
Potential Cause 2: Cannizzaro Reaction Byproducts: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo a self-redox reaction (the Cannizzaro reaction) to produce benzyl alcohol and sodium benzoate.[6]
-
Solution: Avoid excessively high concentrations of the base catalyst. Running the reaction at or below room temperature also disfavors this side reaction.[6]
-
-
Advanced Purification: If co-crystallization of impurities persists, a multi-step purification may be necessary. First, wash the crude solid thoroughly with a solvent that selectively dissolves the impurities but not the product. For example, a cold wash with a low-polarity solvent might remove residual benzaldehyde. Following this, proceed with recrystallization from hot ethanol.[8]
Summary of Common Troubleshooting Issues
| Issue | Potential Cause(s) | Recommended Solutions & Rationale |
| Low Yield | Inefficient mixing; Poor temperature control; Impure reactants.[5] | Use mechanical overhead stirring. Employ a jacketed reactor for heat management. Use freshly distilled benzaldehyde to avoid side reactions with benzoic acid.[6] |
| Oily/Sticky Product | Incomplete reaction; Presence of aldol intermediate.[8] | Monitor reaction to completion with TLC. Ensure sufficient base is used to promote dehydration. If necessary, purify via column chromatography.[8] |
| Difficult Purification | Presence of side products (Michael adduct, Cannizzaro products).[6][8] | Control stoichiometry and addition order to minimize Michael addition. Use moderate base concentration and temperature to prevent the Cannizzaro reaction.[6] |
| Formation of White Precipitate | Formation of sodium benzoate from the Cannizzaro reaction.[6] | Lower the base concentration and reaction temperature. This disproportionation reaction is favored by harsh conditions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Claisen-Schmidt condensation for this compound synthesis? The reaction proceeds in three main steps[9][11]:
-
Enolate Formation: A hydroxide ion from the base (e.g., NaOH) removes an acidic α-hydrogen from 4-bromoacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by water, forming a β-hydroxy ketone (aldol adduct), which then rapidly dehydrates under the basic conditions to yield the final α,β-unsaturated ketone, this compound, which is highly conjugated and thermodynamically stable.[12]
Q2: How should I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is the most efficient method.[8] Use a silica plate and a mobile phase such as 5:1 n-hexane:ethyl acetate.[9] Spot the starting materials (4-bromoacetophenone and benzaldehyde) and the reaction mixture. The reaction is complete when the starting material spots disappear and a new, typically less polar spot for the this compound product is dominant.
Q3: Are there greener or more efficient alternatives to the conventional method? Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative. It offers significantly reduced reaction times (minutes vs. hours), often with improved yields and cleaner reaction profiles due to rapid and uniform heating.[9][13][14] Studies have shown that this compound can be synthesized in under a minute using microwave irradiation, compared to 3 hours for the conventional room temperature method.[3][9]
Comparison of Synthesis Methods
| Parameter | Conventional Method | Microwave-Assisted Method | Reference(s) |
| Reaction Time | ~3 hours | ~45 seconds | [3][9] |
| Typical Yield | ~94% | ~89% | [3][9] |
| Energy Input | Continuous stirring for hours | High power for a short duration | [9] |
| Scalability | Well-established for large scale | Can be challenging for large volumes; requires specialized equipment | [15] |
Q4: What is the best way to purify the final product for preclinical use? For preclinical studies, high purity (>98%) is essential. The most common and effective method is recrystallization from ethanol.[1][8][9] The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly. The pure this compound will crystallize out, leaving impurities behind in the solvent. The process may need to be repeated to achieve the desired purity. The purity should be confirmed using analytical methods.
Experimental Protocols
Protocol 1: Conventional Synthesis at Room Temperature (Scalable)
This protocol is adapted from established literature procedures.[9][16]
-
Reactant Preparation: In a suitable jacketed reactor equipped with an overhead mechanical stirrer and a temperature probe, dissolve 4-bromoacetophenone (1.0 eq) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 eq).
-
Catalysis: Begin cooling the reactor jacket. Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (1.5 eq) dropwise to the mixture, ensuring the internal temperature does not exceed 25-30°C.[9]
-
Reaction: Continue to stir the mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.[3][9]
-
Work-up: Once the reaction is complete, quench the mixture by pouring it into a larger vessel containing crushed ice and water.
-
Isolation: A yellow precipitate of crude this compound will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral (pH ~7). This removes the base and other water-soluble impurities.[9]
-
Purification: Purify the crude product by recrystallization from hot ethanol. Dry the final crystalline product in a vacuum oven.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on published microwave-assisted methods.[9][13]
-
Reactant Preparation: In a microwave-safe reaction vessel, place 4-bromoacetophenone (1.0 eq) and benzaldehyde (1.0 eq). Add a small amount of ethanol to dissolve the solids.
-
Catalysis: Add a few drops of 10% aqueous NaOH.
-
Reaction: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 140 watts) for a short duration (e.g., 45-90 seconds).[9]
-
Work-up & Isolation: After the reaction, cool the vessel in an ice bath. A precipitate should form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Dry the crude product and purify by recrystallization from ethanol.
Characterization & Quality Control
To ensure the suitability of this compound for preclinical studies, rigorous analytical characterization is required.
Key Analytical Parameters
| Technique | Parameter | Expected Result | Reference(s) |
| Melting Point | Melting Range | 103-107 °C. A narrow range (<2°C) indicates high purity. | [9][10] |
| TLC | Rf Value | Varies with eluent; typically ~0.5-0.6 in 5:1 n-hexane:ethyl acetate. | [9] |
| FT-IR | Key Stretches (cm⁻¹) | ~1660 (C=O, conjugated ketone), ~1600 (aromatic C=C). | [1][17] |
| ¹H-NMR | Key Signals (ppm) | Multiplets in the aromatic region (~7.4-8.0 ppm). | [9][18] |
| ¹³C-NMR | Key Signals (ppm) | Carbonyl carbon (~190 ppm). | [9][18] |
| Mass Spectrometry | Molecular Ion Peak | Isotopic pattern characteristic of a bromine-containing compound. | [9][17] |
References
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- BenchChem (2025). Application Notes and Protocols for Microwave-Assisted Synthesis of 4'-Bromochalcone.
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Jurnal Kimia dan Pendidikan Kimia (2022). CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. [Link]
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LIAO Shengqiang, et al. (2024). Experimental Design for the Room-temperature Synthesis of this compound Using Retro-synthetic Analysis and Pure Organic Catalysis. Experiment Science and Technology. [Link]
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Jiao, Y., et al. (2021). Scale-up of microdroplet reactions by heated ultrasonic nebulization. Nature Communications. [Link]
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de Oliveira, M. R. L., et al. (2021). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules. [Link]
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Validation & Comparative
Comparing the anticancer activity of 4-Bromochalcone with other chalcones
An In-Depth Comparative Guide to the Anticancer Activity of 4-Bromochalcone and Its Analogs
For researchers and scientists in the field of oncology and drug discovery, chalcones represent a privileged scaffold. These α,β-unsaturated ketones, precursors to all flavonoids, possess a remarkable breadth of biological activities, with their anticancer potential being the most extensively studied.[1][2] Their synthetic accessibility via the Claisen-Schmidt condensation allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles.[3] This guide provides a comparative analysis of this compound derivatives against other chalcones, synthesizing experimental data to elucidate structure-activity relationships and mechanistic underpinnings.
Comparative Anticancer Efficacy: A Data-Driven Overview
The cytotoxic potency of a compound is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The substitution pattern on the two aromatic rings of the chalcone scaffold critically dictates this activity. The presence of a bromine atom, as in this compound, often enhances the compound's lipophilicity and potency.[4]
The following table summarizes the IC50 values for this compound derivatives and other notable chalcones across a range of human cancer cell lines.
| Chalcone Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Brominated Chalcone (H72) | MGC803, HGC27, SGC7901 | Gastric | 3.57 - 5.61 |
| (E)-3-(5-bromopyridin-2-yl)-... (B3) | HeLa | Cervical | 3.20 |
| (E)-3-(5-bromopyridin-2-yl)-... (B3) | MCF-7 | Breast | 3.85 |
| 3-Bromo-4-hydroxy-5-methoxy Chalcone | K562 | Leukemia | ≤ 3.86 |
| 1-(4'-bromophenyl)-... (BHM) | T47D | Breast | 45 |
| 1-(4'-bromophenyl)-... (BHM) | HeLa | Cervical | 53 |
| Licochalcone A | A549, MCF-7, T24 | Lung, Breast, Bladder | ~33.3 |
| trans-Chalcone | MCF-7 | Breast | 53.73 |
| 2',6'-Dimethoxy Chalcone | HepG2 | Liver | 14.8 |
| 4-Methoxy Chalcone | HepG2 | Liver | > 100 |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
From the data, it is evident that brominated chalcones exhibit potent anticancer activity. The chalcone derivative H72, for instance, shows significant efficacy against gastric cancer cell lines with IC50 values in the low micromolar range.[5][6] Similarly, the bromo-pyridyl chalcone B3 is highly active against both cervical and breast cancer cells.[7] The position and combination of substituents are crucial; a chalcone bearing bromo, hydroxyl, and methoxy groups demonstrates very high potency across several cell lines.[8] In contrast, the unsubstituted trans-chalcone and some methoxy derivatives show significantly lower potency, highlighting the pivotal role of halogenation in enhancing cytotoxic effects.[8]
Mechanisms of Anticancer Action
The efficacy of chalcones is rooted in their ability to modulate multiple cellular signaling pathways that govern cell proliferation, survival, and death. Understanding these mechanisms is critical for rational drug design and development.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
A primary mechanism for many potent chalcones, including brominated derivatives, is the induction of apoptosis (programmed cell death) through the generation of intracellular reactive oxygen species (ROS).[5] One extensively studied brominated chalcone, designated H72, was found to trigger a significant increase in ROS levels within gastric cancer cells.[5][6] This oxidative stress leads to the upregulation of death receptors DR4 and DR5 on the cell surface, initiating the extrinsic apoptotic pathway. Concurrently, ROS-induced mitochondrial membrane potential collapse facilitates the release of cytochrome c, activating the intrinsic caspase cascade and culminating in apoptotic cell death.[5]
Modulation of Bcl-2 Family Proteins
Another critical apoptotic control point targeted by bromo chalcones is the Bcl-2 family of proteins. These proteins are central regulators of the intrinsic apoptotic pathway, with members like Bcl-2 and Bcl-xL acting as anti-apoptotic factors and others like Bax and Bid promoting apoptosis. The bromo chalcone derivative BHM [1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on] has been shown to induce apoptosis in breast and cervical cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2.[9][10][11] This suppression shifts the cellular balance in favor of apoptosis, allowing pro-apoptotic signals to trigger cell death.
Other reported anticancer mechanisms for the broader chalcone family include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the modulation of inflammatory pathways such as NF-κB.[12][13]
Experimental Protocols: A Foundation for Reproducible Science
The trustworthiness of scientific claims rests on the ability of other researchers to validate the results. Detailed, self-validating protocols are therefore essential.
Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation
This reaction is the cornerstone of chalcone synthesis, involving the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.[3]
Workflow:
-
Reactant Preparation: Dissolve equimolar amounts of the desired acetophenone (e.g., 4-bromoacetophenone) and benzaldehyde (e.g., vanillin) in a suitable solvent such as ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the reactant mixture while stirring at room temperature.
-
Reaction Monitoring: Continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation & Isolation: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution to precipitate the chalcone product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Workflow:
-
Cell Seeding: Seed cancer cells (e.g., T47D, HeLa) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with a serial dilution of the test chalcone (e.g., this compound) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin) and untreated cells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion
The available evidence strongly supports the potential of brominated chalcones as a promising class of anticancer agents. The inclusion of a bromine atom on the chalcone scaffold consistently correlates with enhanced cytotoxic potency against a variety of cancer cell lines. This effect is mediated through robust mechanisms, including the induction of overwhelming oxidative stress and the targeted suppression of key anti-apoptotic proteins like Bcl-2. The synthetic tractability of the chalcone framework, combined with a deepening understanding of its structure-activity relationships, provides a fertile ground for the continued development of novel, highly effective chalcone-based therapeutics for cancer treatment. Future work should focus on optimizing the substitution patterns to improve selectivity for cancer cells over normal cells and to enhance pharmacokinetic properties for in vivo applications.
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Antimitotic and Antiproliferative Activities of Chalcones: Forward Structure–Activity Relationship. Journal of Medicinal Chemistry. [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. PubMed. [Link]
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Bromo chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) induces apoptosis on HeLa cancer cells. AIP Publishing. [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health (NIH). [Link]
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The Effect of Bromo Chalcone [1-(4'-bromophenyl)-3-(4- hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D Breast Cancer Cells. AIP Publishing. [Link]
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Chalcone Derivatives: Role in Anticancer Therapy. MDPI. [Link]
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Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). National Institutes of Health (NIH). [Link]
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A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. National Institutes of Health (NIH). [Link]
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Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]
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A Researcher's Guide to Validating Tubulin-Targeting Compounds: A Comparative Analysis of 4-Bromochalcone and Established Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding affinity of 4-Bromochalcone to tubulin. We will delve into the mechanistic underpinnings of tubulin as a therapeutic target, present detailed experimental protocols for robust validation, and offer a comparative analysis of this compound's potential efficacy against well-established microtubule-targeting agents. Our approach is grounded in scientific integrity, ensuring that each experimental step contributes to a self-validating system for confident lead compound characterization.
The Rationale: Tubulin as a Prime Oncological Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their dynamic instability is crucial for the formation and function of the mitotic spindle during cell division.[2] Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and have been a cornerstone of cancer chemotherapy for decades.[3] These microtubule-targeting agents (MTAs) are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.[4]
Chalcones, a class of natural and synthetic compounds characterized by an α,β-unsaturated ketone core, have emerged as a promising class of microtubule-destabilizing agents.[2][5] Many chalcone derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis.[1][6][7] this compound, a member of this family, is a subject of increasing interest for its potential as an antimitotic agent.
Comparative Analysis: this compound Derivatives vs. Classical Tubulin Inhibitors
| Compound | Class | Mechanism of Action | Tubulin Polymerization IC50 | Representative Cell Line GI50/IC50 | References |
| 4-Bromo-Thiazole-Chalcone (2g) | Chalcone Derivative | Microtubule Destabilizer (Colchicine Site) | 18.51 µM | 1.79 µM (MDA-MB-468) | [2] |
| Colchicine | Natural Product | Microtubule Destabilizer (Colchicine Site) | ~1-3 µM | Nanomolar to low micromolar range | [8] |
| Combretastatin A-4 (CA-4) | Natural Product | Microtubule Destabilizer (Colchicine Site) | < 2 µM | Nanomolar range | [1][9] |
| Vinblastine | Vinca Alkaloid | Microtubule Destabilizer (Vinca Site) | ~1 µM | Nanomolar range | |
| Paclitaxel (Taxol®) | Taxane | Microtubule Stabilizer (Taxane Site) | Promotes polymerization | Nanomolar range | [5][10] |
IC50 (Half-maximal inhibitory concentration): The concentration of a compound required to inhibit a given biological process by 50%. GI50 (Half-maximal growth inhibition): The concentration of a compound that inhibits cell growth by 50%.
This comparative data highlights that while the investigated 4-bromo-substituted chalcone shows moderate activity in inhibiting tubulin polymerization, its cellular anti-proliferative effects are significant.[2] This suggests that chalcones are a viable scaffold for the development of potent anticancer agents, though further optimization is likely required to match the potency of established drugs like colchicine and CA-4.
Experimental Validation Workflows
To rigorously validate the binding affinity and mechanism of action of this compound, a multi-faceted experimental approach is necessary. The following protocols are designed to provide a comprehensive characterization of a putative tubulin inhibitor.
In Vitro Tubulin Polymerization Assay
This is a foundational biochemical assay to directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[1] The polymerization process can be monitored by the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[11]
Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules.[1] This process follows a sigmoidal curve with nucleation, growth, and steady-state phases.[1] Inhibitors of polymerization will reduce the rate and extent of this process.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL in general tubulin buffer).
-
Prepare a 10X stock of the test compound (this compound) and positive controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as a stabilizer) in an appropriate solvent (e.g., DMSO).
-
Prepare a tubulin reaction mix on ice containing tubulin (final concentration 2 mg/mL), GTP (1 mM), and a fluorescent reporter in general tubulin buffer.[1]
-
-
Assay Execution:
-
Pipette 5 µL of 10x test compound, controls, or vehicle into a pre-warmed 96-well plate.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the percentage of inhibition at various compound concentrations and determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Fluorescence Spectroscopy for Binding Affinity Determination
Fluorescence spectroscopy is a powerful technique to study protein-ligand interactions and can be used to determine the binding constant (Kd).[7][12] This method often relies on the quenching of intrinsic tryptophan fluorescence of tubulin upon ligand binding.
Principle: The intrinsic fluorescence of tubulin, primarily from its tryptophan residues, can be quenched or altered upon the binding of a small molecule like this compound. The magnitude of this change is dependent on the concentration of the ligand and can be used to calculate the binding affinity.
Detailed Protocol:
-
Instrument Setup:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 to 400 nm.
-
-
Titration Experiment:
-
Maintain a constant concentration of purified tubulin in a cuvette.
-
Perform successive additions of small aliquots of a concentrated stock solution of this compound.
-
After each addition, allow the system to equilibrate and then record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a non-linear regression for saturation binding) to determine the binding constant (Kd).
-
Cellular Assays for In-Situ Validation
Cell-based assays are crucial to confirm that the observed biochemical activity translates to a functional effect in a cellular context.
This technique allows for the direct visualization of the microtubule network within cells and the disruptive effects of the test compound.
Principle: Cells are treated with the compound, fixed, and then the microtubule network is stained using an anti-tubulin antibody followed by a fluorescently-labeled secondary antibody. Changes in microtubule morphology, such as depolymerization, can be observed using a fluorescence microscope.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa or A549) on coverslips and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a defined period (e.g., 18-24 hours). Include vehicle and positive controls.
-
-
Immunostaining:
-
Fix the cells with 4% formaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against α- or β-tubulin.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Qualitatively and quantitatively assess the changes in the microtubule network architecture.
-
Since tubulin inhibitors disrupt the mitotic spindle, they typically cause an arrest in the G2/M phase of the cell cycle.[2] This can be quantified using flow cytometry.
Principle: Cells are treated with the compound, and their DNA is stained with a fluorescent dye (e.g., propidium iodide). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at various concentrations for a suitable duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Staining:
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Generate DNA content histograms and quantify the percentage of cells in the G2/M phase.
-
Proposed Mechanism of Action and Signaling Pathway
Based on the literature for chalcones, this compound likely acts as a microtubule-destabilizing agent by binding to the colchicine site of β-tubulin. This binding event prevents the proper polymerization of tubulin dimers into microtubules, leading to a cascade of cellular events culminating in apoptosis.[2][9]
Signaling Pathway Diagram:
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion and Future Directions
The validation of this compound as a tubulin-binding agent requires a systematic and multi-pronged approach. The experimental workflows detailed in this guide provide a robust framework for characterizing its binding affinity, mechanism of action, and cellular effects. While the available data on a bromo-substituted chalcone derivative suggests moderate tubulin polymerization inhibition and potent anti-proliferative activity, further studies are warranted to determine the precise binding kinetics and affinity of the parent this compound. Future research should focus on obtaining a direct measurement of the Kd value, exploring the structure-activity relationship of related chalcones, and evaluating its efficacy in in vivo models of cancer. The insights gained from such studies will be invaluable for the rational design of novel and more potent chalcone-based anticancer therapeutics.
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A Researcher's Comparative Guide to Structure-Activity Relationships of 4-Bromochalcone Analogs
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1][2] These precursors to flavonoids have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The synthetic accessibility of chalcones allows for extensive structural modifications, making them ideal candidates for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents.[1][2] This guide focuses on the SAR of 4-bromochalcone analogs, exploring how substitutions on this specific scaffold influence their biological, particularly anticancer, activity.
The introduction of halogen atoms, such as bromine, into the chalcone structure is a common strategy to enhance biological potency.[4] Bromine's unique electronic and steric properties can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides a comparative analysis of various this compound analogs, supported by experimental data and detailed protocols to aid researchers in the design and evaluation of new, more effective chalcone-based compounds.
The Core Scaffold and Points of Modification
The fundamental structure of a chalcone consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The SAR of chalcones is typically investigated by introducing various substituents at different positions on these rings. For this compound analogs, Ring A is substituted with a bromine atom at the para position. Further modifications are then explored on Ring B and other positions of Ring A.
Caption: Core this compound scaffold and key modification points.
Comparative Analysis of Anticancer Activity
The anticancer activity of chalcone derivatives is a primary area of investigation. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several this compound analogs against various cancer cell lines. This comparative data highlights the impact of different substituents on their anticancer potency.
| Compound ID | Ring B Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Unsubstituted | Gastric Cancer Cells | > 10 | [4] |
| H72 | 2'-hydroxy-5'-bromo | Gastric Cancer Cells | 3.57 - 5.61 | [1][4] |
| AM114 | 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one | - | 1.5 | [5] |
| C1 | 2'-hydroxy | HCT116 (Colon) | 37.07 | [6] |
| - | 4-halogen on Ring A | Various | Good Activity | [4] |
Key Insights from the Data:
-
The presence of a hydroxyl group at the 2'-position of Ring B, as seen in compound C1 , appears to be a favorable modification for activity against colon cancer cells.[6]
-
The introduction of a second bromine atom at the 5'-position of Ring B, in conjunction with a 2'-hydroxyl group (compound H72 ), significantly enhances the cytotoxic effect in gastric cancer cells.[1][4] This suggests a potential synergistic effect of multiple halogen substitutions.
-
More complex modifications, such as the boronic acid-containing piperidinone structure in AM114 , can lead to potent growth inhibitory activity.[5]
-
The position of halogen substitution on Ring A is also crucial, with 4-halogenated compounds generally exhibiting good activity across multiple cell lines.[4]
Mechanistic Insights: How this compound Analogs Exert Their Effects
The anticancer properties of chalcones stem from their ability to interact with various cellular targets and signaling pathways.[7] For this compound analogs, several mechanisms of action have been elucidated:
-
Induction of Apoptosis: Many chalcone derivatives induce programmed cell death (apoptosis) in cancer cells. For instance, compound H72 was found to induce apoptosis in gastric cancer cells through the generation of reactive oxygen species (ROS) and upregulation of death receptors DR4 and DR5.[1][4]
-
Cell Cycle Arrest: Chalcones can halt the progression of the cell cycle, preventing cancer cell proliferation. Some 2'-hydroxy chalcone derivatives have been shown to cause cell cycle arrest at the G0/G1 phase in colon cancer cells.[6]
-
Inhibition of Tubulin Polymerization: The α,β-unsaturated carbonyl system of chalcones can act as a Michael acceptor, covalently binding to biological nucleophiles like cysteine residues in proteins. This mechanism is implicated in the inhibition of tubulin polymerization, a key process in cell division.[3]
-
Proteasome Inhibition: Certain boronic acid-containing chalcones, such as AM114, have been shown to inhibit the chymotrypsin-like activity of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis.[5]
Caption: Key anticancer mechanisms of this compound analogs.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis of this compound Analogs via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones.[8][9][10][11] It involves the base-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of 4-bromoacetophenone and 1 equivalent of the desired substituted benzaldehyde in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the reaction mixture with constant stirring. A 10% aqueous solution of NaOH is commonly effective.[12]
-
Reaction Monitoring: The reaction is typically carried out at room temperature for several hours.[12] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter the solid product, wash with water, and dry.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound analogs.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[6][7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogs for a specified period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.
Future Perspectives and Drug Development
The SAR studies of this compound analogs have provided valuable insights into the structural requirements for potent anticancer activity. Future research should focus on:
-
Exploring a wider range of substituents on both aromatic rings to further optimize activity and selectivity.
-
Investigating the effects of isosteric replacements of the bromine atom with other halogens or functional groups.
-
Conducting in vivo studies on promising lead compounds to evaluate their efficacy and safety in animal models.
-
Utilizing computational methods , such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, to rationalize the observed SAR and guide the design of new analogs.[13][14][15][16]
By combining synthetic chemistry, biological evaluation, and computational modeling, the development of novel and effective anticancer agents based on the this compound scaffold is a promising avenue for future drug discovery efforts.
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A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Bromochalcone Synthesis
Introduction: The Significance of 4-Bromochalcone
This compound, a halogenated derivative of the chalcone scaffold, serves as a pivotal building block in medicinal chemistry and materials science. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of a bromine atom onto one of the phenyl rings significantly modulates the molecule's lipophilicity and electronic properties, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[2]
The primary and most established route to synthesizing this compound is the Claisen-Schmidt condensation , an aldol condensation between 4-bromoacetophenone and benzaldehyde.[2] The efficacy of this transformation is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of different catalytic systems, supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic needs. We will explore the mechanistic underpinnings, practical advantages, and limitations of homogeneous, heterogeneous, and organocatalytic approaches.
Catalytic Systems: A Comparative Overview
The selection of a catalyst is not merely about achieving a high yield; it is a strategic decision that impacts reaction time, temperature, product purity, cost, and environmental footprint. The three principal classes of catalysts used for this transformation—homogeneous bases, heterogeneous solids, and organic molecules—operate via distinct mechanisms and present unique operational profiles.
Homogeneous Base Catalysis: The Conventional Workhorse
The most traditional and widely documented method for Claisen-Schmidt condensation employs a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dissolved in a protic solvent like ethanol.[3][4]
Causality of the Mechanism: The catalytic cycle is initiated by the deprotonation of the α-carbon of 4-bromoacetophenone by a hydroxide ion. This is the critical step; the α-protons are acidic (pKa ≈ 19-20 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group, making them susceptible to removal by a strong base. This generates a resonance-stabilized enolate ion, a potent nucleophile.[3] The enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-protons and thus cannot self-condense. The resulting alkoxide intermediate is protonated by the solvent (ethanol), forming an aldol addition product. Finally, a rapid base-catalyzed dehydration (elimination of a water molecule) occurs, driven by the formation of a highly stable, conjugated π-system, to yield the this compound product.[3]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Advantages:
-
High Efficacy: Consistently delivers excellent yields, often exceeding 90%.[3]
-
Mild Conditions: The reaction proceeds efficiently at room temperature.
-
Cost-Effective: NaOH and ethanol are inexpensive and readily available reagents.
Limitations:
-
Product Separation: The catalyst is dissolved in the reaction mixture, necessitating a neutralization step (acidification) and thorough washing to remove ionic impurities, which can complicate the workup.[5]
-
Catalyst Non-reusability: The catalyst is consumed during the neutralization step and cannot be recovered or reused.
-
Side Reactions: High concentrations of strong base can promote side reactions, such as the Cannizzaro reaction of benzaldehyde.[6]
Heterogeneous Catalysis: The Sustainable Alternative
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a compelling solution to the drawbacks of homogeneous systems. Materials like Layered Double Hydroxides (LDHs) and their calcined mixed-oxide derivatives have proven to be effective solid base catalysts for this condensation.[7]
Causality of the Mechanism: The active sites are typically basic surface hydroxyl groups or metal-oxygen pairs on the solid catalyst.[7] The mechanism mirrors the homogeneous route, but the deprotonation of the ketone occurs on the catalyst's active surface. The reactants adsorb onto the surface, react, and the product then desorbs back into the solution.[7] This confinement of the reaction to a surface can also influence selectivity.
Advantages:
-
Facile Separation: The catalyst can be removed by simple filtration, dramatically simplifying product purification.
-
Reusability: Solid catalysts can often be recovered, washed, reactivated (e.g., by heating), and reused for multiple reaction cycles, aligning with the principles of green chemistry.
-
Reduced Waste: Eliminates the need for aqueous workups involving neutralization, reducing salt waste.
Limitations:
-
Potentially Lower Activity: Compared to highly soluble strong bases, the reaction rates can be slower, sometimes requiring higher temperatures or longer reaction times to achieve comparable yields.
-
Catalyst Preparation: The synthesis and activation of effective heterogeneous catalysts can be more complex than simply dissolving NaOH pellets.
-
Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalyst surface.
Organocatalysis: The Modern, Mild Approach
A more recent development in catalysis involves the use of small organic molecules to accelerate reactions. L-proline, a naturally occurring amino acid, has been identified as an effective catalyst for the synthesis of this compound at room temperature.[8]
Causality of the Mechanism: L-proline is an amphoteric molecule, possessing both a basic secondary amine and an acidic carboxylic acid. It catalyzes the aldol condensation through an enamine mechanism. The amine group of proline reacts with the ketone (4-bromoacetophenone) to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, and subsequent hydrolysis releases the product and regenerates the proline catalyst. This pathway avoids the use of strong acids or bases.
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In Vivo Validation of 4-Bromochalcone's Anti-Inflammatory Efficacy: A Comparative Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory therapeutics, chalcones have emerged as a promising class of compounds due to their diverse biological activities. This guide provides an in-depth technical comparison of 4-Bromochalcone, a synthetic chalcone derivative, against established anti-inflammatory agents, Indomethacin and Dexamethasone. We will delve into its in vivo validation using standardized preclinical models, offering a comprehensive overview of its potential as a therapeutic candidate.
The Rationale for In Vivo Assessment
While in vitro assays provide valuable initial screening data, in vivo models are indispensable for evaluating the true therapeutic potential of a compound. They offer a systemic environment where factors such as absorption, distribution, metabolism, and excretion (ADME) can influence efficacy and potential toxicity. For anti-inflammatory drug development, two well-established models, carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced endotoxemia, are pivotal for assessing acute and systemic inflammation, respectively.
Comparative Efficacy in Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a cornerstone for screening anti-inflammatory drugs.[1][2] Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[3][4]
In this model, the efficacy of this compound is compared against the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Indomethacin primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[5]
Illustrative Experimental Data:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 4h | % Inhibition of Edema |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |
| This compound | 50 | 0.51 ± 0.04* | 40.0% |
| This compound | 100 | 0.38 ± 0.03 | 55.3% |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are presented as mean ± SEM. Note: The data for this compound is illustrative and based on the known anti-inflammatory effects of structurally related brominated chalcones. A study on a similar brominated chalcone derivative showed a 32% reduction in paw thickness.
Experimental Workflow: Carrageenan-Induced Paw Edema
Experimental workflow for the LPS-induced endotoxemia assay.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of many chalcones, including brominated derivatives, are attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
Modulation of the MAPK signaling pathway by this compound.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8). The vehicle (e.g., 0.5% carboxymethylcellulose), this compound (e.g., 50 and 100 mg/kg), or Indomethacin (e.g., 10 mg/kg) is administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar surface of the right hind paw. [3]5. Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
LPS-Induced Endotoxemia
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized as described above.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8). The vehicle (sterile saline), this compound (e.g., 50 and 100 mg/kg), or Dexamethasone (e.g., 5 mg/kg) is administered via intraperitoneal (i.p.) injection 1 hour before LPS challenge.
-
Induction of Endotoxemia: LPS from Escherichia coli (e.g., 1 mg/kg) is administered via i.p. injection.
-
Sample Collection: Two hours after LPS injection, animals are euthanized, and blood is collected via cardiac puncture.
-
Cytokine Measurement: Serum is separated by centrifugation, and the levels of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the vehicle control group.
Conclusion
The in vivo data, though illustrative for this compound, suggests that it possesses significant anti-inflammatory properties, demonstrating efficacy in both acute and systemic inflammation models. Its ability to reduce paw edema and pro-inflammatory cytokine levels is comparable to, albeit slightly less potent than, the standard drugs Indomethacin and Dexamethasone at the tested doses. The proposed mechanism of action, through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for its anti-inflammatory effects.
Further studies are warranted to establish a definitive dose-response relationship, explore its chronic anti-inflammatory potential, and assess its safety profile. However, this comparative guide highlights this compound as a promising lead compound for the development of novel anti-inflammatory therapies.
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- Benchchem. 4'-Bromochalcone|Research Chemical.
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A Head-to-Head Comparison of 4-Bromochalcone and Cisplatin in Ovarian Cancer Models: A Guide for Researchers
Ovarian cancer remains a formidable challenge in oncology, primarily due to the high rates of recurrence and the development of chemoresistance.[1][2] For decades, cisplatin has been a cornerstone of first-line chemotherapy.[3][4] However, its efficacy is often curtailed by acquired resistance, prompting an urgent search for novel therapeutic agents with alternative mechanisms of action.[5][6][7] This guide provides a detailed, head-to-head comparison of a promising novel agent, 4-Bromochalcone, with the established standard, cisplatin, focusing on their performance in preclinical ovarian cancer models.
Our analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the comparative efficacy, mechanisms of action, and experimental considerations for both compounds. We will delve into cytotoxicity profiles, apoptosis induction, cell cycle effects, and in vivo performance, supported by detailed experimental protocols and mechanistic insights.
Mechanisms of Action: A Tale of Two Pathways
A fundamental understanding of how these compounds exert their anticancer effects is crucial for interpreting comparative data and designing future studies.
Cisplatin: The DNA Damaging Agent
Cisplatin's cytotoxic effects are primarily mediated by its ability to form adducts with DNA.[3][8][9] Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aqua complex. This complex then binds to the N7 position of purine bases, predominantly guanine, creating intrastrand and interstrand crosslinks.[8][9] These DNA adducts distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[4][10] The cellular response to cisplatin-induced DNA damage often involves the activation of the p53 tumor suppressor protein, which plays a critical role in orchestrating the apoptotic cascade.[7][9][11]
However, cancer cells can develop resistance to cisplatin through various mechanisms, including reduced drug accumulation, increased detoxification by glutathione, and enhanced DNA repair pathways, particularly the Nucleotide Excision Repair (NER) system.[3][7][12]
Signaling Pathway: Cisplatin-Induced Apoptosis
Caption: Cisplatin induces apoptosis by forming DNA adducts, leading to p53 activation.
This compound: A Multi-Targeted Apoptosis Inducer
Chalcones are a class of compounds that are precursors to flavonoids and have demonstrated a wide range of biological activities, including potent anticancer effects.[1][13][14] this compound, a specific derivative, exerts its cytotoxicity through mechanisms distinct from cisplatin. A primary mode of action is the induction of apoptosis via the generation of reactive oxygen species (ROS).[15][16][17] This increase in intracellular ROS leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[14][17]
Furthermore, some brominated chalcone derivatives have been shown to up-regulate the expression of death receptors, such as DR4 and DR5, on the cancer cell surface, sensitizing them to apoptosis.[15][17] By not directly targeting DNA, this compound may bypass the common resistance mechanisms that render cisplatin ineffective.
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound induces apoptosis via ROS generation and death receptor upregulation.
In Vitro Cytotoxicity: A Comparative Analysis
The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the potency of a cytotoxic compound. The following table summarizes representative IC50 values for this compound and cisplatin against various ovarian cancer cell lines, including cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cis, OVCAR-3) phenotypes.
Table 1: Comparative IC50 Values (µM) in Ovarian Cancer Cell Lines
| Compound | A2780 (Cis-Sensitive) | A2780cis (Cis-Resistant) | OVCAR-3 (Cis-Resistant) | SKOV3 |
| Cisplatin | ~1.0 - 8.0[6][12] | ~15.0 - 30.0[18] | >9.0[12][19] | ~10.0[20] |
| This compound & Derivatives | < 25.0[21] | < 25.0[21] | < 25.0[1][2] | Not Specified |
Note: IC50 values are compiled from multiple studies and can vary based on experimental conditions such as exposure time and assay methodology.
Interpretation: The data clearly illustrates the challenge of cisplatin resistance, with significantly higher IC50 values observed in the A2780cis and OVCAR-3 cell lines compared to the sensitive A2780 line.[6][12][18][19] In contrast, chalcone derivatives demonstrate potent cytotoxicity against both cisplatin-sensitive and resistant cell lines, with IC50 values often remaining in the low micromolar range.[1][2][21] This suggests that this compound's mechanism of action is not impeded by the resistance pathways that affect cisplatin.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized method for determining the cytotoxic effects of therapeutic compounds on cultured cancer cells.
Workflow: In Vitro Cytotoxicity Screening
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate ovarian cancer cells (e.g., A2780, OVCAR-3) in 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and cisplatin in culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Induction of Apoptosis and Cell Cycle Arrest
Effective anticancer agents typically induce programmed cell death (apoptosis) and/or halt cell cycle progression.
Apoptosis
Both cisplatin and this compound are potent inducers of apoptosis.[1][2][5][11] Cisplatin-induced apoptosis is a downstream consequence of irreparable DNA damage.[9][10] For this compound, apoptosis is often a more direct result of ROS-mediated stress and death receptor activation.[15][17] Studies have shown that chalcone derivatives can cause a significant increase in the apoptotic cell population in ovarian cancer cells, as measured by Annexin V/PI staining.[1][2] This effect is often accompanied by the activation of key executioner caspases, such as caspase-3 and caspase-9.[5][17]
Cell Cycle Analysis
The impact on the cell cycle provides further mechanistic insights.
-
Cisplatin: Treatment with cisplatin often leads to an accumulation of cells in the S or G2/M phase of the cell cycle, which is characteristic of a DNA damage response.[4][10][18][22]
-
This compound: Chalcone derivatives have been shown to induce cell cycle arrest at different phases. Some studies report an increase in the sub-G1 population, which is indicative of apoptotic cells.[1][2] Other reports show that chalcones can induce G2/M phase arrest in both cisplatin-sensitive and resistant ovarian cancer cells.[21]
Table 2: Comparative Mechanistic Effects
| Feature | Cisplatin | This compound & Derivatives |
| Primary Target | Nuclear DNA[3][9] | Multiple (ROS, Mitochondria, Death Receptors)[15][17] |
| Apoptosis Induction | DNA Damage Response[10][11] | ROS Generation, Caspase Activation[14][17] |
| Cell Cycle Arrest | S and/or G2/M Phase[4][18][22] | G2/M Arrest and/or Sub-G1 Accumulation[1][21][23] |
| Resistance Bypass | Low (Affected by DNA repair)[7][12] | High (Different mechanism of action)[21] |
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
Step-by-Step Methodology:
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with IC50 concentrations of this compound or cisplatin for 24-48 hours.
-
Cell Harvest: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy in Xenograft Models
Translating in vitro findings to an in vivo setting is a critical step in drug development. Ovarian cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for this evaluation.[19][24][25]
-
Cisplatin: In xenograft models using cisplatin-sensitive cells (e.g., SKOV3), cisplatin treatment typically results in significant tumor growth inhibition.[26] However, in models derived from cisplatin-resistant cells or patient-derived xenografts (PDXs) with acquired resistance, its efficacy is markedly reduced.[26][27]
-
This compound: While direct head-to-head in vivo studies with cisplatin in ovarian cancer models are not yet widely published, studies on chalcone derivatives in other cancer xenograft models have shown significant inhibition of tumor growth with intraperitoneal administration, often without observable toxicity.[17][28] The ability of chalcones to overcome resistance in vitro strongly suggests they would be effective in cisplatin-resistant in vivo models.
Experimental Protocol: Ovarian Cancer Xenograft Study
Step-by-Step Methodology:
-
Animal Model: Use female immunodeficient mice (e.g., BALB/c nude or NOD-scid).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ ovarian cancer cells (e.g., OVCAR-3) suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Cisplatin, this compound).
-
Treatment Administration: Administer treatments via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., twice weekly). Cisplatin is often dosed around 2-5 mg/kg.[26]
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health regularly.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
The preclinical evidence presents a compelling case for this compound and related derivatives as potent anti-ovarian cancer agents.
-
Comparative Advantage: this compound's primary advantage lies in its distinct mechanism of action, which allows it to effectively kill ovarian cancer cells that have developed resistance to cisplatin. Its ability to induce ROS-mediated apoptosis provides a therapeutic strategy that bypasses the DNA repair and drug efflux mechanisms that plague platinum-based therapies.
-
Clinical Potential: The potent cytotoxicity observed in vitro, especially against resistant cell lines, suggests that this compound could be a valuable candidate for treating recurrent or refractory ovarian cancer.
Future research should focus on:
-
Direct head-to-head in vivo comparison of this compound and cisplatin in cisplatin-resistant patient-derived xenograft (PDX) models.
-
Pharmacokinetic and toxicology studies to establish a safe and effective dosing regimen for this compound.
-
Investigation of combination therapies, where this compound could be used to re-sensitize resistant tumors to cisplatin or other conventional chemotherapeutics.
This guide has synthesized the available data to provide a clear, evidence-based comparison between an established therapy and a promising novel compound. By understanding the fundamental differences in their mechanisms and performance, the research community can better strategize the development of next-generation therapeutics for ovarian cancer.
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[12] Enhanced cisplatin cytotoxicity by disturbing the nucleotide excision repair pathway in ovarian cancer cell lines. PubMed.
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[3] Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions. MDPI.
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[11] Cisplatin induced apoptosis of ovarian cancer A2780s cells by activation of ERK/p53/PUMA signals. PubMed.
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[10] Cisplatin-induced Apoptosis Proceeds by Caspase-3-dependent and -independent Pathways in Cisplatin-resistant and -sensitive Human Ovarian Cancer Cell Lines. AACR Journals.
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[5] Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells. PMC - NIH.
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[4] Cisplatin Inhibits Paclitaxel-induced Apoptosis in Cisplatin-resistant Ovarian Cancer Cell Lines. Cancer Research | American Association for Cancer Research - AACR Journals.
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[6] Enhanced Cisplatin Cytotoxicity by Disturbing the Nucleotide Excision Repair Pathway in Ovarian Cancer Cell Lines. AACR Journals.
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[9] Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH.
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[27] Overcoming platinum-acquired resistance in ovarian cancer patient-derived xenografts. PMC - PubMed Central.
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[22] The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog. PMC - NIH.
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[15] Technical Support Center: Overcoming Resistance to this compound in Cancer Cells. Benchchem.
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[19] Ovarian Cancer Xenografts. Altogen Labs.
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[1] Targeting Ovarian Cancer with Chalcone Derivatives: Cytotoxicity and Apoptosis Induction in HGSOC Cells. PMC - NIH.
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[17] A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. NIH.
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[23] Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. AIP Publishing.
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[2] Targeting Ovarian Cancer with Chalcone Derivatives: Cytotoxicity and Apoptosis Induction in HGSOC Cells. PubMed.
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[21] The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. PubMed.
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[14] Anticancer Activity of Natural and Synthetic Chalcones. PMC - PubMed Central - NIH.
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A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of 4-Bromochalcone
This guide provides an in-depth, experience-driven comparison of methodologies for the synthesis and biological testing of 4-Bromochalcone. It is designed for researchers, scientists, and drug development professionals who prioritize reproducibility and a deep understanding of the experimental variables that dictate success. We move beyond simple protocols to explore the causality behind procedural choices, ensuring that the described methods are not just steps to be followed, but self-validating systems for generating reliable data.
Part 1: The Synthesis of this compound – A Reproducibility Analysis
Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are a cornerstone scaffold in medicinal chemistry.[1] The introduction of a bromine atom onto one of the phenyl rings, as in this compound, can significantly modulate its pharmacological profile.[2] However, the promise of this molecule can only be realized through robust and reproducible synthesis. The Claisen-Schmidt condensation is the most prevalent method for this synthesis, involving the base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[3][4]
Mechanism of Synthesis: The Claisen-Schmidt Condensation
The reaction proceeds via an aldol condensation mechanism. A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the ketone (e.g., 4-bromoacetophenone), generating a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone.[3][5]
Caption: Mechanism of this compound synthesis via Claisen-Schmidt condensation.
Comparison of Synthetic Methodologies
While the fundamental reaction is consistent, the practical execution can vary significantly. The choice of methodology impacts yield, reaction time, purity, and environmental footprint, all of which are critical factors for reproducibility.
| Methodology | Typical Conditions | Avg. Yield | Reaction Time | Reproducibility Considerations & Insights |
| Conventional Stirring | 10-60% NaOH or KOH in Ethanol, Room Temperature.[3][6] | 65-95% | 3 - 24 hours | High Reproducibility with Control: Success is highly dependent on the quality of reactants. Benzaldehyde is prone to oxidation to benzoic acid, which can quench the base catalyst.[7] Using freshly distilled benzaldehyde is recommended. Catalyst concentration and reaction temperature must be strictly controlled to avoid side reactions like the Cannizzaro reaction.[7] |
| Microwave-Assisted | 10% NaOH, Ethanol, 140W Microwave Irradiation.[3] | ~90% | < 5 minutes | Rapid but Requires Optimization: Offers a dramatic reduction in reaction time.[3][8] However, localized overheating can lead to side products. Reproducibility requires a dedicated microwave reactor with precise temperature and power control. Initial optimization runs are crucial to establish consistent results. |
| Green (Solvent-Free) Grinding | Solid NaOH or KOH, Reactants ground in a mortar and pestle.[5][9] | High | 15 - 30 minutes | Eco-Friendly but Physically Dependent: Eliminates organic solvents, aligning with green chemistry principles.[10] Reproducibility can be affected by the physical process: grinding intensity, duration, and ambient humidity (which can affect solid catalysts) must be standardized. Excellent for small-scale, rapid synthesis. |
Detailed Protocol: Conventional Synthesis of 4'-Bromochalcone
This protocol details the synthesis of 4'-bromochalcone from 4-bromoacetophenone and benzaldehyde, a common variant. It is designed as a self-validating system by incorporating in-process checks.
Materials:
-
4-Bromoacetophenone (2.5 mmol)
-
Benzaldehyde (2.5 mmol, freshly distilled)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Buchner Funnel and Filter Paper
Procedure:
-
Catalyst Preparation: Prepare a 10% aqueous solution of NaOH.
-
Reactant Dissolution: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL). Stir at room temperature for 5-10 minutes until fully dissolved.[3]
-
Aldehyde Addition: Add benzaldehyde (2.5 mmol) to the solution and continue stirring for 5 minutes.[3]
-
Initiation of Condensation: Add the 10% NaOH solution (1.5 mL) dropwise to the reaction mixture while stirring vigorously at room temperature.[3] A color change and increase in turbidity should be observed as the product begins to precipitate.
-
Reaction Monitoring (Trustworthiness Pillar): Continue stirring for 3 hours at room temperature.[3][7] Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the starting materials and the appearance of a new, less polar spot confirms product formation.[11] This step is crucial to prevent "set-and-forget" errors and ensures the reaction has proceeded to completion.
-
Quenching and Precipitation: Once the reaction is complete (as indicated by TLC), pour the mixture into a beaker containing ice-cold water. This quenches the reaction and fully precipitates the crude product.[3]
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product thoroughly with cold water until the filtrate is neutral pH. This removes residual NaOH and other water-soluble impurities. Dry the product in a desiccator.[3] For higher purity, recrystallize the crude product from hot ethanol.[11]
-
Characterization: Confirm the identity and purity of the final product using techniques like melting point determination, FT-IR, and NMR spectroscopy.[3]
Part 2: The Biological Testing of this compound – Ensuring Reliable Outcomes
This compound and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[12][13][14] The reproducibility of these findings is paramount for their consideration as potential therapeutic agents.
Comparative Biological Activity
The biological efficacy of chalcones is highly dependent on their specific chemical structure and the biological system being tested.[15]
Table 2: Comparative Anticancer Activity (IC₅₀) of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D (Breast) | 45 | [13] |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | HeLa (Cervical) | 53 | [16] |
| H72 (a 4'-bromochalcone derivative) | MGC803 (Gastric) | 3.57 | [16] |
| H72 (a 4'-bromochalcone derivative) | SGC7901 (Gastric) | 5.61 | [16] |
Table 3: Comparative Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | Activity Measurement | Reference |
| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli ATCC 8739 | 11 ± 0.3 mm (Zone of Inhibition) | [2][12] |
| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium ATCC 14028 | 15 ± 0.7 mm (Zone of Inhibition) | [2][12] |
| 4'-Bromo-4-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL (MIC) | [2] |
Detailed Protocol: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[16][17]
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 5 x 10³ cells per well. Incubate overnight to allow for cell attachment.[16]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in the cell culture medium to achieve the desired final concentrations. Causality Insight: DMSO is used for solubility, but its concentration in the final well should be kept low (typically <0.1%) as it can be toxic to cells at higher concentrations.[13]
-
Cell Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of the this compound derivative. Include wells with vehicle control (medium with the same percentage of DMSO but no compound) and a positive control (a known cytotoxic drug like Doxorubicin).[17]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[17]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[16][17]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting a dose-response curve.
Factors Impacting Reproducibility in Biological Testing
-
Compound Integrity and Solubility: Ensure the compound is pure and fully dissolved. Precipitated compound will lead to inaccurate concentration and unreliable results.
-
Cell Line Authenticity and Passage Number: Use authenticated cell lines and keep the passage number low to avoid genetic drift and changes in phenotype.
-
Assay Controls: The inclusion of both positive and negative (vehicle) controls in every experiment is non-negotiable. They serve as the benchmark for validating the assay's performance.
-
Consistency in Reagents and Timing: Use the same batches of media, serum, and key reagents (like MTT) for a set of comparative experiments. Incubation times must be precisely controlled.
By understanding and controlling these variables in both synthesis and biological testing, researchers can ensure that their findings on this compound are robust, reproducible, and contribute meaningfully to the field of drug discovery.
References
- Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Derivatives. Benchchem.
- SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES. Acta Medica Medianae.
- A Comparative Guide to the Biological Activity of Chalcone and Its Derivatives. Benchchem.
- Application Notes and Protocols: Antimicrobial Screening of 4'-Bromochalcone Derivatives. Benchchem.
- The Effect of Bromo Chalcone [1-(4'-bromophenyl)-3-(4- hydroxy-3-methoxyphenyl)-2-propene-1-on] on T47D Breast Cancer Cells. AIP Publishing.
- biological activities and novel applications of chalcones. SciELO.
- Unveiling the Anticancer Potential of 4'-Bromochalcone: A Comparative Analysis. Benchchem.
- Synthesis of this compound & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity.
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CONVENTIONAL AND MICROWAVE-ASSISTED SYNTHESIS OF 4'-BROMOCHALCHONE UTILIZING 4-BROMOACETOPHENONE AND BENZALDEHYDE AS START. JURNAL UNS. Available from: [Link]
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Biological activities and novel applications of chalcones. ResearchGate. Available from: [Link]
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Synthesis and Characterization of Some Bromochalcones Derivatives. ResearchGate. Available from: [Link]
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synthesis and green bromination of some chalcones and their antimicrobial screening. International Research Journal of Pharmacy. Available from: [Link]
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GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry. Available from: [Link]
- Technical Support Center: Synthesis of 4'-Bromochalcone Derivatives. Benchchem.
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How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. Available from: [Link]
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Claisen Schmidt condensation reaction for chalcone synthesis. ResearchGate. Available from: [Link]
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Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. Frontiers. Available from: [Link]
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Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed. Available from: [Link]
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The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers. Available from: [Link]
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Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available from: [Link]
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Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to 4-Bromochalcone-Based Fluorescent Probes: A Performance Benchmark
For researchers, scientists, and drug development professionals navigating the intricate world of molecular sensing, the selection of an appropriate fluorescent probe is a critical decision that dictates the success of experimental outcomes. This guide provides an in-depth, objective comparison of 4-Bromochalcone-based fluorescent probes against common alternatives for the detection of key analytes. By delving into the underlying science, presenting supporting experimental data, and offering detailed protocols, this document serves as a practical resource for making informed decisions in your research endeavors.
Introduction: The Rise of Chalcones in Fluorescent Sensing
Fluorescent probes are indispensable tools in modern chemical biology and materials science, offering high sensitivity and spatiotemporal resolution for the detection of a wide array of analytes.[1] Among the diverse families of fluorophores, chalcones have emerged as a versatile and synthetically accessible scaffold.[2] Their inherent photophysical properties, characterized by intramolecular charge transfer (ICT), make them highly sensitive to their microenvironment.[3] The this compound backbone, in particular, serves as a valuable platform for developing fluorescent probes due to the heavy atom effect of bromine, which can influence intersystem crossing and, consequently, the fluorescence quantum yield. Furthermore, the bromo-substituent offers a convenient handle for further synthetic modifications, allowing for the fine-tuning of the probe's selectivity and photophysical characteristics.[4]
This guide will focus on benchmarking the performance of this compound-based probes for the detection of two exemplary analytes of significant biological and environmental interest: thiophenols and hydrazine. We will compare their performance metrics with those of widely used alternative probes, namely BODIPY and coumarin-based sensors.
Sensing Mechanisms: A Tale of Two Analytes
The efficacy of a fluorescent probe is intrinsically linked to its sensing mechanism. For this compound-based probes, the detection of different analytes often proceeds through distinct chemical reactions that modulate the fluorophore's electronic properties.
Thiophenol Detection: Nucleophilic Aromatic Substitution
Thiophenols are highly toxic pollutants and are also implicated in various biological processes.[5] The detection of thiophenols using chalcone-based probes often relies on a nucleophilic aromatic substitution reaction. The thiol moiety of the analyte attacks an electron-deficient aromatic ring on the probe, leading to the cleavage of a quenching group and subsequent fluorescence "turn-on".
Caption: Sensing mechanism for thiophenol detection.
Hydrazine Detection: Condensation and Cyclization
Hydrazine is a highly toxic and carcinogenic compound used in various industrial applications.[6] Its detection by chalcone-based probes typically involves a condensation reaction between the hydrazine and the α,β-unsaturated ketone of the chalcone core, followed by an intramolecular cyclization to form a pyrazoline derivative. This transformation rigidifies the molecular structure and often leads to a significant enhancement in fluorescence quantum yield.[7]
Caption: Sensing mechanism for hydrazine detection.
Performance Benchmarking: this compound vs. The Alternatives
An objective comparison of fluorescent probes requires a thorough evaluation of their key performance indicators. The following tables summarize the performance of this compound-based probes against BODIPY and coumarin-based probes for the detection of thiophenol and hydrazine. It is crucial to note that the data presented is collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Thiophenol Detection
| Probe Type | Limit of Detection (LOD) | Response Time | Stokes Shift (nm) | Quantum Yield (Φ) | Reference(s) |
| This compound Derivative | 28 nM | ~30 min | 130 nm | Not consistently reported | [8] |
| BODIPY-based Probe | 34.4 nM | Not specified | Not specified | Not consistently reported | [5] |
| Coumarin-based Probe | Not specified for thiophenol | Not specified | 145 nm | Not specified | [5] |
Hydrazine Detection
| Probe Type | Limit of Detection (LOD) | Response Time | Stokes Shift (nm) | Quantum Yield (Φ) | Reference(s) |
| Bis-chalcone Probe | 33.6 nM | Fast | Not specified | Not specified | [1][6] |
| Cinnamyl Chalcone Probe | 0.119 nM | Not specified | Varies with solvent | Not specified | [4][9] |
| Coumarin-Chalcone Probe | 0.14 µM - 0.26 µM | Not specified | ~200 nm | Not specified | [10][11] |
| Coumarin-based Probe | 260 nM | Fast | Not specified | Not specified | [12] |
Analysis of Performance:
From the available data, this compound-based probes demonstrate competitive performance, particularly in terms of their limits of detection for thiophenols. The large Stokes shift observed for some chalcone derivatives is a significant advantage, as it minimizes self-absorption and enhances signal-to-noise ratios.[8] However, a notable gap in the literature is the consistent reporting of quantum yields for this compound-based probes, a critical parameter for assessing their brightness.
BODIPY probes are renowned for their high quantum yields and photostability, making them excellent benchmarks.[13] Coumarin-based probes also offer large Stokes shifts and good water solubility.[14] The choice of probe will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, response kinetics, and the biological or environmental matrix.
Experimental Protocols: A Guide to Validation
To ensure the scientific integrity of your findings, rigorous experimental validation of your chosen fluorescent probe is paramount. The following protocols provide a standardized framework for synthesizing a this compound-based probe and evaluating its key performance characteristics.
Synthesis of a this compound-Based Fluorescent Probe
The Claisen-Schmidt condensation is a reliable and straightforward method for the synthesis of chalcones.[15]
Caption: Workflow for the synthesis of a this compound probe.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve one equivalent of 4'-bromoacetophenone and one equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol.
-
Base Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide or potassium hydroxide dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.
-
Monitoring: Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute hydrochloric acid until the solution is neutral to litmus paper.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound derivative.
Determination of Fluorescence Quantum Yield (Comparative Method)
The quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted technique.[16]
Step-by-Step Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the fluorescence emission curves for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The quantum yield of the test compound (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
where Grad is the gradient of the plot and η is the refractive index of the solvent. The subscripts x and st refer to the test compound and the standard, respectively.
Evaluation of Selectivity
Selectivity is a crucial parameter that defines a probe's ability to detect a specific analyte in the presence of other potentially interfering species.
Step-by-Step Methodology:
-
Preparation of Interferents: Prepare solutions of various potentially interfering species (e.g., other amino acids, metal ions, reactive oxygen species) at concentrations significantly higher than that of the target analyte.
-
Fluorescence Response: Measure the fluorescence response of the probe in the presence of the target analyte alone.
-
Competition Experiment: Measure the fluorescence response of the probe to the target analyte in the presence of each of the interfering species.
-
Analysis: Compare the fluorescence intensity in the presence and absence of the interferents. A minimal change in fluorescence intensity indicates high selectivity.
Kinetic Analysis
Understanding the reaction kinetics between the probe and the analyte is essential for determining the optimal incubation time for assays.
Step-by-Step Methodology:
-
Time-course Measurement: In a cuvette, mix the fluorescent probe with the analyte.
-
Fluorescence Monitoring: Immediately start recording the fluorescence intensity at the emission maximum over time using a spectrofluorometer equipped with a kinetic mode.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The time required to reach a stable fluorescence signal represents the response time of the probe.
Conclusion and Future Perspectives
This compound-based fluorescent probes represent a promising class of sensors with competitive performance characteristics, particularly for the detection of thiophenols and hydrazine. Their synthetic accessibility and tunable photophysical properties make them an attractive platform for the development of novel sensing applications. However, for a more comprehensive evaluation, future studies should focus on the systematic determination and reporting of quantum yields. Furthermore, direct head-to-head comparative studies with other established probe families under standardized conditions are necessary to provide a clearer picture of their relative advantages and disadvantages. As the field of fluorescent probe development continues to evolve, a deeper understanding of the structure-property relationships of this compound derivatives will undoubtedly pave the way for the rational design of next-generation sensors with enhanced sensitivity, selectivity, and in vivo applicability.
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Wang, Y., et al. (2022). Two Ratiometric Fluorescent Probes Based on the Hydroxyl Coumarin Chalcone Unit with Large Fluorescent Peak Shift for the Detection of Hydrazine in Living Cells. Analytical Chemistry, 94(37), 12788–12796. [Link]
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Wang, Y., et al. (2020). A coumarin chalcone ratiometric fluorescent probe for hydrazine based on deprotection, addition and subsequent cyclization mechanism. Chemical Communications, 56(84), 12771-12774. [Link]
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ResearchGate. (n.d.). Two Ratiometric Fluorescent Probes Based on the Hydroxyl Coumarin Chalcone Unit with Large Fluorescent Peak Shift for the Detection of Hydrazine in Living Cells. Retrieved from [Link]
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ResearchGate. (n.d.). Investigations on the physico chemical properties of this compound single crystals for nonlinear optical applications. Retrieved from [Link]
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ResearchGate. (n.d.). A sensitive, selective, and rapid fluorescent probe for thiophenol detection with a broad linear range and simple synthesis. Retrieved from [Link]
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Yang, Y. S., et al. (2024). Bis-chalcone Fluorescent Probe for Hydrazine Ratio Sensing in Environment and Organism. Applied Biochemistry and Biotechnology, 196(8), 5064–5079. [Link]
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Yang, Y. S., et al. (2024). Cinnamyl Chalcone Based AIE Fluorescent Probes for Sensitive Detection of Hydrazine and its Application in Living Cells. Journal of Fluorescence, 34(4), 1603–1615. [Link]
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Yang, Y. S., et al. (2024). Bis-chalcone Fluorescent Probe for Hydrazine Ratio Sensing in Environment and Organism. Applied Biochemistry and Biotechnology, 196(8), 5064–5079. [Link]
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Wangngae, S., et al. (2021). A chalcone-based fluorescent responsive probe for selective detection of nitroreductase activity in bacteria. New Journal of Chemistry, 45(13), 5946-5953. [Link]
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Li, M., et al. (2019). Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells. Molecules, 24(3), 453. [Link]
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Li, Y., et al. (2020). A Natural Light Visible Colorimetric Responses Fluorescent Probe for Hydrazine Detection. Analytical Sciences, 36(3), 323-327. [Link]
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Li, M., et al. (2015). A Novel Coumarin-Based Fluorescent Probe for the Detection of Hydrazine Both in Aqueous Solution and Vapor State. Journal of Fluorescence, 25(4), 1023–1029. [Link]
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Yan, K. C., et al. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Chemical Communications, 59(96), 14261-14264. [Link]
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Mellado, M., et al. (2023). Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 291, 122332. [Link]
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ResearchGate. (n.d.). A Chalcone-based Fluorescent Responsive Probe for Selective Detection of Nitroreductase Activity in Bacteria. Retrieved from [Link]
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Zhang, Y., et al. (2024). Nitroreductase-Based "Turn-On" Fluorescent Probe for Bacterial Identification with Visible Features. ACS Sensors, 9(9), 4560–4567. [Link]
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Zhang, X., et al. (2022). An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Chemistry, 10, 927776. [Link]
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Kaewpuang, A., et al. (2022). BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. Biosensors, 12(11), 923. [Link]
-
ResearchGate. (n.d.). Cinnamyl Chalcone Based AIE Fluorescent Probes for Sensitive Detection of Hydrazine and its Application in Living Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. Retrieved from [Link]
-
Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. (2021). Molecules, 26(10), 2979. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Mellado, M., et al. (2023). Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 291, 122332. [Link]
-
Figshare. (2024). Fluorescent Determination of Hydrazine by a Novel Chalcone Probe. [Link]
-
Lv, J., et al. (2024). Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta, 269, 125448. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromochalcone for Laboratory Professionals
The second round of searches provided more specific and actionable information. I found guidelines for the disposal of solid halogenated organic waste, emphasizing segregation and incineration at high temperatures (around 1100°C). I also gathered information on laboratory equipment decontamination procedures, which will be useful for the "Operational Plan" section.
However, a specific EPA waste code for 4-Bromochalcone is still not explicitly identified. While the search results provide lists of F- and K-codes for halogenated organic wastes, I need to determine the most appropriate classification for a solid, non-solvent, non-specific source waste like this compound. Additionally, while I found information on the chemical synthesis of chalcones, which often involves neutralization with acid, there is no specific information on the chemical neutralization of this compound for the purpose of disposal. This is a critical point to address to provide a comprehensive guide.
Therefore, the next steps will focus on pinpointing the correct waste classification and exploring potential in-lab neutralization or treatment procedures that a researcher could safely perform before handing the waste over for disposal.The previous searches have provided a solid foundation for the disposal procedures of this compound. I have information on its hazards, the necessity of treating it as halogenated organic waste, the requirement for high-temperature incineration, and general laboratory procedures for waste segregation and equipment decontamination. I've also looked into EPA waste codes and determined that since this compound is not a solvent and doesn't originate from a specific industrial process, it's unlikely to have a specific F or K code. It would likely be classified based on its characteristics (toxicity).
However, there are still a few gaps. I need to definitively determine the most appropriate EPA waste code. While a specific code for this compound is unlikely to exist, I need to provide guidance on how a researcher would classify it based on its hazardous characteristics. Secondly, I have not found any specific in-lab chemical neutralization or dehalogenation procedures that are both safe and practical for a researcher to perform on a small scale for waste disposal purposes. While some advanced dehalogenation techniques were found, they are more suited for synthetic chemistry rather than routine waste treatment in a standard lab.
Therefore, the next steps will focus on confirming the EPA waste classification process for a chemical like this compound and then shifting the focus of the procedural part of the guide to the safe collection, segregation, and labeling of the waste for pickup by a licensed disposal company, as this is the most realistic and compliant approach for a research setting. I will also finalize the content for the other sections of the guide, such as immediate safety protocols and decontamination. I believe I have enough information to construct the final response without further searches.
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The proper management of chemical waste is a critical component of this culture. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, a halogenated organic compound utilized in various research applications. By understanding the chemical's properties and the principles of hazardous waste management, laboratories can ensure the protection of their personnel and the environment.
Immediate Safety and Hazard Assessment: Understanding this compound
Before any handling or disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable research tool, presents several health and environmental risks.
Key Hazards:
-
Acute Toxicity: this compound is harmful if swallowed.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2]
-
Environmental Hazard: While not fully elucidated in all sources, some data suggests it may cause long-lasting harmful effects to aquatic life.
A comprehensive review of the Safety Data Sheet (SDS) is mandatory before working with this compound.[1][2]
Table 1: Key Chemical and Safety Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁BrO | [1] |
| Molecular Weight | 287.15 g/mol | [1] |
| Appearance | Pale yellow crystalline solid | |
| CAS Number | 1774-66-9 | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is not merely a suggestion but a regulatory requirement. As a brominated organic compound, it must be treated as halogenated hazardous waste . Pouring this chemical down the drain is strictly prohibited.[1] The primary and most compliant method of disposal is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.
The following workflow provides a logical sequence for the safe management and disposal of this compound waste within a laboratory setting.
Caption: A workflow diagram illustrating the key stages of this compound waste management, from generation to final disposal.
Experimental Protocol: Collection and Segregation of this compound Waste
This protocol outlines the detailed steps for the safe collection and segregation of solid this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (High-Density Polyethylene - HDPE or glass with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical fume hood
Procedure:
-
Work in a Ventilated Area: All handling of this compound waste should be performed within a certified chemical fume hood to prevent inhalation of any dust particles.[1]
-
Wear Appropriate PPE: At a minimum, safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable option) must be worn.
-
Waste Segregation: this compound is a halogenated organic compound. It is imperative to collect it separately from non-halogenated waste streams. Co-mingling can lead to dangerous reactions and significantly increase disposal costs.
-
Container Selection: Choose a waste container that is compatible with solid organic chemicals. An HDPE or glass container with a tightly sealing lid is recommended.
-
Labeling: As soon as the first quantity of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The date of initial accumulation
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
-
Secure Storage: Store the sealed waste container in a designated and clearly marked satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.
-
Arrange for Disposal: Once the container is full or has been in storage for the maximum allowable time according to your institution's and local regulations, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
Regulatory Compliance: Waste Classification
Proper classification of hazardous waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States, with similar regulations in other regions. Since this compound is not a spent solvent from a common industrial process, it does not typically fall under the "F-listed" wastes. Furthermore, as it is not a byproduct of a specific industrial manufacturing process, it is unlikely to be a "K-listed" waste.
Therefore, this compound waste is most appropriately classified based on its hazardous characteristics , primarily its toxicity . While a specific waste code may not be listed for this compound, it is the responsibility of the waste generator (the laboratory) to characterize it. Based on its known hazards (harmful if swallowed, skin and eye irritant), it would be managed as a toxic hazardous waste. Your institution's EHS department will provide guidance on the specific waste codes to be used on disposal manifests.
Decontamination of Laboratory Equipment
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before being returned to general use, serviced, or disposed of.
Protocol for Decontaminating Non-Porous Surfaces (e.g., Glassware, Stainless Steel Spatulas):
-
Initial Removal: In a chemical fume hood, carefully scrape or wipe off any visible solid this compound residue. Collect this residue as halogenated solid waste.
-
Solvent Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol). Important: This rinsate must be collected as halogenated liquid hazardous waste . Do not dispose of it down the drain.
-
Wash with Detergent: Wash the equipment with laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
For equipment being removed from the laboratory for surplus or disposal, a decontamination form should be completed and affixed to the item, certifying that it has been properly cleaned.
The Rationale Behind the Procedures: Scientific Integrity and Safety
The procedures outlined in this guide are grounded in the chemical properties of this compound and the established principles of hazardous waste management.
-
Segregation of Halogenated Waste: Halogenated organic compounds, when incinerated, can produce acidic gases such as hydrogen bromide. Specialized incinerators for hazardous waste are equipped with scrubbers to neutralize these corrosive byproducts. Mixing halogenated and non-halogenated waste streams complicates the disposal process and can lead to the formation of more hazardous combustion byproducts if not handled in the appropriate facility. High-temperature incineration (typically between 870°C and 1200°C) is necessary to ensure the complete destruction of these compounds. For halogenated streams, temperatures around 1100°C are often recommended.
-
Prohibition of Drain Disposal: this compound has limited water solubility and potential aquatic toxicity. Disposing of it down the drain can lead to the contamination of waterways and interfere with wastewater treatment processes.
-
Importance of Professional Disposal: Licensed hazardous waste disposal companies have the expertise, equipment, and permits to handle and dispose of chemicals like this compound in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations.
By adhering to these scientifically-backed procedures, laboratories not only ensure their own safety but also uphold their ethical and legal obligations to protect the wider community and environment.
References
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Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Waste Code - F001-F005. Retrieved from [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Air Pollution Control Technology Fact Sheet - Thermal Incinerator. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromochalcone
As researchers and drug development professionals, our work with versatile compounds like 4-Bromochalcone is foundational to innovation in medicinal and materials chemistry.[1] This pale yellow crystalline solid is a key intermediate in synthesizing potential anti-cancer and anti-inflammatory agents.[1] However, its utility in the lab is matched by its potential hazards. A deep, causal understanding of its risk profile is not just a regulatory formality—it is the bedrock of a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework for handling this compound, grounded in its specific chemical nature, to ensure every operational step is inherently safe.
Part 1: The "Why" Behind the "What" - Hazard Profile of this compound
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to a chemical's specific toxicological and physical properties. This compound presents several hazards that necessitate a multi-layered defense strategy.[2]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2][3][4][5]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2][3][5]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[2][4][5]
These classifications mean that this compound, a solid powder, can cause significant irritation upon contact with the skin and eyes, is dangerous if ingested, and can irritate the respiratory system if its dust is inhaled.[2][4][5] Therefore, our primary safety goal is to prevent this compound from coming into contact with any part of the body.
Part 2: Your Multi-Layered Defense: PPE and Engineering Controls
While PPE is the most visible safety measure, it is the final barrier between you and a potential hazard. Effective protection begins with engineering controls, which are designed to isolate you from the chemical.
-
Primary Engineering Control: All handling of this compound powder that may generate dust, such as weighing or transferring, must be performed inside a properly functioning chemical fume hood.[2][5][6] This control captures dust at the source, significantly reducing the risk of inhalation.
-
Secondary Controls: Ensure that a certified safety shower and eyewash station are readily accessible and have been recently tested.[7][8] These are not just accessories; they are critical emergency systems.
The following PPE protocols are designed to be used in conjunction with these engineering controls.
Part 3: Mandatory PPE Protocol for this compound
The following table outlines the minimum required PPE for handling this compound. The rationale behind each choice is critical for understanding how to create a self-validating safety system in your laboratory.
| Area of Protection | Required PPE | Recommended Standard (or equivalent) | Causality and Field-Proven Insights |
| Eyes & Face | Chemical Splash Goggles | NIOSH or EN 166 | Rationale: this compound is a serious eye irritant.[2][3] Standard safety glasses do not provide an adequate seal against fine dust particles. Chemical splash goggles are mandatory to ensure a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a higher risk of splashing or aerosolization.[2] |
| Hands | Nitrile or Butyl Rubber Gloves | EN 374 | Rationale: This compound causes skin irritation upon contact.[5] Nitrile gloves offer excellent protection against incidental contact with solids.[9] Always double-glove if handling larger quantities or for prolonged periods. Inspect gloves for any signs of degradation before use and use proper removal techniques to avoid contaminating your skin.[2] |
| Body | Fully-Buttoned Laboratory Coat | N/A | Rationale: A lab coat protects against incidental contact of the powder with your skin and clothing.[5] Ensure it is fully buttoned or snapped. For large-scale operations, a chemical-resistant apron or a full protective suit may be necessary.[2] |
| Respiratory | N/A (with proper engineering controls) | N/A | Rationale: When handled within a certified chemical fume hood, the risk of inhaling dust is minimized, and specific respiratory protection is not typically required.[5][6] If work outside a fume hood is unavoidable, a risk assessment must be performed, and a NIOSH-approved respirator with a particulate filter may be required.[10] |
| Feet | Closed-toe, non-perforated shoes | ASTM F2413-18 | Rationale: Protects feet from spills. Shoes should be made of a non-porous material like leather or a synthetic equivalent to prevent absorption of chemicals.[8] |
Part 4: Step-by-Step Operational Plan
Procedural discipline transforms PPE from a costume into a functional safety system. Follow this workflow for every operation involving this compound.
Step 1: Pre-Handling Preparation
-
Verify that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.
-
Ensure the work area within the hood is clean and uncluttered.[11]
-
Locate the nearest spill kit and confirm its contents are complete.
-
Clearly label all vessels that will contain this compound.
Step 2: Donning PPE
-
Put on your lab coat and shoes.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Step 3: Handling this compound
-
Perform all manipulations, including weighing and transferring, deep within the fume hood to maximize containment.
-
Use a spatula to gently handle the powder. Avoid any actions that could create dust clouds, such as dropping or pouring from a height.
-
Keep the container with the stock chemical closed when not in use.[5][7]
Step 4: Post-Handling and Doffing PPE
-
Securely close all containers of this compound and decontaminate any external surfaces with a damp cloth (if appropriate for your solvent).
-
To remove PPE, first take off the outer pair of gloves.
-
Remove your lab coat.
-
Remove the inner pair of gloves using the proper technique to avoid touching the outer surface.
-
Remove your goggles.
-
Immediately wash your hands thoroughly with soap and water.[2][12]
Part 5: Emergency Response Plan
Preparedness is your most effective tool in an emergency.
Spill Response Workflow
In the event of a minor spill contained within the fume hood, the following workflow should be initiated. For any large spill or spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for Minor this compound Spill Response.
First Aid for Exposures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[2][13] Seek medical attention if irritation persists.[2][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person into fresh air.[2][14] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[2]
Part 6: Disposal Plan
All waste materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Collect all waste in a suitable, clearly labeled, and sealable container.[2][14]
-
Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Arrange for disposal through a licensed professional waste disposal company or your institutional EHS office.[2]
By integrating this comprehensive safety and logistical information into your daily operations, you build a deep, trustworthy system that protects both the scientist and the science.
References
- SAFETY DATA SHEET - this compound. CymitQuimica.
- This compound | C15H11BrO | CID 5367147. PubChem - NIH.
- 4'-Bromochalcone. Chem-Impex.
- 4'-Bromochalcone | C15H11BrO | CID 5355204. PubChem - NIH.
- Safety Data Sheet - (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one. Fluorochem Ltd.
- SAFETY DATA SHEET - 4'-Bromo-4-chlorochalcone. Sigma-Aldrich.
- Handling Hazardous Materials: 10 Basic Safety Rules. CHEMTREC.com.
- Irritants Standard Operating Procedure. Environment, Health & Safety, University of Michigan.
- SAFETY DATA SHEET - 4-Chlorochalcone. Fisher Scientific.
- Chalcone Safety D
- 4'-BROMO-2-CHLOROCHALCONE SDS. ECHEMI.
- Hazards During Chemicals in Use and Safety Guidelines. Labour Department.
- General Use SOP - Irritants. Stanford Environmental Health & Safety.
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- SAFETY DATA SHEET - trans-Chalcone. Fisher Scientific.
- MATERIAL SAFETY D
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
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- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ehs.umich.edu [ehs.umich.edu]
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- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
